molecular formula C5H9NO3 B035549 2-Formamidobutanoic acid CAS No. 106873-99-8

2-Formamidobutanoic acid

Cat. No.: B035549
CAS No.: 106873-99-8
M. Wt: 131.13 g/mol
InChI Key: QAISXTKWTBOYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formamidobutanoic acid is a specialized amino acid derivative of significant interest in biochemical and pharmaceutical research. Its core research value lies in its role as a key intermediate and building block in peptide synthesis, particularly for the incorporation of modified aspartic acid or asparagine analogues. The formamido group serves as a protected form of the primary amine, which can be selectively deprotected under specific conditions, allowing for controlled, sequential peptide chain elongation. This compound is instrumental in studying amino acid metabolism, enzyme-substrate interactions, and the structure-activity relationships of peptides. Researchers utilize this compound to investigate non-ribosomal peptide synthesis pathways and to develop novel peptide-based therapeutics, probes, and biomaterials. Its unique structure provides a valuable tool for probing the biochemical mechanisms of transaminases, dehydrogenases, and other enzymes involved in nitrogen metabolism. By offering a high-purity standard, this reagent ensures reliable and reproducible results in advanced synthetic and analytical applications, making it an essential asset for chemical biology and medicinal chemistry laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISXTKWTBOYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875604
Record name Butanoic acid, 2-(formylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106873-99-8
Record name Butanoic acid, 2-(formylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Formyl-L-2-aminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Formamidobutanoic Acid from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-Formamidobutanoic acid, more commonly known as N-formyl-L-aspartic acid, from its readily available precursor, L-aspartic acid. The N-formyl group serves as a crucial protecting group for the amine functionality, rendering the molecule a vital building block in pharmaceutical and chemical industries, most notably in the synthesis of peptide-based compounds such as the artificial sweetener aspartame.[1] This document details the foundational principles, compares key synthetic methodologies, provides field-proven experimental protocols, and discusses the downstream applications for researchers, chemists, and professionals in drug development.

Chapter 1: Theoretical Foundations

The Precursor: L-Aspartic Acid

L-aspartic acid is a non-essential α-amino acid that is fundamental to the biosynthesis of proteins. Its structure features an acidic side chain, which imparts specific properties relevant to its role in both biological systems and chemical synthesis.[2] As a widely available and relatively inexpensive chiral starting material, L-aspartic acid is an ideal precursor for producing more complex, high-value molecules.

The Strategic Imperative of N-Formylation

In peptide synthesis, the selective formation of amide bonds between specific amino acids is paramount. To prevent unwanted side reactions, the nucleophilic α-amino group of an amino acid must be "protected" by a temporary functional group. The formyl group (–CHO) is an effective and economical N-protecting group.[1] The process of introducing this group is known as N-formylation.

The N-formylation of L-aspartic acid yields this compound, a stable intermediate where the amine is masked, allowing for selective reactions at its two carboxylic acid sites.[] This protection is critical for controlling the regioselectivity of subsequent coupling reactions, particularly in the synthesis of dipeptides.

Chapter 2: Synthetic Pathways and Mechanistic Insights

The conversion of L-aspartic acid to its N-formyl derivative can be achieved through several established routes. The most prominent and industrially relevant method involves the use of formic acid in conjunction with an activating agent, typically acetic anhydride.

Primary Synthesis Route: Formylation via Acetic Formic Anhydride

This method is the cornerstone of industrial production due to its efficiency and high yield. The reaction does not use formic acid directly but rather generates a more potent formylating agent in situ: acetic formic anhydride (AFA).[4][5]

Causality and Mechanism: When formic acid is mixed with acetic anhydride, they react to form the mixed anhydride, AFA.[4] This molecule is a superior formylating agent because the acetyl group is a better leaving group than the hydroxyl group of formic acid, thus activating the formyl carbon for nucleophilic attack by the amine of L-aspartic acid.

The overall process can be described in two key stages:

  • Activation of Formic Acid: Acetic anhydride reacts with formic acid to form acetic formic anhydride and acetic acid as a byproduct.

  • N-Formylation: The lone pair of the nitrogen atom on L-aspartic acid attacks the electrophilic carbonyl carbon of the formyl group in AFA. This is followed by the elimination of an acetate ion, yielding N-formyl-L-aspartic acid.

Simultaneously, the acetic anhydride present in the reaction mixture acts as a dehydrating agent, which can convert the newly formed N-formyl-L-aspartic acid into its cyclic counterpart, N-formyl-L-aspartic anhydride.[6][7] This anhydride is often the desired intermediate for direct use in peptide coupling reactions without isolation of the diacid.[1]

Formylation_Mechanism cluster_0 Stage 1: AFA Formation cluster_1 Stage 2: N-Formylation cluster_2 Stage 3: Anhydride Formation (Optional) Formic_Acid HCOOH AFA CH₃CO-O-CHO Formic_Acid->AFA + (CH₃CO)₂O Acetic_Anhydride (CH₃CO)₂O Acetic_Anhydride->AFA Product N-Formyl-L-Aspartic Acid AFA->Product L_Aspartic_Acid L-Aspartic Acid L_Aspartic_Acid->Product + AFA - CH₃COOH Anhydride N-Formyl-L-Aspartic Anhydride Product->Anhydride + (CH₃CO)₂O - H₂O

Reaction pathway for N-formylation and subsequent anhydride formation.
Field-Proven Experimental Protocol: Synthesis of N-Formyl-L-Aspartic Anhydride

This protocol is adapted from established industrial processes and is designed for high efficiency and yield.[1][6]

Materials & Reagents:

  • L-Aspartic Acid

  • Acetic Anhydride

  • Formic Acid (85-98%)

  • Secondary Alcohol (e.g., Isopropanol, for quenching)

  • Magnesium Oxide (Optional Catalyst)[1]

Procedure:

  • Charging the Reactor: In a suitable glass-lined reactor equipped with mechanical stirring and temperature control, charge L-aspartic acid and acetic anhydride.

  • Initial Heating: Heat the stirred slurry to a controlled temperature, typically between 35-50°C.[6][8] The specific temperature is a critical parameter influencing reaction rate and selectivity.

  • Formic Acid Addition: Slowly add formic acid to the reaction mixture over a period of 5-6 hours.[6] This controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Maturation: Maintain the reaction mixture at the set temperature with continuous stirring for an extended period, often 48-60 hours, to ensure complete conversion.[6]

  • Isolation: Cool the reaction mixture to approximately 10°C to induce crystallization of the N-formyl-L-aspartic anhydride product.[6]

  • Purification: Isolate the solid product by centrifugation or filtration. The resulting crystalline solid can be washed with a cold solvent to remove residual acetic acid. The product typically has a purity of >97%.[6]

Quantitative Data Summary:

ParameterMolar Ratio / ConditionRationale & Citation
L-Aspartic Acid1.0 equivalentStarting material.
Acetic Anhydride2.0 - 2.3 equivalentsServes as both reactant for AFA formation and dehydrating agent.[1][6][8]
Formic Acid1.0 - 1.6 equivalentsFormyl group source. Using minimal excess reduces downstream purification costs.[1][6][8]
Temperature35 - 50°CBalances reaction rate against thermal degradation of the mixed anhydride.[6][8]
Reaction Time48 - 60 hoursRequired to drive the reaction to completion.[6]
Expected Yield 85 - 90% Represents an efficient industrial process.[6][8]

Chapter 3: Analytical Characterization

Confirmation of the final product, N-formyl-L-aspartic acid or its anhydride, is performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the presence of the formyl proton, which typically appears as a singlet around 8.0-9.0 ppm.[9] The distinct signals for the α-CH and β-CH₂ protons of the aspartate backbone will also be shifted compared to the starting material.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide C=O stretch (around 1650-1680 cm⁻¹) and the N-H stretch, confirming the formation of the formamide bond. The carboxylic acid O-H and C=O stretches will also be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. For N-formyl-L-aspartic acid (C₅H₇NO₅), the expected monoisotopic mass is approximately 161.03 g/mol .[2]

Chapter 4: Applications in Drug Development and Synthesis

The primary utility of N-formyl-L-aspartic acid, particularly its anhydride form, is as a key intermediate in peptide synthesis.

4.1 Dipeptide Synthesis (e.g., Aspartame): N-formyl-L-aspartic anhydride is reacted with the methyl ester of another amino acid, such as L-phenylalanine (L-PM), in a coupling reaction. This forms the N-protected dipeptide precursor. The formyl group can then be removed (de-protected) under mild acidic conditions to yield the final dipeptide, such as aspartame.

4.2 Broader Synthetic Utility: Beyond sweeteners, N-formyl amino acids are valuable in constructing complex peptides and proteins for therapeutic applications.[] The N-terminal formylation is a post-translational modification that can influence the biological activity and stability of proteins.[11] This makes N-formyl-L-aspartic acid a useful tool for researchers in protein engineering and the development of peptide-based drugs.

Application_Workflow Start L-Aspartic Acid Step1 N-Formylation & Anhydride Formation Start->Step1 Intermediate N-Formyl-L-Aspartic Anhydride Step1->Intermediate Step2 Peptide Coupling (+ L-Phenylalanine Methyl Ester) Intermediate->Step2 Protected_Dipeptide N-Formyl-Aspartame Step2->Protected_Dipeptide Step3 De-protection (Formyl Group Removal) Protected_Dipeptide->Step3 Final_Product Aspartame Step3->Final_Product

General workflow from L-Aspartic Acid to a dipeptide product.

Chapter 5: Conclusion and Future Outlook

The synthesis of this compound from L-aspartic acid is a well-established and highly optimized chemical transformation, pivotal to the pharmaceutical and food industries. The use of formic acid and acetic anhydride provides a robust, high-yielding pathway to the key N-formyl-L-aspartic anhydride intermediate. Understanding the mechanistic details and process parameters outlined in this guide allows researchers and development professionals to effectively utilize this chemistry. As the demand for complex peptide-based therapeutics grows, the efficient and controlled synthesis of protected amino acid building blocks like N-formyl-L-aspartic acid will remain a cornerstone of modern drug discovery and development.

References

  • Acetic formic anhydride. Wikipedia. [Link]

  • Showing metabocard for N-Formyl-L-aspartate (HMDB0060495). Human Metabolome Database. [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]

  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • Formylation of Amines. Molecules. [Link]

  • Process for producing N-formylamino acid and use thereof.
  • Acetic Formic Anhydride. Organic Syntheses. [Link]

  • Preparation of N-formyl-L-aspartic anhydride.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synopsis. [Link]

  • How to decipher the L-Aspartic NMR graph. Quora. [Link]

  • Mixed carboxylic acid anhydrides: I. Acetic-formic anhydride. ResearchGate. [Link]

  • Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • Acetic Formic Anhydride. Scribd. [Link]

  • L-Aspartic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Conformation and hydrogen bonding of N-formylpeptides: crystal and molecular structure of N-formyl-L-alanyl-L-aspartic acid. PubMed. [Link]

  • n-formyl-l-aspartic anhydride. LookChem. [Link]

  • Synthesis of N-Formyl-L aspartic Anhydride. Semantic Scholar. [Link]

Sources

Chiral Synthesis of 2-Formamidobutanoic Acid Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral synthesis of (R)- and (S)-2-Formamidobutanoic acid. These enantiomerically pure compounds are valuable building blocks in medicinal chemistry and drug development. This document explores various synthetic strategies, including enzymatic resolutions, asymmetric synthesis of the precursor α-amino acid, and subsequent stereoretentive formylation. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of Chiral 2-Formamidobutanoic Acid

Enantiomerically pure α-amino acids and their derivatives are fundamental chiral building blocks in the pharmaceutical industry. The specific stereochemistry of these molecules is often crucial for their biological activity and pharmacological profile. This compound, also known as N-formyl-α-aminobutyric acid, is no exception. Its individual enantiomers, (R)- and (S)-2-Formamidobutanoic acid, serve as key intermediates in the synthesis of various bioactive molecules and peptidomimetics. The formyl group acts as a protecting group for the amine, which can be crucial in multi-step syntheses, and it can also influence the molecule's conformational properties and interactions with biological targets.

The synthesis of enantiomerically pure this compound presents a common challenge in chiral synthesis: the efficient and selective creation of a stereogenic center. This guide will delve into the primary strategies to achieve this, focusing on practical and scalable methods. The choice of synthetic route will often depend on factors such as the desired enantiomer, required purity, scalability, and available resources.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral this compound can be broadly approached in two ways:

  • Route A: Resolution and Subsequent Formylation: This classic approach involves the synthesis of the racemic 2-aminobutanoic acid followed by resolution of the enantiomers. The separated enantiopure amino acid is then formylated to yield the desired product.

  • Route B: Asymmetric Synthesis of the Precursor and Formylation: This more modern approach focuses on the direct synthesis of enantiomerically enriched 2-aminobutanoic acid using chiral catalysts or auxiliaries. The resulting chiral amino acid is then formylated.

  • Route C: Biosynthetic Pathways: Leveraging enzymatic systems in whole-cell biocatalysts offers an environmentally friendly and highly selective route to the precursor, (S)-2-aminobutanoic acid.

This guide will focus on providing detailed insights into the most robust and widely applicable methods within these strategies.

G cluster_0 Synthetic Strategies cluster_1 Key Intermediates & Product A Route A: Resolution & Formylation racemic_precursor Racemic 2-Aminobutanoic Acid A->racemic_precursor Synthesis B Route B: Asymmetric Synthesis & Formylation chiral_precursor Enantiopure 2-Aminobutanoic Acid B->chiral_precursor Asymmetric Synthesis C Route C: Biosynthesis C->chiral_precursor Biocatalysis racemic_precursor->chiral_precursor Resolution final_product Enantiopure this compound chiral_precursor->final_product Formylation

Figure 1: Overview of synthetic strategies for chiral this compound.

Synthesis of the Chiral Precursor: 2-Aminobutanoic Acid

The critical step in the synthesis of this compound enantiomers is securing a reliable source of enantiomerically pure (R)- or (S)-2-aminobutanoic acid.

Enzymatic Synthesis of (S)-2-Aminobutanoic Acid from L-Threonine

A highly efficient and stereoselective method for producing (S)-2-aminobutanoic acid utilizes a two-enzyme system starting from the readily available and inexpensive amino acid, L-threonine.[1][2][3] This biocatalytic cascade mimics natural metabolic pathways and offers excellent enantiopurity.

The process involves two key enzymatic steps:

  • Deamination of L-Threonine: L-threonine deaminase catalyzes the conversion of L-threonine to 2-ketobutyrate.

  • Reductive Amination: A dehydrogenase, such as leucine dehydrogenase, stereoselectively reduces 2-ketobutyrate to (S)-2-aminobutanoic acid. A coenzyme regeneration system, often involving formate dehydrogenase, is typically employed to recycle the NADH cofactor.[1][2]

G Threonine L-Threonine Ketobutyrate 2-Ketobutyrate Threonine->Ketobutyrate S_ABA (S)-2-Aminobutanoic Acid Ketobutyrate->S_ABA TD L-Threonine Deaminase TD->Threonine LeuDH Leucine Dehydrogenase LeuDH->Ketobutyrate NADH NADH NADH->LeuDH FDH Formate Dehydrogenase NADH->FDH NAD NAD+ NAD->LeuDH NAD->FDH Formate Formate CO2 CO2 Formate->CO2 FDH->Formate

Figure 2: Enzymatic synthesis of (S)-2-Aminobutanoic Acid from L-Threonine.

Protocol 1: Enzymatic Synthesis of (S)-2-Aminobutanoic Acid

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0), combine L-threonine, a catalytic amount of NAD+, and ammonium formate.[1]

  • Enzyme Addition: Add L-threonine deaminase, leucine dehydrogenase, and formate dehydrogenase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.[1]

  • Monitoring: Monitor the reaction progress by HPLC until the conversion of L-threonine is complete.

  • Workup and Purification: Denature the enzymes by heating, followed by centrifugation to remove the precipitated protein. The supernatant containing (S)-2-aminobutanoic acid can be purified by crystallization or ion-exchange chromatography.

ParameterValueReference
Starting MaterialL-Threonine[1][2]
EnzymesL-Threonine Deaminase, Leucine Dehydrogenase, Formate Dehydrogenase[1][2]
Enantiomeric Excess (ee)>99%[1]
YieldUp to 75% isolated yield[1]
Resolution of Racemic 2-Aminobutanoic Acid

For access to both enantiomers, classical resolution of the racemic amino acid is a viable strategy. One effective method is preferential crystallization.

Protocol 2: Optical Resolution by Replacing Crystallization

This method utilizes the principle that a conglomerate, a racemic compound that crystallizes as a physical mixture of enantiopure crystals, can be resolved by seeding with one enantiomer. An alternative approach involves using an optically active co-solute to induce the preferential crystallization of one enantiomer.

  • Salt Formation: Prepare the p-toluenesulfonate salt of racemic 2-aminobutanoic acid.[4]

  • Supersaturated Solution: Create a supersaturated solution of the racemic salt in a suitable solvent such as 1-propanol.[4]

  • Induction of Crystallization: Add an optically active co-solute, for example, (S)-methionine p-toluenesulfonate, to preferentially crystallize the (R)-2-aminobutanoic acid p-toluenesulfonate.[4]

  • Isolation: Isolate the crystallized salt by filtration.

  • Liberation of the Free Amino Acid: Treat the enantiomerically enriched salt with a base, such as triethylamine, in a solvent like methanol to obtain the free (R)-2-aminobutanoic acid.[4]

This method can be adapted to obtain the (S)-enantiomer by using (R)-methionine p-toluenesulfonate as the co-solute.[4]

Stereoretentive N-Formylation of 2-Aminobutanoic Acid

Once the enantiopure 2-aminobutanoic acid is obtained, the final step is the formylation of the amino group. It is crucial that this step proceeds without racemization of the chiral center. The most common and reliable method for this transformation is the use of a mixture of formic acid and acetic anhydride.[5]

The reaction proceeds through the in-situ formation of acetic formic anhydride, which is a potent formylating agent.[5]

G AminoAcid Enantiopure 2-Aminobutanoic Acid FormylAminoAcid Enantiopure this compound AminoAcid->FormylAminoAcid Formylation FormicAcid Formic Acid MixedAnhydride Acetic Formic Anhydride (in situ) FormicAcid->MixedAnhydride AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride MixedAnhydride->FormylAminoAcid AceticAcid Acetic Acid (byproduct) FormylAminoAcid->AceticAcid releases

Figure 3: N-Formylation of 2-Aminobutanoic Acid.

Protocol 3: N-Formylation with Formic Acid and Acetic Anhydride

  • Reaction Setup: Suspend the enantiopure 2-aminobutanoic acid in an excess of formic acid.[5][6]

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise while maintaining the temperature below a certain threshold to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Remove the excess formic acid and acetic acid under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure N-formyl derivative.

ParameterConditionReference
Formylating AgentFormic Acid / Acetic Anhydride[5]
Temperature0 °C to room temperature[6]
RacemizationMinimal to none reported[5]
YieldGenerally high (78-90% for other amino acids)[5]

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.

Chiral HPLC Analysis

  • Direct Method: The enantiomers of this compound can be directly separated on a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic series).[7]

  • Indirect Method: Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18). However, the direct method is generally preferred for its simplicity.

Method Development Considerations for Chiral HPLC:

  • Column Selection: Screen a variety of chiral stationary phases to find the one that provides the best resolution.

  • Mobile Phase Optimization: The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) and additives (acids, bases, or salts) is critical for achieving good separation.[7]

  • Detection: UV detection is typically suitable for N-formyl amino acids.

Conclusion and Future Perspectives

The chiral synthesis of this compound enantiomers is readily achievable through well-established synthetic strategies. The enzymatic synthesis of (S)-2-aminobutanoic acid from L-threonine offers a highly efficient and stereoselective route to the (S)-enantiomer of the final product. For access to both enantiomers, classical resolution of the racemic amino acid followed by a robust and stereoretentive N-formylation provides a reliable pathway.

Future research in this area may focus on the development of direct asymmetric synthetic methods, such as organocatalytic or transition-metal-catalyzed approaches, that could potentially streamline the synthesis and provide even greater efficiency. Advances in enzyme engineering may also lead to the development of biocatalysts capable of directly producing N-formyl amino acids with high enantioselectivity.

This guide has provided a detailed overview of the current state-of-the-art for the synthesis of these valuable chiral building blocks, offering researchers and developers a solid foundation for their synthetic endeavors.

References

  • Bernardi, L., & Piersanti, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]

  • Jiménez, E. I. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(21), 3477-3502. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 27(15), 4987. [Link]

  • Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by enzyme method.
  • Kim, J. Y., & Lee, J. W. (2010). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 31(8), 2165-2167. [Link]

  • Reddy, G. S., & Manjula, A. (2025). Asymmetric hydrogenation of α-dehydroamino acid derivatives a. ResearchGate. [Link]

  • PubMed. (n.d.). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. [Link]

  • Singh, V. K., & Singh, S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 7(64), 40359-40386. [Link]

  • PubMed. (n.d.). A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase. [Link]

  • Wolff, A., & Straathof, A. J. (2025). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]

  • Jhansi, T. N., Kumar, D. P., Rajana, N., Kumar, D. J., & Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]

  • Rodrigues, C. A. B., de Matos, M. N., Guerreiro, B. M. H., Gonçalves, A. M. L., Romão, C. C., & Afonso, C. A. M. (2011). α-Formylation of α-Substituted Ketones. Tetrahedron Letters, 52(22), 2803-2805. [Link]

  • Reddy, P. G., & Kim, S. (2025). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral phosphoric acid (9)‐catalyzed synthesis of α‐tertiary amino acids (8) from α‐substituted aminomalonic acids (7). [Link]

  • Fochi, M., & Bernardi, L. (2016). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Angewandte Chemie International Edition, 55(39), 11985-11989. [Link]

  • Li, X., Lou, R., Yeung, C. H., Chan, A. S. C., & Wong, W. K. (2000). Asymmetric hydrogenation of dehydroamino acid derivatives catalyzed by a new aminophosphine phosphinite ligand derived from ketopinic acid. Tetrahedron: Asymmetry, 11(10), 2077-2082. [Link]

  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Google Patents. (n.d.).
  • Zeng, L., Zhao, M., Lin, B., Song, J., Tucker, J. H. R., Wen, J., & Zhang, X. (2017). Selective N-Formylation of Amines with H2 and CO2 Catalyzed by Cobalt Pincer Complexes. ACS Catalysis, 7(4), 2533-2537. [Link]

  • Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of α-dehydroamino acid esters 8b–t with the self-assembled chiral Rh catalyst. [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. [Link]

  • Reddy, P. G., & Kim, S. (2003). Formylation of Amines. Molecules, 8(1), 20-28. [Link]

  • Krische, M. J., & Morken, J. P. (2014). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. University of North Carolina at Chapel Hill. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. [Link]

  • Wang, Q., Li, X., & Wang, J. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4235-4240. [Link]

  • ResearchGate. (n.d.). Pathway from l-threonine to (S)-2-aminobutyric acid. [Link]

  • News-Medical.net. (2018). Synthesis of Essential Amino Acids. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-formyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl amino acid derivatives, particularly N-formyl peptides, are crucial signaling molecules that bridge microbial/mitochondrial presence and the innate immune response. Originating from the N-terminus of prokaryotic and mitochondrial proteins, these molecules are recognized as potent chemoattractants by phagocytic leukocytes.[1][2][3] Their biological effects are mediated primarily through a specific class of G-protein coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5] This guide provides a comprehensive technical overview of the mechanisms of action, key methodologies for assessing biological activity, and the structure-activity relationships of these derivatives. We delve into the causality behind experimental protocols and present detailed workflows to ensure reproducibility and scientific rigor, offering a foundational resource for researchers in immunology, pharmacology, and drug development.

The Central Role of N-formyl Peptides in Innate Immunity

The innate immune system relies on a set of germline-encoded receptors to detect conserved molecular structures associated with pathogens or cellular distress. These are known as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), respectively. N-formyl peptides are a quintessential example, serving as both.

Origins: A Tale of Two Genomes

Protein synthesis in prokaryotes is initiated with N-formylmethionine (fMet).[3][5] Consequently, bacteria continually produce and release proteins and peptides bearing this N-terminal modification. Similarly, mitochondria, owing to their evolutionary origin from bacteria, also utilize fMet to initiate protein synthesis.[3][4][5] The release of N-formyl peptides from bacteria signals an active infection (a PAMP), while their release from damaged host mitochondria indicates tissue injury (a DAMP).[2][4][5] The host immune system, specifically phagocytic cells like neutrophils and macrophages, has evolved to recognize this N-formyl signature as a critical "danger" signal, initiating a swift response.[3][6]

The Receptors: A Family of Sentinels

The biological activities of N-formyl peptides are transduced by the Formyl Peptide Receptor (FPR) family, a subgroup of GPCRs.[4][5] In humans, this family consists of three members:

  • FPR1: The high-affinity receptor for N-formyl peptides. It is the primary receptor responsible for mediating the potent chemotactic response to bacterial peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1]

  • FPR2 (also known as ALX/FPRL1): A more promiscuous receptor with a lower affinity for N-formyl peptides compared to FPR1.[7] It binds a wide array of ligands, including pro-inflammatory molecules and specialized pro-resolving mediators like Lipoxin A4, giving it a dual role in both initiating and resolving inflammation.

  • FPR3: The least characterized member, its function and primary ligands are still under active investigation, though it does not appear to bind N-formyl peptides with high affinity.[7]

The activation of these receptors on leukocytes triggers a cascade of intracellular events, leading to directed cell migration (chemotaxis), the release of antimicrobial agents (degranulation and superoxide production), and phagocytosis.[1][4]

Mechanism of Action: FPR-Mediated Signaling Cascade

Upon ligand binding, FPRs undergo a conformational change that initiates a canonical G-protein signaling cascade. As these receptors are primarily coupled to the inhibitory G-protein, Gαi, the downstream signaling is multifaceted and robust.[8]

The binding of an N-formyl peptide agonist to FPR1 or FPR2 leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[8][9] Both subunits subsequently activate distinct effector enzymes, leading to a coordinated cellular response.

  • The Gβγ subunit is the primary driver of the chemotactic and pro-inflammatory response. It directly activates Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase γ (PI3Kγ).[8][9]

    • PLCβ activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10] DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which is crucial for processes like degranulation and the assembly of the NADPH oxidase complex for superoxide production.[5][9]

    • PI3Kγ activation generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key lipid second messenger that recruits proteins with pleckstrin homology (PH) domains, such as Akt/PKB, to the plasma membrane, promoting cell survival and motility.

  • The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This intricate signaling network culminates in a suite of functional cellular outputs essential for the innate immune response.[9]

FPR_Signaling_Pathway Ligand N-formyl Peptide FPR FPR1 / FPR2 Ligand->FPR Binds G_protein Gi Protein (αβγ) FPR->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLCβ G_beta_gamma->PLC Activates PI3K PI3Kγ G_beta_gamma->PI3K Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_flux ↑ Intracellular Ca²⁺ ER->Ca_flux Releases Ca²⁺ Ca_flux->PKC Co-activates Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_flux->Response PKC->Response PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates Akt->Response

Caption: FPR-Mediated Signaling Cascade.

Assessing Biological Activity: Key Methodologies

Quantifying the biological activity of N-formyl amino acid derivatives requires a suite of robust and validated cell-based assays. Each assay interrogates a specific stage of the signaling and response cascade, from initial receptor activation to downstream effector functions.

Chemotaxis Assay (Boyden Chamber / Transwell Assay)

This assay is the gold standard for measuring directed cell migration in response to a chemical gradient.

  • Principle: A porous membrane separates two compartments. Cells (e.g., neutrophils) are placed in the upper chamber, and the test compound (chemoattractant) is placed in the lower chamber. If the compound is chemotactic, cells will migrate through the pores towards the higher concentration in the lower chamber.

  • Causality Behind Experimental Choices:

    • Pore Size: The membrane pore size (typically 3-8 µm for neutrophils) is critical. It must be large enough to allow active migration but small enough to prevent passive falling of cells.

    • Serum-Free Medium: Cells are typically suspended in a serum-free or low-serum medium to minimize baseline migration caused by growth factors or other chemoattractants present in serum.

    • Controls: A negative control (medium only in the lower chamber) measures random migration (chemokinesis), while a positive control (a known potent chemoattractant like fMLP) validates cell responsiveness.[11]

  • Cell Preparation: Isolate primary human neutrophils from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a serum-free assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup: Place 24-well Transwell inserts (e.g., 6.5 mm diameter with 3.0 µm pore polycarbonate membrane) into a 24-well plate.

  • Loading Chemoattractant: Add 600 µL of the experimental solution (N-formyl derivative diluted in assay buffer) or control solutions to the lower wells of the 24-well plate.

  • Loading Cells: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 60-90 minutes. The incubation time should be optimized based on cell type and chemoattractant potency.

  • Quantification:

    • Remove the inserts and carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom side of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, migrated cells can be quantified by dissociating them from the membrane and using a fluorescent dye like Calcein AM for measurement on a plate reader.[12]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification p1 Isolate Neutrophils p2 Resuspend Cells in Assay Buffer p1->p2 p3 Prepare Ligand Dilutions p2->p3 a1 Add Ligand/Control to Lower Chamber p3->a1 a2 Place Transwell Insert a1->a2 a3 Add Cell Suspension to Upper Chamber a2->a3 a4 Incubate at 37°C (60-90 min) a3->a4 q1 Remove Non-migrated Cells from Top a4->q1 q2 Fix and Stain Migrated Cells q1->q2 q3 Count Cells via Microscopy q2->q3

Caption: Experimental Workflow for a Transwell Chemotaxis Assay.

Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration that occurs seconds after FPR activation, serving as a direct proxy for Gq-pathway activation.[10][13]

  • Principle: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[14] These dyes exhibit low fluorescence in the low-calcium environment of a resting cell's cytoplasm. Upon receptor activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, the dye binds to the free calcium, resulting in a significant increase in fluorescence intensity.[10] This change is monitored in real-time using a fluorescence plate reader or microscope.

  • Causality Behind Experimental Choices:

    • AM Ester Dyes: The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to passively cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the now-impermeable fluorescent indicator in the cytoplasm.

    • Probenecid: Some cell types actively pump the dye out using organic anion transporters. Probenecid can be included in the loading buffer to inhibit these transporters, ensuring better dye retention and a stronger signal.[15]

  • Cell Preparation: Plate cells (either primary neutrophils or a cell line expressing the target FPR, like HEK293) in a 96-well black-walled, clear-bottom plate and grow to confluence.[16]

  • Dye Loading: Aspirate the growth medium and wash the cells once with assay buffer (e.g., HBSS with 20 mM HEPES).

  • Loading Buffer Preparation: Prepare a loading buffer containing Fluo-4 AM dye (typically 2-5 µM) and Pluronic F-127 (a non-ionic surfactant to aid dye dispersal) in the assay buffer. Probenecid (2.5 mM) can be added if required.[15]

  • Incubation: Add the loading buffer to each well and incubate the plate for 45-60 minutes at 37°C, protected from light.[15]

  • Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., a FlexStation).

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • The instrument automatically injects 50 µL of the N-formyl derivative (at 3x the final desired concentration) into the well.

    • Continue to record the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) every 1-2 seconds for an additional 2-3 minutes to capture the peak response and subsequent return to baseline.[16]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves are generated to determine the EC50 value for the compound.

Effector Function Assays: Degranulation

Degranulation is the process by which neutrophils release the contents of their granules, which contain enzymes and other antimicrobial proteins, to fight infection. This is a key downstream functional consequence of FPR activation.

  • Principle: The release of a specific granule enzyme, such as neutrophil elastase (from azurophilic granules), is measured using a colorimetric or fluorometric substrate.[17] The amount of enzyme activity in the cell supernatant is directly proportional to the extent of degranulation.

  • Causality Behind Experimental Choices:

    • Cytochalasin B: This fungal metabolite is often used to prime neutrophils before stimulation. It disrupts the actin cytoskeleton, which physically constrains the granules, thereby enhancing the degranulation response to a given stimulus and increasing the assay's dynamic range.

    • Specific Substrate: A substrate that is specifically cleaved by the enzyme of interest (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for neutrophil elastase) is essential for assay specificity.

  • Cell Preparation: Isolate neutrophils as described for the chemotaxis assay and resuspend them in HBSS with Ca2+ and Mg2+ at 5 x 10^6 cells/mL.

  • Priming (Optional but Recommended): Pre-incubate the cell suspension with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.

  • Stimulation: Aliquot the primed cells into a 96-well plate. Add the N-formyl derivative or control and incubate for 30-60 minutes at 37°C to allow for degranulation.

  • Separation: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).

  • Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • Enzyme Assay:

    • Add a fluorogenic neutrophil elastase substrate to each well.[18]

    • Incubate at 37°C, protected from light.

    • Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the elastase activity.

  • Data Analysis: Results are often expressed as a percentage of the total elastase release, which is determined by lysing an equivalent number of cells with a detergent like Triton X-100.

Structure-Activity Relationships (SAR)

The biological activity of N-formyl peptides is highly dependent on their amino acid sequence. The prototypical agonist, fMLP (N-formyl-Met-Leu-Phe), has been the subject of extensive SAR studies.

  • The N-formyl Group: The N-terminal formyl group is absolutely essential for high-affinity binding to FPR1 and subsequent receptor activation.[3] Corresponding peptides lacking this group are virtually inactive as chemoattractants.[6]

  • Methionine at P1: The initial methionine residue is highly conserved in bacterial and mitochondrial proteins and is critical for activity.

  • Hydrophobicity at P2 and P3: The subsequent amino acids, particularly at positions 2 and 3, strongly influence potency. Hydrophobic, aromatic residues like Leucine and Phenylalanine are optimal for high-affinity interaction with FPR1.[19]

  • Peptide Length: For FPR2, longer peptides (e.g., pentapeptides) often show better interaction than the tripeptide fMLP.[3]

  • C-terminal Charge: Peptides with a negative charge at the C-terminus tend to have weak activity.[3]

Quantitative Data Summary of fMLP Analogs

The following table summarizes the relative potencies of classic fMLP analogs in inducing neutrophil chemotaxis, a key biological activity. Potency is often expressed as the EC50 value, which is the concentration required to elicit 50% of the maximal response.

CompoundSequenceRelative Chemotactic Potency (EC50, nM)Key Structural Feature
fMLP f-Met-Leu-Phe~1-10Prototypical Agonist
fMLFf-Met-Leu-Phe~1-10Identical to fMLP
fM-L-F-I-If-Met-Leu-Phe-Ile-IlePotent (FPR2 > FPR1)Longer, hydrophobic chain
fM-L-F-I-Kf-Met-Leu-Phe-Ile-LysPotent (FPR2 > FPR1)Longer chain with positive charge
fM-L-F-Kf-Met-Leu-Phe-LysPotent (FPR2 > FPR1)C-terminal positive charge
fM-L-F-Ef-Met-Leu-Phe-GluWeakC-terminal negative charge
MLPMet-Leu-Phe>10,000Lacks N-formyl group

Note: EC50 values are approximate and can vary based on the specific assay conditions and cell type used. Data compiled from principles described in cited literature.[3]

Therapeutic Implications and Future Directions

The profound role of N-formyl peptides and their receptors in inflammation makes them attractive targets for drug development. The dual nature of these pathways presents both opportunities and challenges.

  • Pro-inflammatory Targeting: In acute bacterial infections, agonists of FPR1 could potentially be used to boost the innate immune response and enhance bacterial clearance. Conversely, in chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease, where excessive neutrophil infiltration causes tissue damage, FPR1 antagonists could serve as potent anti-inflammatory agents.[20]

  • Pro-resolving Targeting: The discovery that FPR2/ALX is a receptor for pro-resolving mediators like Lipoxin A4 has opened a new therapeutic avenue. Selective FPR2/ALX agonists could be developed to actively promote the resolution of inflammation, a novel approach compared to traditional anti-inflammatory drugs that primarily block pro-inflammatory signals.

  • Oncology: FPRs are also expressed on various cancer cells, where their activation can promote proliferation and migration, contributing to metastasis.[5][20] Therefore, FPR antagonists are being investigated as potential anti-cancer therapies.

The future of this field lies in developing highly selective agonists and antagonists for each FPR subtype to precisely modulate immune responses in a context-dependent manner.[21] A deeper understanding of the structural basis for ligand recognition by each receptor will be paramount to achieving this goal.[4]

References

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • N‐formyl amino acid in selected bioactive molecules, background, and present work. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers Media. Retrieved January 24, 2026, from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Chemotaxis Assay | Experimental Workflow. (n.d.). ibidi. Retrieved January 24, 2026, from [Link]

  • Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. (n.d.). Chemotaxis Research Group. Retrieved January 24, 2026, from [Link]

  • Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • Protocol of Chemotaxis Assay. (n.d.). iGEM. Retrieved January 24, 2026, from [Link]

  • Chemotaxis Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 24, 2026, from [Link]

  • Formylation of Amines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. Retrieved January 24, 2026, from [Link]

  • Chemotaxis assay. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Methionine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (n.d.). Frontiers Media. Retrieved January 24, 2026, from [Link]

  • Incucyte® Chemotaxis Cell Migration Assay. (n.d.). Sartorius. Retrieved January 24, 2026, from [Link]

  • An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells. (2022). PLOS. Retrieved January 24, 2026, from [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation and analysis of the metabolic pathway of 2-Formamidobutanoic acid. As a novel N-formylated amino acid, its metabolic fate is largely uncharacterized. This document outlines a scientifically rigorous approach, beginning with the formulation of a hypothetical metabolic pathway based on established biochemical principles and analogous metabolic routes. We then detail a suite of advanced analytical and biochemical techniques for the systematic validation of each proposed metabolic step. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel metabolic pathways, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Enigma of this compound

This compound is a structurally intriguing molecule, characterized by a formyl group attached to the alpha-amino group of 2-aminobutanoic acid. While the metabolic pathways of many canonical amino acids are well-documented, the biotransformation of N-formylated amino acids, such as this compound, represents a burgeoning area of scientific inquiry. The presence of the formyl group suggests potential involvement in one-carbon metabolism, pathways related to amino acid catabolism, or unique enzymatic activities yet to be discovered. Understanding its metabolic fate is crucial for deciphering its physiological role, potential as a biomarker, or its impact in pathological states.

This guide is structured to navigate the complexities of novel pathway elucidation. We will first propose a hypothetical metabolic pathway for this compound, drawing parallels from known metabolic transformations of similar molecules. Subsequently, we will present a multi-faceted experimental strategy to systematically investigate and validate this proposed pathway.

A Hypothetical Metabolic Pathway for this compound

Based on established enzymatic reactions involving N-formylated compounds and amino acid derivatives, we propose a two-step metabolic pathway for the degradation of this compound. This hypothesis serves as the foundational framework for our experimental design.

Step 1: Deformylation

The initial and most probable metabolic step is the removal of the formyl group. This reaction is analogous to the deformylation of N-formylglutamate and N-formylkynurenine.[1][2][3] We hypothesize that a specific amidohydrolase, tentatively named "2-Formamidobutanoate deformylase," catalyzes the hydrolysis of the amide bond, yielding 2-aminobutanoic acid and formate.

Step 2: Catabolism of 2-Aminobutanoic Acid

The resulting 2-aminobutanoic acid is a non-proteinogenic amino acid whose catabolism is expected to follow pathways similar to other short-chain amino acids. The most likely subsequent reactions involve transamination and oxidative decarboxylation, ultimately feeding into central carbon metabolism.[4]

The proposed overall pathway is visualized in the following diagram:

Metabolic Pathway of this compound cluster_0 Proposed Metabolic Pathway 2-Formamidobutanoic_acid This compound 2-Aminobutanoic_acid 2-Aminobutanoic acid 2-Formamidobutanoic_acid->2-Aminobutanoic_acid Deformylation (2-Formamidobutanoate deformylase?) Formate Formate 2-Formamidobutanoic_acid->Formate Alpha-ketobutanoic_acid α-Ketobutanoic acid 2-Aminobutanoic_acid->Alpha-ketobutanoic_acid Transamination (Aminotransferase) Propionyl-CoA Propionyl-CoA Alpha-ketobutanoic_acid->Propionyl-CoA Oxidative Decarboxylation (Dehydrogenase Complex)

Caption: A hypothetical metabolic pathway for this compound.

Experimental Validation of the Proposed Pathway

A multi-pronged approach is essential to validate the hypothetical pathway. This involves in vitro enzymatic assays, cell-based studies, and advanced analytical techniques to identify and quantify the proposed intermediates and end-products.

Analytical Methodology: The Cornerstone of Metabolite Identification

The accurate detection and quantification of this compound and its putative metabolites are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound132.0686.0615
2-Aminobutanoic acid104.0758.0712
α-Ketobutanoic acid103.0457.0310
Formate45.0045.005 (for SIM)

Note: These are starting parameters and will require optimization based on the specific instrumentation used.

  • Sample Preparation:

    • For cell culture supernatants or tissue homogenates, perform a protein precipitation step by adding 3 volumes of ice-cold methanol containing internal standards (e.g., isotopically labeled versions of the analytes).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry under a gentle stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water).

  • Chromatographic Separation:

    • Column: A mixed-mode or reversed-phase column suitable for the separation of polar organic acids and amino acids.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure optimal detection of all analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

In Vitro Enzymatic Assays: Probing the Deformylation Step

To confirm the initial deformylation step, in vitro assays using cell or tissue extracts are necessary. The primary objective is to demonstrate the conversion of this compound to 2-aminobutanoic acid.

  • Enzyme Source Preparation:

    • Prepare a cytosolic extract from a relevant biological source (e.g., liver or kidney homogenate, or a cell line of interest).

    • Homogenize the tissue or lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet membranes and organelles.

    • The resulting supernatant is the cytosolic extract.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • Cytosolic extract (containing the putative deformylase).

      • This compound (substrate).

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Analysis:

    • Analyze the reaction mixture for the formation of 2-aminobutanoic acid and the depletion of this compound using the developed LC-MS/MS method.

The following workflow diagram illustrates the process of validating the deformylase activity:

Deformylase Activity Workflow cluster_1 Experimental Workflow for Deformylase Validation Prepare_Extract Prepare Cytosolic Extract Incubate Incubate Extract with This compound Prepare_Extract->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction LC_MS_Analysis LC-MS/MS Analysis Terminate_Reaction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for the in vitro validation of deformylase activity.

Cell-Based Metabolic Labeling Studies: Tracing the Metabolic Fate

To investigate the complete metabolic pathway within an intact cellular system, stable isotope labeling experiments are invaluable. By feeding cells with an isotopically labeled precursor, we can trace the incorporation of the label into downstream metabolites.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2, HEK293) to near confluency.

    • Replace the standard culture medium with a medium containing ¹³C-labeled this compound.

  • Time-Course Experiment:

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, harvest the cells and the culture medium separately.

    • Perform a metabolite extraction from the cell pellets and medium using the methanol precipitation method described previously.

  • LC-MS/MS Analysis:

    • Analyze the extracts for the presence of ¹³C-labeled 2-aminobutanoic acid, α-ketobutanoic acid, and potentially other downstream metabolites. The mass shift corresponding to the number of ¹³C atoms will confirm the metabolic conversion.

Labeled PrecursorExpected Labeled MetaboliteExpected m/z (Precursor Ion)
[U-¹³C₅]-2-Formamidobutanoic acid[U-¹³C₄]-2-Aminobutanoic acid108.09
[U-¹³C₅]-2-Formamidobutanoic acid[U-¹³C₄]-α-Ketobutanoic acid107.06

Data Analysis and Interpretation

  • In Vitro Assays: Plot the concentration of 2-aminobutanoic acid formed over time to determine the initial reaction velocity. This can be used to characterize the enzyme kinetics.

  • Cell-Based Assays: Quantify the abundance of labeled and unlabeled metabolites at each time point. This will provide insights into the flux through the pathway and the contribution of this compound to downstream metabolic pools.

Concluding Remarks and Future Directions

The elucidation of the metabolic pathway of this compound is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for its systematic investigation. Successful validation of the proposed pathway will not only enhance our fundamental understanding of metabolism but may also open new avenues for therapeutic intervention and biomarker discovery. Future work should focus on the identification and characterization of the specific enzymes involved, particularly the putative "2-Formamidobutanoate deformylase."

References

  • Hu, L., Mulfinger, L. M., & Phillips, A. T. (1987). Purification and properties of formylglutamate amidohydrolase from Pseudomonas putida. Journal of Bacteriology, 169(10), 4696–4702. [Link]

  • Miyake, M., Innami, T., & Kakimoto, Y. (1983). A beta-citryl-L-glutamate-hydrolysing enzyme in rat testes. Biochimica et Biophysica Acta, 760(2), 206–214. [Link]

  • Guillemin, G. J. (2024). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research, 17, 117864692412328. [Link]

  • Wang, L., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Journal of Translational Medicine, 23(1), 1. [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Gaucher, S. P., et al. (2005). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry, 53(24), 9345-9350. [Link]

Sources

Unraveling the Enigma of 2-Formamidobutanoic Acid: A Putative Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the landscape of cellular metabolism is vast and intricately mapped, it is the uncharted territories that hold the promise of novel biological insights and therapeutic opportunities. 2-Formamidobutanoic acid is one such enigmatic molecule, sparsely documented in the annals of metabolic research. This technical guide ventures into this unexplored domain, presenting a putative function for this compound rooted in the established principles of N-formyl amino acid and short-chain fatty acid metabolism. We propose a hypothetical metabolic pathway, detailing the enzymatic players and downstream consequences of its cellular processing. This document is designed not as a definitive statement, but as a foundational framework to inspire and guide rigorous scientific inquiry. We furnish detailed experimental protocols and conceptual diagrams to empower researchers to test the proposed hypotheses, and in doing so, illuminate the potential role of this novel metabolite in health and disease.

Introduction: The Significance of N-Formylated Molecules and Butanoate Derivatives

Cellular metabolism is a symphony of chemical reactions, orchestrated to sustain life. Within this complex network, N-formylated molecules and butanoate derivatives play distinct yet crucial roles.

N-formylated peptides, particularly N-formylmethionine, are well-recognized as potent signaling molecules in the innate immune system. Originating from bacteria and mitochondria, they act as chemoattractants for phagocytic leukocytes, signaling the presence of infection or cellular damage.[1] The processing of these molecules is tightly regulated by deformylases and amidohydrolases, which cleave the formyl group and neutralize their signaling capacity.[1][2]

On the other hand, butanoate (butyrate), a four-carbon short-chain fatty acid, is a key product of gut microbial fermentation. It serves as a primary energy source for colonocytes and has profound effects on cellular processes, including gene expression through histone deacetylase (HDAC) inhibition, and signaling via G-protein coupled receptors. Its metabolism is intricately linked to central carbon metabolism, feeding into the tricarboxylic acid (TCA) cycle.

The structure of this compound, with its N-formyl group and butanoic acid backbone, places it at the crossroads of these two significant areas of metabolism. Its existence and function, however, remain largely uninvestigated, with no definitive entries in major metabolic databases such as the Human Metabolome Database (HMDB) or the Kyoto Encyclopedia of Genes and Genomes (KEGG).[3][4] This guide posits a functional role for this molecule based on logical inference from related, well-characterized pathways.

A Putative Metabolic Pathway for this compound

We hypothesize that this compound is a metabolic intermediate that undergoes a two-step catabolic process, ultimately integrating its constituent parts into central metabolic pathways.

Step 1: Deformylation to 2-Aminobutanoic Acid

The initial and most critical step in the proposed pathway is the removal of the N-formyl group. This reaction would be catalyzed by an amidohydrolase, likely with broad substrate specificity for N-acylated amino acids.

  • Enzyme Candidate: N-acyl-L-amino acid amidohydrolase (E.C. 3.5.1.14) or a related deformylase. While peptide deformylases are known to act on N-formylmethionine, the amidohydrolase superfamily is vast and encompasses enzymes with a wide range of substrate specificities.[5][6][7][8]

  • Products: The deformylation of this compound would yield 2-Aminobutanoic acid and formate .

Step 2: Catabolism of 2-Aminobutanoic Acid and Formate

The products of the initial deformylation step are known metabolites with established metabolic fates.

  • 2-Aminobutanoic Acid Metabolism: 2-Aminobutanoic acid is a non-proteinogenic amino acid found in humans.[9] Its catabolism is thought to proceed via transamination to 2-oxobutanoate. This intermediate is also a product of threonine and methionine degradation.[10] 2-oxobutanoate can then be oxidatively decarboxylated to propionyl-CoA, which subsequently enters the TCA cycle via succinyl-CoA.

  • Formate Metabolism: Formate is a one-carbon unit that can be utilized in several metabolic pathways, including the folate-dependent one-carbon pool, which is essential for the biosynthesis of purines and thymidine.

The proposed metabolic fate of this compound is visually summarized in the following diagram:

Putative_Metabolism_of_2_Formamidobutanoic_Acid cluster_0 Proposed Catabolism cluster_1 Integration into Central Metabolism 2_Formamidobutanoic_Acid This compound Deformylase N-acyl-amino acid amidohydrolase 2_Formamidobutanoic_Acid->Deformylase 2_Aminobutanoic_Acid 2-Aminobutanoic Acid Deformylase->2_Aminobutanoic_Acid Formate Formate Deformylase->Formate 2_Oxobutanoate 2-Oxobutanoate 2_Aminobutanoic_Acid->2_Oxobutanoate Transamination One_Carbon_Metabolism One-Carbon Metabolism Formate->One_Carbon_Metabolism Propionyl_CoA Propionyl-CoA 2_Oxobutanoate->Propionyl_CoA Oxidative Decarboxylation TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Experimental_Workflow Start Hypothesis: This compound is a metabolite Step1 Step 1: Detection in Biological Samples (LC-MS/MS) Start->Step1 Result1 Confirmation of Endogenous Presence Step1->Result1 Step2 Step 2: In Vitro Deformylation Assay (Spectrophotometry) Result2 Identification of Deformylase Activity Step2->Result2 Step3 Step 3: Stable Isotope Tracing (13C or 15N labeling) Result3 Elucidation of Downstream Catabolism Step3->Result3 Result1->Step2 If present Result2->Step3 If active Conclusion Validation of Putative Metabolic Pathway Result3->Conclusion

Sources

The Enigmatic Status of 2-Formamidobutanoic Acid in Biological Systems: A Scientific Inquiry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of 2-Formamidobutanoic acid, a compound of interest in synthetic chemistry. A thorough review of existing literature reveals a notable absence of evidence for its natural occurrence within biological systems. This document will explore the known synthetic routes and potential, though unconfirmed, biological relevance, while clearly delineating the boundaries of current knowledge. The primary aim is to provide a foundational, evidence-based perspective for researchers investigating novel metabolites and to prevent the misdirection of resources toward a hypothesis that presently lacks empirical support.

Introduction: The Question of Natural Occurrence

In the vast and intricate world of metabolomics, the identification of novel endogenous molecules is a constant frontier. This compound, a structural analog of proteinogenic amino acids, presents an intriguing case. While its synthesis is achievable in a laboratory setting, a comprehensive search of scientific databases and literature yields no substantive evidence for its presence as a naturally occurring metabolite in any organism studied to date. This guide serves to consolidate the current state of knowledge, or lack thereof, and to provide a clear, scientifically grounded framework for any future investigation into this molecule.

Synthetic Accessibility vs. Biological Presence

The distinction between what can be synthesized and what is naturally produced by an organism is fundamental. This compound falls firmly into the former category.

Known Synthetic Pathways

The laboratory synthesis of this compound and its derivatives is documented. For instance, a common approach involves the formylation of 2-aminobutanoic acid. This process is conceptually straightforward but does not imply a parallel biosynthetic route.

Illustrative Synthetic Workflow:

G cluster_synthesis Conceptual Synthetic Workflow start 2-Aminobutanoic Acid (Starting Material) reaction Formylation Reaction start->reaction reagent Formylating Agent (e.g., Formic Acid, Acetic Formic Anhydride) reagent->reaction product This compound (Final Product) reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Caption: A conceptual diagram illustrating a general synthetic route to this compound from 2-aminobutanoic acid.

This established synthetic accessibility has led to its availability as a chemical standard, which is crucial for any analytical attempt to identify it in biological samples. However, the mere availability of a standard does not presuppose its endogenous presence.

The Search for Natural Occurrence: A Null Finding

An exhaustive search of scientific literature and metabolomic databases reveals no confirmed reports of this compound as a naturally occurring compound. This includes a lack of evidence for:

  • A dedicated biosynthetic pathway: No enzymes or genetic sequences have been identified that would catalyze the formation of this compound in vivo.

  • Identification in metabolomic studies: Despite the increasing sensitivity and scope of mass spectrometry-based metabolomics, this compound has not been reported in untargeted analyses of various organisms.

  • A defined biological role: Consequently, there are no known physiological or pathological functions associated with this compound.

This "null finding" is in itself a critical piece of scientific information. It suggests that if this molecule does exist naturally, it is either present at concentrations below the detection limits of current analytical technologies, is highly transient, or is restricted to a very specific, unexamined biological niche.

Methodologies for Hypothetical Detection

For researchers who may wish to investigate the potential, albeit unlikely, presence of this compound in a specific biological context, a rigorous analytical approach is paramount. The following outlines a hypothetical, self-validating workflow.

Analytical Workflow for Target Screening

This protocol is designed to definitively confirm or refute the presence of this compound in a biological matrix.

Diagram of the Analytical Workflow:

G cluster_workflow Hypothetical Analytical Workflow for this compound Detection sample Biological Sample (e.g., Tissue, Biofluid) extraction Metabolite Extraction (e.g., Protein Precipitation with Cold Solvent) sample->extraction spike Spiked Control Sample (Sample + Authentic Standard) spike->extraction lcms LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry) extraction->lcms Inject Samples data Data Analysis lcms->data Acquire Data conclusion Conclusion on Presence/Absence data->conclusion

Spectroscopic Characterization of 2-Formamidobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Formamidobutanoic Acid

This compound is an N-formylated derivative of 2-aminobutanoic acid. The introduction of the formyl group significantly influences the molecule's electronic and structural properties, which in turn are reflected in its spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Formyl CH)~8.2Singlet (or doublet with N-H coupling)-
H-2 (α-CH)~4.5Doublet of triplets (or multiplet)J(H-2, H-3) ≈ 7 Hz, J(H-2, N-H) ≈ 8 Hz
H-3 (CH₂)~1.9MultipletJ(H-3, H-2) ≈ 7 Hz, J(H-3, H-4) ≈ 7 Hz
H-4 (CH₃)~0.9TripletJ(H-4, H-3) ≈ 7 Hz
N-H (Amide)~8.0DoubletJ(N-H, H-2) ≈ 8 Hz
O-H (Carboxyl)~12.0Broad Singlet-

Note: Chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and concentration.

The formyl proton (H-1) is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group. The α-proton (H-2) is shifted downfield by the adjacent nitrogen and carbonyl groups. The amide proton's chemical shift can be highly variable and is often broad. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Formyl C=O)~163
C-2 (α-C)~55
C-3 (CH₂)~25
C-4 (CH₃)~10
Carboxyl C=O~175

Note: Chemical shifts are predicted and can be influenced by the solvent.

The two carbonyl carbons (formyl and carboxyl) are expected at the downfield end of the spectrum. The α-carbon (C-2) is shifted downfield due to the attached nitrogen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (N-H and O-H).[1][2][3]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of proton chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Amide)Stretching~3300Medium
C-H (Aliphatic)Stretching2975 - 2845Medium
C=O (Carboxylic Acid)Stretching~1710Strong
C=O (Amide I)Stretching~1670Strong
N-H (Amide II)Bending~1550Medium

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[4] The two distinct C=O stretching vibrations for the carboxylic acid and the amide are key to identifying both functional groups.[5]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

For this compound (C₅H₉NO₃), the expected molecular weight is approximately 131.06 g/mol . In electrospray ionization (ESI), common adducts are expected.

Table 4: Predicted m/z Values in ESI-MS for this compound

IonPredicted m/z
[M+H]⁺ (Protonated Molecule)132.06
[M+Na]⁺ (Sodium Adduct)154.04
[M-H]⁻ (Deprotonated Molecule)130.05

Note: The exact mass will differ slightly from the nominal mass.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways would involve the loss of small, stable molecules.

Sources

Methodological & Application

Application Note & Protocol: Quantification of 2-Formamidobutanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of 2-Formamidobutanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this endogenous metabolite. The described method has been developed to ensure high precision, accuracy, and selectivity, making it suitable for various research and clinical applications.

Introduction

This compound is an amino acid derivative that has garnered interest in various fields of biomedical research. Its accurate quantification in biological matrices such as plasma is crucial for understanding its physiological roles and potential as a biomarker. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of small molecules in complex biological samples.[1][2] This protocol details a validated approach for the determination of this compound in human plasma, addressing the specific challenges associated with endogenous compound analysis.[3][4]

The method relies on a simple and efficient protein precipitation procedure to extract the analyte from the plasma matrix.[5] Chromatographic separation is achieved using a reversed-phase column, and quantification is performed via tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and minimizes interferences from the complex plasma matrix.[6] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[7][8]

Materials and Reagents

Reagent/Material Supplier Grade
This compoundSigma-Aldrich≥98%
This compound-¹³C₄,¹⁵NAlsachimIsotopic Purity ≥99%
Acetonitrile (ACN)Fisher ScientificLC-MS Grade
Methanol (MeOH)Fisher ScientificLC-MS Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
WaterMilli-Q® SystemType 1 Ultrapure
Human Plasma (K₂EDTA)BioIVTPooled, Normal
Microcentrifuge Tubes (1.5 mL)EppendorfProtein LoBind
HPLC VialsWatersCertified

Experimental Protocol

Standard and Internal Standard Preparation

3.1.1. Primary Stock Solutions (1 mg/mL):

  • This compound: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water to obtain a 1 mg/mL primary stock solution.

  • Internal Standard (IS): Dissolve 1 mg of this compound-¹³C₄,¹⁵N in 1 mL of 50:50 (v/v) Methanol:Water to obtain a 1 mg/mL primary stock solution.

3.1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the primary stock solution of this compound with 50:50 (v/v) Methanol:Water to create calibration standards.

3.1.3. Internal Standard Working Solution (1 µg/mL):

  • Dilute the primary stock solution of the internal standard with acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.

Sample Preparation

The sample preparation procedure involves a protein precipitation step, which is a common and effective method for cleaning up plasma samples before LC-MS analysis.[5]

Step-by-Step Procedure:

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples gently to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the internal standard working solution (1 µg/mL in acetonitrile) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 50 µL Plasma is_solution 2. Add 200 µL IS in ACN plasma->is_solution Protein Precipitation vortex1 3. Vortex (30s) is_solution->vortex1 centrifuge 4. Centrifuge (14,000g, 10 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant Separation hplc_vial 6. Inject into LC-MS/MS supernatant->hplc_vial

Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are crucial for achieving the desired sensitivity and selectivity.

3.3.1. Liquid Chromatography Parameters:

Parameter Condition
LC System Waters ACQUITY UPLC I-Class
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table Below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0982
2.0982
2.11090
3.01090
3.1982
5.0982

3.3.2. Mass Spectrometry Parameters:

Parameter Condition
Mass Spectrometer Waters Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

3.3.3. MRM Transitions:

The selection of appropriate precursor and product ions is fundamental for the specificity of the MRM assay.[10][11]

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound132.186.12010
This compound-¹³C₄,¹⁵N (IS)137.190.12010

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined using a calibration curve.

4.1. Calibration Curve:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

4.2. Quality Control (QC) Samples:

  • QC samples at low, medium, and high concentrations are prepared by spiking known amounts of this compound into pooled human plasma.

  • These QC samples are analyzed with each batch of unknown samples to ensure the accuracy and precision of the assay.

G cluster_data_analysis Data Analysis and Quantification raw_data Acquire Raw Data (LC-MS/MS) peak_integration Integrate Peaks (Analyte & IS) raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio cal_curve Construct Calibration Curve area_ratio->cal_curve Calibration Standards concentration Determine Concentration in Unknowns area_ratio->concentration Unknown Samples cal_curve->concentration

Caption: Logical flow of data analysis.

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA.[3][12]

Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Calibration Curve: Linearity and range of the calibration curve.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is sensitive, specific, and robust, making it a valuable tool for researchers in various scientific disciplines. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation procedure ensures reliable and accurate results. Adherence to proper method validation guidelines is essential to guarantee the quality of the data generated using this protocol.

References

  • Chromsystems. Internal Standard Set Amino Acid Analysis in Plasma/Serum. [Link]

  • Lama, C., et al. (2021). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 11(9), 629. [Link]

  • Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]

  • Gray, N., et al. (2023). Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. Analytical Chemistry, 95(40), 14889-14897. [Link]

  • Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Chromatography B, 1093-1094, 80-81. [Link]

  • Li, M., et al. (2021). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical Analysis, 11(5), 534-545. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Phenomenex. Sample Preparation. [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Koch, M., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules, 29(9), 2099. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Li, M., et al. (2021). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical Analysis, 11(5), 534-545. [Link]

  • ResearchGate. A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. [Link]

  • BioPharma Services. Bioanalysis Considerations for Endogenous Substance Drug Products. [Link]

  • Lee, J. Y., et al. (2007). Human blood plasma preparation for two-dimensional gel electrophoresis. Journal of proteomics, 70(3), 275-280. [Link]

  • Higashi, T. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 23(11), 2795. [Link]

  • Gonzalez, K. A., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(6), 1089-1098. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(14), 1435-1438. [Link]

  • YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

  • ResearchGate. Methodological Aspects of the Analysis of Fatty Acids in Biological Samples. [Link]

  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Semantic Scholar. a lc-ms/ms method for the quantification of deflazacort metabolite in human plasma: development. [Link]

Sources

Derivatization of 2-Formamidobutanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Analysis of 2-Formamidobutanoic Acid

A Detailed Guide to Derivatization Strategies and Protocols

Abstract

This application note provides a comprehensive guide for the derivatization of this compound, an N-formylated amino acid, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this compound is impractical. Derivatization is a mandatory step to convert the analyte into a thermally stable and volatile compound suitable for gas-phase analysis.[1][2][3] We present two field-proven derivatization methodologies: single-step silylation and classic esterification. This guide details the chemical rationale behind each approach, provides step-by-step laboratory protocols, and outlines optimized GC-MS parameters. Furthermore, advanced considerations for the chiral separation of its enantiomers are discussed, making this document an essential resource for researchers in metabolomics, pharmaceutical development, and quality control.

The Analytical Challenge: Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by two key functional groups: a carboxylic acid (-COOH) and a formamide (-NHCHO). These groups, particularly the carboxylic acid, are highly polar and capable of hydrogen bonding. This leads to:

  • Low Volatility: The strong intermolecular forces prevent the molecule from easily entering the gas phase, a prerequisite for GC analysis.

  • Thermal Instability: At the high temperatures of a GC injector port, the native acid is prone to decomposition, leading to poor peak shape, low sensitivity, and inaccurate quantification.[1]

  • Poor Chromatographic Behavior: Polar analytes interact strongly with standard non-polar GC columns, resulting in significant peak tailing and poor resolution.[3]

To overcome these challenges, chemical derivatization is employed to mask the polar functional groups, thereby increasing volatility and thermal stability.[3][4][5]

Principle of Derivatization for GC-MS

Derivatization chemically modifies a compound to make it amenable to a specific analytical method.[2] For the GC-MS analysis of this compound, the primary target for derivatization is the active hydrogen of the carboxylic acid group. Replacing this acidic proton with a nonpolar group achieves the necessary volatility and stability.[6] Two primary strategies are discussed: silylation and esterification.

Overall Experimental Workflow

The analytical process follows a structured path from sample preparation to data analysis. It is critical that all steps involving derivatization reagents are performed in an anhydrous environment, as these reagents are highly sensitive to moisture.[2][4][7]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Drydown Complete Drydown (e.g., Lyophilization, N2 Stream) Sample->Drydown Crucial Step: Remove all water Deriv Add Reagent(s) & Solvent Heat as required Drydown->Deriv GCMS GC-MS Injection Deriv->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.

Method 1: Single-Step Silylation

Silylation is a rapid and effective one-step derivatization method where an active proton is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[1][6]

Mechanism and Rationale

MSTFA reacts with the carboxylic acid of this compound to form a volatile TMS ester. The by-products of this reaction are also highly volatile and typically elute with the solvent front, resulting in a clean chromatogram.[1] While MSTFA can also react with amines, the formamide group is less reactive, and the primary reaction occurs at the more acidic carboxyl site. TBDMS derivatives, formed using reagents like MTBSTFA, are more stable and less sensitive to moisture than their TMS counterparts.

G cluster_reactants cluster_products Analyte This compound (Non-volatile) Reagent MSTFA (Silylating Reagent) Derivative TMS-Derivative (Volatile, Thermally Stable) Reagent->Derivative Reaction (Heat) Byproduct Volatile Byproducts

Figure 2: Reaction scheme for the silylation of this compound.

Protocol: Silylation with MSTFA

This protocol is a self-validating system. Successful derivatization will be evident by the appearance of a sharp, symmetrical peak at the expected retention time with a characteristic mass spectrum.

  • Sample Preparation: Transfer an aliquot of the sample containing this compound (typically 10-100 µg) to a 2 mL GC vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The absence of water is critical for this reaction to succeed.[2][4]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine). Then, add 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). For difficult-to-derivatize compounds, a catalyst like 1% TMCS (trimethylchlorosilane) can be included in the MSTFA formulation.

  • Reaction: Cap the vial tightly. Heat the vial at 70-80°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Method 2: Two-Step Esterification and Acylation

A more traditional and highly robust approach involves a two-step process: esterification of the carboxylic acid followed by acylation of any remaining active hydrogens.[8] For this compound, the primary and most critical step is esterification.

Mechanism and Rationale

In this method, the carboxylic acid is first converted to an ester (e.g., a methyl or propyl ester) using an alcohol under acidic conditions.[8] This step alone significantly increases volatility. A subsequent acylation step, often using an anhydride like pentafluoropropionic anhydride (PFPA), can be performed to cap the formamide N-H, although this may not always be necessary and should be empirically tested. The fluorinated acyl derivatives can enhance detection sensitivity in negative chemical ionization mode.[9]

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation (Optional) Analyte This compound Ester Alkyl Ester Derivative Analyte->Ester Alcohol, H+ (e.g., 3N HCl in Butanol) Acyl N-Acyl, O-Alkyl Derivative Ester->Acyl Acylating Agent (e.g., PFPA)

Figure 3: Reaction scheme for the two-step derivatization process.

Protocol: Esterification with Butanolic HCl

This protocol focuses on the essential esterification step.

  • Sample Preparation: Place the dried analyte in a 2 mL GC vial as described in section 3.2.

  • Reagent Preparation: Prepare or obtain commercially available 3N Hydrochloric Acid in n-Butanol. This reagent is corrosive and should be handled in a fume hood.

  • Reaction (Esterification): Add 200 µL of 3N HCl in n-Butanol to the dried sample. Cap the vial tightly and heat at 65°C for 30 minutes.

  • Evaporation: After cooling, evaporate the reagent to dryness under a gentle stream of nitrogen. This step removes excess acid and alcohol.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for injection, such as ethyl acetate or hexane (200 µL).

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

GC-MS Instrumental Parameters

Proper GC-MS conditions are essential for the successful separation and detection of the derivatized analyte. The following parameters provide a robust starting point for method development.

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column that provides excellent separation for a wide range of derivatized compounds.[1]
Carrier Gas Helium, Constant Flow Mode (1.0 - 1.2 mL/min)Inert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless, 250 - 280°CHigh temperature ensures rapid and complete vaporization of the derivatized analyte. Use splitless mode for trace analysis.
Oven Program Initial: 80°C (hold 2 min)Ensures good focusing of early eluting peaks.
Ramp: 10°C/min to 280°CA moderate ramp rate provides a good balance between analysis time and resolution.
Final: Hold at 280°C for 5 minEnsures elution of all components and cleans the column for the next run.
MS Transfer Line 280°CPrevents cold spots and condensation of the analyte before reaching the ion source.
Ion Source 230°CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM is used for targeted quantification to improve sensitivity and selectivity.[9]

Advanced Application: Chiral Separation

Since this compound possesses a chiral center at the alpha-carbon, distinguishing between its D- and L-enantiomers is often critical in pharmaceutical and biological studies.[10] GC provides high-resolution separation for enantiomers.

Two main approaches exist for chiral GC analysis:

  • Indirect Separation: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11]

  • Direct Separation: The enantiomers are derivatized with an achiral reagent (as described in sections 3 & 4) and then separated directly on a chiral GC column (e.g., a column coated with a cyclodextrin derivative or a chiral selector like Chirasil®-Val).[10][12][13]

Direct separation on a chiral stationary phase is generally the preferred method due to its robustness and broader applicability.[12] The protocols described above for achiral derivatization are fully compatible with this approach. The only instrumental change required is the substitution of the standard GC column with a chiral column.

References

  • Kaspar, H., Dettmer, K., Chan, Q., & O'Brien, P. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]

  • Brown, H. A., & Murphy, R. C. (2009). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 50(Supplement), S424–S429. Available at: [Link]

  • Reyes, L., et al. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Sciences. Available at: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Jo, K., & Kim, H. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Kassem, M., & Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Gerhardt, G., & Nicholson, C. (1987). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Neuroscience Methods, 22(1), 1–5. Available at: [Link]

  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science. Available at: [Link]

  • Husek, P. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 223–229. Available at: [Link]

  • Brückner, H., & Schieber, A. (1998). Chiral separation of amino acids by gas chromatography. In Methods in Molecular Biology, vol. 79, pp. 215–244. Humana Press. Available at: [Link]

  • Tsikas, D., et al. (2023). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 593–604. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing 2-Formamidobutanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Formylation in Peptide Science

In the landscape of peptide synthesis and drug discovery, the incorporation of modified amino acids is a cornerstone strategy for enhancing biological activity, stability, and conformational properties. Among these modifications, N-formylation, the addition of a formyl group to an amino acid's alpha-amino group, holds a unique position. N-formyl peptides are potent chemoattractants for phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial and mitochondrial damage.[1][2] This biological significance has driven interest in the synthesis of peptides containing N-formylated residues.

2-Formamidobutanoic acid, the N-formylated derivative of 2-aminobutanoic acid, offers a versatile tool for peptide chemists. It can be incorporated into a peptide sequence to introduce a stable N-formyl group, mimicking naturally occurring bacterial and mitochondrial peptides. Furthermore, the formyl group can serve as a temporary protecting group in specific synthetic strategies.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), empowering researchers to leverage this valuable building block in their scientific endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in SPPS.

PropertyValueSource
CAS Number 106873-99-8
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Appearance SolidInferred from typical amino acid derivatives
Storage Sealed in dry, 2-8°C

Strategic Applications of this compound in SPPS

The use of this compound in SPPS can be broadly categorized into two main strategies:

  • Direct Incorporation as a Building Block: This approach involves using Fmoc-protected this compound as a monomer in a standard SPPS workflow. This is the preferred method for synthesizing peptides with internal or C-terminal N-formylated residues, or when a stable N-terminal formyl group is desired from the outset. The formyl group's stability to the acidic conditions of final cleavage from the resin is a key advantage of this method.[3]

  • Post-Synthetic N-Terminal Formylation: For peptides requiring only an N-terminal formyl group, a more common and often more straightforward approach is to complete the synthesis of the peptide sequence and then formylate the free N-terminal amine while the peptide is still attached to the solid support.[1][4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-2-Formamidobutanoic Acid

The successful incorporation of this compound as a building block begins with its protection with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and extract with diethyl ether to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of 2 with 2M HCl.

  • Extract the Fmoc-protected amino acid into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the Fmoc-2-Formamidobutanoic acid.

Causality of Experimental Choices:

  • The use of a base like sodium bicarbonate is crucial to deprotonate the amino group of the this compound, rendering it nucleophilic for reaction with the Fmoc reagent.

  • Dioxane is a common solvent for dissolving the Fmoc reagent and is miscible with the aqueous reaction mixture.

  • Acidification is necessary to protonate the carboxylic acid of the product, making it soluble in the organic extraction solvent.

Protocol 2: Incorporation of Fmoc-2-Formamidobutanoic Acid into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the steps for coupling Fmoc-2-Formamidobutanoic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • Fmoc-2-Formamidobutanoic acid

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • DMF

Workflow Diagram:

SPPS_Cycle A Fmoc-Peptide-Resin B Deprotection: 20% Piperidine in DMF A->B C H₂N-Peptide-Resin B->C D Coupling: Fmoc-2-Formamidobutanoic acid, HBTU/HATU, DIPEA in DMF C->D E Fmoc-(this compound)-Peptide-Resin D->E E->B Next Cycle N_Terminal_Formylation A H₂N-Peptide-Resin B Formylation Reagent: Formic Acid + DCC A->B C Formyl-Peptide-Resin B->C

Caption: Post-synthetic N-terminal formylation of a resin-bound peptide.

Procedure:

  • Prepare Formylating Reagent: In a separate flask, dissolve formic acid (10 equivalents relative to the resin loading) and DCC (10 equivalents) in diethyl ether or DCM at 0°C. Stir for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter: Filter the solution to remove the DCU precipitate.

  • Formylation: Add the filtered formylating reagent to the peptide-resin (which has been washed and has a free N-terminus).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for potentially higher yields. [4]5. Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage: Proceed with the standard cleavage and deprotection protocol for the resin and protecting groups used.

Causality of Experimental Choices:

  • DCC: DCC is a carbodiimide that activates the carboxylic acid of formic acid, making it highly reactive towards the primary amine of the peptide's N-terminus.

  • Low Temperature: Preparing the formylating reagent at 0°C helps to control the reaction and minimize side reactions. Performing the on-resin formylation at 4°C can improve yields. [4]

Protocol 4: Cleavage and Deprotection

The final step is to cleave the peptide from the solid support and remove any side-chain protecting groups. The N-formyl group on this compound is stable under standard trifluoroacetic acid (TFA) cleavage conditions.

Materials:

  • Formylated peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expert Insights and Troubleshooting

  • Coupling Efficiency: N-formylated amino acids can exhibit slightly reduced coupling efficiency compared to their non-formylated counterparts due to steric hindrance from the formyl group. It is advisable to use a more potent coupling reagent like HATU and to monitor the coupling reaction closely. A double coupling step may be necessary to achieve a high yield.

  • Stability of the Formyl Group: The N-formyl group is generally stable to the basic conditions of Fmoc deprotection (20% piperidine in DMF) and the acidic conditions of standard TFA cleavage. [3]However, prolonged exposure to strong bases should be avoided.

  • Conformational Effects: The incorporation of an N-formylated residue can influence the local peptide conformation. The formyl group can act as a hydrogen bond acceptor and may restrict the rotational freedom around the N-Cα bond. This can be a deliberate strategy in peptide design to favor a particular secondary structure.

  • Deprotection of the Formyl Group: If the formyl group is intended as a temporary protecting group, it can be removed under specific conditions. One reported method involves treatment with a solution of hydrazine in a pH range of 1 to 3.5.

Conclusion

This compound is a valuable and versatile building block for solid-phase peptide synthesis. Whether used for the direct incorporation of a stable N-formyl group or as part of a post-synthetic modification strategy, it provides a reliable means of accessing peptides with important biological activities. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can confidently and effectively utilize this compound to advance their peptide-based research and development.

References

  • Antonella Tornesello, Maria Lina Tornesello, Franco M. Buonaguro. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Di Maro, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Kokollari, A., et al. (2023). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ChemBioChem. [Link]

  • Perczel, A., et al. (2007). Peptide models XLV: conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-13.
  • Cruz, L. J., et al. (2004). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 5), e635-e640. [Link]

  • Rinner, U., et al. (2019). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. Molecules, 24(23), 4352. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Buonaguro, L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Formamidobutanoic Acid as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] Non-canonical amino acids are pivotal in this endeavor, offering unique structural and functional diversity.[2] This guide provides a comprehensive overview of 2-formamidobutanoic acid, a non-proteinogenic amino acid, as a strategic building block in the synthesis of novel peptidomimetics. We will explore the causality behind its selection, detailing its synthesis, incorporation into peptide scaffolds via Solid-Phase Peptide Synthesis (SPPS), and the potential impact of the N-formyl group on conformational dynamics and biological activity. Detailed, field-proven protocols and illustrative data are provided to enable researchers to effectively utilize this building block in their drug discovery programs.

Introduction: The Rationale for this compound in Peptidomimetic Design

Peptidomimetics are designed to mimic the three-dimensional structure and pharmacophoric elements of a natural peptide, thereby retaining or enhancing biological activity while improving drug-like properties.[1] The choice of a building block is therefore a critical design element. This compound (N-formyl-α-aminobutyric acid) offers a unique combination of features:

  • The N-Formyl Group: The formyl group is the smallest N-acyl group. Its introduction can serve several purposes:

    • Proteolytic Resistance: N-alkylation or N-acylation can sterically hinder the approach of proteases, significantly increasing the metabolic stability of the resulting peptidomimetic.[2]

    • Conformational Constraint: The N-formyl group can influence the local conformation of the peptide backbone. It can favor specific dihedral angles and potentially induce or stabilize secondary structures like β-turns.[3] This conformational restriction can lead to higher receptor affinity and selectivity.[4]

    • Bioisosterism: The formyl group can act as a bioisostere for other chemical moieties, potentially mimicking key interactions of a natural ligand with its receptor.[5] N-formylated peptides are known to be recognized by the immune system as pathogen-associated molecular patterns (PAMPs), interacting with formyl peptide receptors (FPRs).[6][7]

  • The Ethyl Side Chain: The ethyl group of the aminobutanoic acid moiety provides a small, hydrophobic side chain that can probe specific binding pockets and contribute to the overall lipophilicity of the molecule. It serves as a non-natural alternative to alanine or valine, allowing for the fine-tuning of steric and electronic properties.[8]

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically involving the N-formylation of the parent amino acid, 2-aminobutanoic acid. Several methods exist for the formylation of amines.[9] A common and effective laboratory-scale method utilizes a mixed anhydride of formic acid and acetic anhydride.[9]

Protocol 2.1: Synthesis of this compound

This protocol is a generalized method for the N-formylation of an amino acid.

Materials:

  • (L)-2-Aminobutanoic acid[10]

  • Formic acid (98-100%)

  • Acetic anhydride

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation of the Formylating Reagent: In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride to formic acid with continuous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 2 hours at room temperature to ensure the formation of the mixed anhydride.

  • Formylation Reaction: To the pre-formed formylating reagent, add (L)-2-aminobutanoic acid in portions, ensuring the temperature does not exceed 40 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator. The resulting residue can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.[11][12]

Incorporation of this compound into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS.[13] The carboxylic acid of the building block is activated and coupled to the free N-terminus of the resin-bound peptide.

Workflow for SPPS Incorporation:

Caption: General workflow for the incorporation of Fmoc-2-formamidobutanoic acid in SPPS.

Protocol 3.1: Solid-Phase Coupling of Fmoc-2-Formamidobutanoic Acid

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • Fmoc-2-formamidobutanoic acid

  • Coupling reagent (e.g., HCTU, HATU)[5]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbling system for mixing

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling:

    • In a separate vial, dissolve Fmoc-2-formamidobutanoic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Capping (Optional): If the Kaiser test is positive after the initial coupling, cap any unreacted amines with acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Proceed to the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Deprotection of the N-Formyl Group

The formyl group is stable to the standard conditions of Fmoc-SPPS. Its removal can be achieved under specific, mild conditions, allowing for orthogonal deprotection strategies.

Protocol 4.1: On-Resin Deprotection of the Formyl Group

Materials:

  • Peptide-resin containing the N-formyl group

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: After the final coupling step and removal of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF.

  • Formyl Deprotection: Treat the peptide-resin with a solution of 20-50% piperidine in DMF. The reaction time can vary from a few hours to overnight, depending on the sequence.

  • Monitoring: Monitor the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once deprotection is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Data Presentation: Illustrative Properties of a Peptidomimetic Containing this compound

The following tables present hypothetical data to illustrate the expected outcomes when incorporating this compound into a model peptide.

Table 1: SPPS Coupling Efficiency

Amino Acid PositionBuilding BlockCoupling Time (h)Kaiser Test ResultPurity by HPLC (%)
Xaa+1Fmoc-Ala-OH1Negative>98
Xaa Fmoc-2-Formamidobutanoic Acid 1.5 Negative >97
Xaa-1Fmoc-Gly-OH1Negative>98

Table 2: Biological Activity Profile

CompoundSequenceTargetIC₅₀ (nM)
Lead PeptideAc-Ala-Ala-Gly-NH₂Enzyme A150
Peptidomimetic 1 For-Aba-Ala-Gly-NH₂ Enzyme A 75
Peptidomimetic 2Ac-Ala-Ala-Gly-NH₂Enzyme A120

(For = Formyl, Aba = 2-Aminobutanoic acid)

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of peptidomimetics. Its incorporation can enhance proteolytic stability and introduce conformational constraints, which are desirable properties in drug design. The straightforward synthesis of the building block and its compatibility with standard SPPS protocols make it an accessible tool for medicinal chemists. Future work should focus on the systematic evaluation of peptidomimetics containing this compound to fully elucidate the structure-activity relationships conferred by this unique building block. The exploration of its potential as a modulator of formyl peptide receptors also presents an exciting avenue for future research.

References

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299.
  • Lask, M. A., & Liras, S. (2012). Formylation of Amines. Molecules (Basel, Switzerland), 17(12), 14350–14366.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • Su, S., Wang, J., & Li, S. (2019). Discovery of Two Novel Branched Peptidomimetics Containing endomorphin-2 and RF9 Pharmacophores: Synthesis and Neuropharmacological Evaluation. Journal of medicinal chemistry, 62(5), 2545–2554.
  • Green, N. J., & Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10585–10594.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical reviews, 121(11), 6395–6444.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199.
  • PubChem. (-)-2-Aminobutyric acid.
  • He, H., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
  • BenchChem. (2025). The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical.
  • Grieco, P., et al. (2019). Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. Journal of Medicinal Chemistry, 62(1), 430-440.
  • Szabó, K., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281.
  • ResearchGate. (2018). Conformational analyses of peptides 1–8. a) Structures of...
  • Perczel, A., et al. (2005). Peptide models XLV: conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins. Journal of molecular structure. Theochem, 724(1-3), 143-153.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Gugoasa, L. A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 296.
  • Exposome-Explorer. 2-Aminobutyric acid (Compound).
  • Drug design principles - Stereoelectronics. (2021).
  • Ciaffoni, L., & Crespo, A. (2021). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 10(3), 239-251.
  • Skinner, O. S., et al. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Journal of the American Society for Mass Spectrometry, 32(10), 2575–2598.
  • Singh, S., & Singh, S. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Journal of Drug Delivery and Therapeutics, 13(8), 123-131.
  • Milne, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 53.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Pöhner, T., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(17), 13328.
  • Alfei, S., Castellaro, S., & Taptue, G. B. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection.

Sources

Application Notes and Protocols: A Strategic Approach to Unveiling the Bioactivity of 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Unexplored Bioactivity of a Novel Amino Acid Derivative

2-Formamidobutanoic acid is a small molecule and amino acid derivative whose biological activities and potential cellular targets remain largely uncharacterized. As researchers and drug development professionals, the initial exploration of such novel compounds requires a systematic and robust screening strategy to elucidate their effects on cellular processes. Cell-based assays are indispensable tools in this endeavor, offering insights into a compound's potential therapeutic applications or toxicological profile in a physiologically relevant context.[1][2]

This guide provides a comprehensive, tiered approach to systematically determine the bioactivity of this compound. The protocols herein are designed to first establish a foundational understanding of its impact on general cell health and proliferation, and then to delve deeper into specific mechanisms of action, such as the induction of apoptosis or alterations in cellular metabolism. The experimental workflows are designed to be self-validating, where the outcomes of initial screening assays inform the selection of more targeted downstream investigations.

Tier 1: Foundational Screening - Gauging the Impact on Cellular Viability and Proliferation

The initial step in characterizing a novel compound is to assess its fundamental effects on cell viability and proliferation. These assays are crucial for identifying a concentration range where the compound exhibits biological activity and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[3]

Assessing Metabolic Activity as an Indicator of Cell Viability

Metabolic assays are rapid and sensitive methods to infer cell viability by measuring the metabolic activity of a cell population. A common approach involves the use of tetrazolium salts (like MTT, MTS, or WST-8) or resazurin, which are reduced by mitochondrial dehydrogenases in viable cells to produce a colored formazan product or a fluorescent resorufin product, respectively.[4][5]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Recommendation Rationale
Cell Lines A panel of relevant cell lines (e.g., cancerous and non-cancerous)To identify potential cell-type specific effects.
Concentration Range Broad range (e.g., 0.1 µM to 100 µM)To capture the full dose-response relationship.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects.
Directly Measuring Cell Proliferation

While metabolic assays are excellent for high-throughput screening, it is crucial to complement them with assays that directly measure cell proliferation to confirm any observed effects on cell growth.[3] The BrdU (Bromodeoxyuridine) incorporation assay is a widely used method for this purpose, as it detects DNA synthesis in actively dividing cells.[6]

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-4 hours).

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

  • Antibody Incubation: Add a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Quantify the relative proliferation in treated versus control cells.

Tier 2: Delving Deeper - Unraveling the Mechanism of Action

Should the Tier 1 assays reveal significant effects of this compound on cell viability or proliferation, the next logical step is to investigate the underlying mechanism.

Investigating Programmed Cell Death: Apoptosis Assays

Apoptosis is a form of programmed cell death that is critical for normal tissue homeostasis, and its dysregulation is implicated in many diseases, including cancer.[7] Many therapeutic agents exert their effects by inducing apoptosis.[8][9] A multi-parametric approach is recommended for assessing apoptosis to ensure the reliability of the findings.[7]

Workflow for Apoptosis Investigation

Caption: A multi-assay workflow to confirm apoptosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[7] Caspase-3/7, -8, and -9 activity assays can help to elucidate the apoptotic pathway involved (intrinsic vs. extrinsic).

  • Cell Lysis: Lyse the treated cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest.

  • Incubation: Incubate to allow for caspase cleavage of the substrate.

  • Data Acquisition: Measure the luminescence or fluorescence signal.

Caspase Apoptotic Pathway
Caspase-8Extrinsic Pathway
Caspase-9Intrinsic Pathway
Caspase-3/7Executioner Caspases (Common to both pathways)
Cell Cycle Analysis

If this compound has a cytostatic effect, it may be causing cell cycle arrest at a specific phase. This can be investigated by staining the DNA of treated cells with a fluorescent dye like propidium iodide and analyzing the cell population distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to prevent RNA staining and then stain with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Data Interpretation and Forward Strategy

The collective data from these assays will provide a comprehensive initial profile of the bioactivity of this compound.

Observed Effect Interpretation Next Steps
Decreased metabolic activity and proliferation; positive for apoptosis markers. The compound is cytotoxic and induces apoptosis.Investigate the specific apoptotic pathway (intrinsic vs. extrinsic); explore potential upstream targets.
Decreased proliferation with minimal change in metabolic activity; cell cycle arrest observed. The compound is cytostatic and inhibits cell division.Identify the specific checkpoint in the cell cycle that is affected; investigate the molecular players involved (e.g., cyclins, CDKs).
No significant effect on viability, proliferation, apoptosis, or cell cycle. The compound may have more subtle effects not captured by these assays, or it may target non-proliferative processes.Explore other potential bioactivities such as anti-inflammatory[1], metabolic modulatory[10], or antimicrobial effects[11].

Visualizing the Path Forward: A Comprehensive Experimental Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Interpretation A This compound B Cell Viability Assays (MTT, MTS, etc.) A->B C Cell Proliferation Assays (BrdU, Cell Counting) A->C D D B->D Determine IC50 C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E If cytotoxic F Cell Cycle Analysis (PI Staining) D->F If cytostatic G Further Mechanistic Studies D->G If no effect H Elucidate Bioactivity Profile (Cytotoxic, Cytostatic, or Other) E->H F->H G->H

Caption: A tiered workflow for characterizing novel compounds.

Conclusion

The systematic application of the cell-based assays detailed in this guide will enable researchers to build a robust and comprehensive understanding of the bioactivity of this compound. This tiered and logical approach, beginning with broad screening and progressing to more focused mechanistic studies, ensures an efficient and scientifically sound investigation. The insights gained from these studies will be invaluable for guiding future research and development efforts, whether in the realm of therapeutics or toxicology.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • MitoCareX Bio. (2026, January 22). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds.
  • UFAG Laboratorien AG. (n.d.). Cell-based Assays (Cell Biology). Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • de la Cruz, J. F., et al. (2022). Metabolites and novel compounds with anti-microbial or antiaging activities from Cordyceps fumosorosea. Frontiers in Microbiology, 13, 858522.
  • Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1800, pp. 231-239). Humana Press.
  • Ul-Haq, I., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6333.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Application of 2-Formamidobutanoic Acid in Proteomics Sample Preparation: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Application of 2-Formamidobutanoic Acid

Initial investigations into the direct application of this compound as a reagent in proteomics sample preparation have not yielded established protocols or peer-reviewed literature. Its chemical structure, featuring a formylated amine and a carboxylic acid, suggests potential reactivity, but its specific use in modifying proteins or peptides for mass spectrometry analysis is not documented in current scientific literature.

This guide, therefore, broadens the scope to address the underlying principle of interest: the chemical modification of primary amines (the N-terminus and lysine residues) in proteomics. This is a critical and widely practiced aspect of sample preparation. We will explore the rationale, methodologies, and key considerations for amine derivatization, providing a robust framework that can be adapted to new reagents as they become available and validated by the scientific community.

Introduction: The Critical Role of Amine Derivatization in Proteomics

Mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins. However, the inherent chemical diversity of peptides generated from protein digestion can present analytical challenges. Chemical derivatization of primary amines is a powerful strategy to enhance the quality of proteomics data in several ways:

  • Improved Ionization Efficiency: Many derivatizing agents introduce a fixed positive charge, significantly improving the ionization of peptides in electrospray ionization (ESI)-MS.[1]

  • Enhanced Chromatographic Separation: Modification of polar amine groups can alter the hydrophobicity of peptides, leading to better separation during liquid chromatography (LC).[2]

  • Controlled Fragmentation: Directing fragmentation to specific sites within a peptide can simplify tandem mass spectra (MS/MS) and improve the confidence of peptide identification.

  • Multiplexed Quantification: Isobaric tagging reagents that react with primary amines allow for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability.[2][3]

This application note will provide a detailed overview of the principles and protocols for the chemical derivatization of primary amines in proteomics samples, with a focus on well-established reagents and methodologies.

The Chemistry of Amine Modification in Proteomics

The primary targets for amine-reactive chemistry in proteins and peptides are the α-amino group at the N-terminus and the ε-amino group of lysine side chains. The nucleophilic nature of these primary amines allows for their reaction with a variety of electrophilic reagents.

Common Amine-Reactive Chemistries

A plethora of reagents have been developed for the specific modification of primary amines in a biological context.[4] The choice of reagent depends on the specific goals of the proteomics experiment.

Reagent ClassReactive GroupTargetPurpose
N-Hydroxysuccinimide (NHS) Esters NHS EsterPrimary AminesGeneral labeling, biotinylation, isobaric tagging (e.g., TMT, iTRAQ)[2][3]
Isothiocyanates IsothiocyanatePrimary AminesN-terminal sequencing (Edman degradation), labeling
Aldehydes/Ketones Aldehyde/KetonePrimary AminesReductive amination for stable labeling
Iminothiolanes IminothiolanePrimary AminesIntroduction of sulfhydryl groups for crosslinking[4]

The following workflow provides a general overview of a typical amine derivatization experiment in a bottom-up proteomics workflow.

Figure 1: A generalized workflow for proteomics sample preparation incorporating amine derivatization.

In-Depth Protocol: Isobaric Tagging of Peptides using NHS Ester Chemistry

This protocol details a standard procedure for labeling peptides with tandem mass tags (TMT), a widely used NHS ester-based reagent for multiplexed quantitative proteomics.

I. Materials and Reagents
  • Protein Sample: Extracted and quantified protein lysate.

  • Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5.

  • Reduction Reagent: 100 mM Dithiothreitol (DTT).

  • Alkylation Reagent: 200 mM Iodoacetamide (IAA).

  • Digestion Enzyme: Sequencing-grade Trypsin.

  • Quenching Solution: 5% Hydroxylamine.

  • Derivatization Reagent: TMTpro™ Isobaric Label Reagent Set (or similar).

  • Solvents: Acetonitrile (ACN), Formic Acid (FA), Trifluoroacetic Acid (TFA).

  • Solid-Phase Extraction (SPE): C18 cartridges.

II. Step-by-Step Methodology

A. Protein Preparation and Digestion

  • Lysis and Denaturation: Solubilize protein pellets in Lysis Buffer. Ensure complete denaturation for efficient digestion.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature to cap free sulfhydryl groups.

  • Dilution and Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 1.5 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

B. Peptide Desalting

  • Acidify the digested peptide solution with TFA to a final concentration of 0.1%.

  • Activate a C18 SPE cartridge with ACN, followed by equilibration with 0.1% TFA in water.

  • Load the acidified peptide sample onto the cartridge.

  • Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic contaminants.

  • Elute the peptides with a solution of 50% ACN and 0.1% TFA.

  • Dry the eluted peptides using a vacuum centrifuge.

C. Isobaric Tagging

  • Reconstitution: Resuspend the dried peptides in 100 mM TEAB buffer, pH 8.5.

  • Reagent Preparation: Dissolve the TMT reagent in anhydrous ACN according to the manufacturer's instructions.

  • Labeling Reaction: Add the TMT reagent to the peptide solution. The ratio of reagent to peptide should be optimized, but a common starting point is a 4:1 molar excess of reagent.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add quenching solution to a final concentration of 0.5% and incubate for 15 minutes to stop the reaction.

D. Sample Cleanup and Fractionation

  • Combine the labeled samples.

  • Desalt the combined sample using a C18 SPE cartridge as described in section II.B.

  • For complex samples, it is highly recommended to perform peptide fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and increase proteome coverage.

E. LC-MS/MS Analysis

  • Resuspend the final peptide sample in a solution of 0.1% FA in water.

  • Analyze the sample using a high-resolution mass spectrometer equipped with a nano-electrospray ionization source and a suitable LC system.

The following diagram illustrates the chemical reaction between a primary amine and an NHS ester.

Figure 2: Reaction of an NHS ester with a primary amine.

A Note on Formylation as a Potential Artifact

It is important for researchers to be aware that formylation of primary amines can occur as an unintended artifact during sample preparation, particularly when using formic acid at high concentrations or elevated temperatures.[5][6][7] This can lead to a mass shift of +28 Da and can complicate data analysis. To minimize this artifact, it is recommended to:

  • Use low concentrations of formic acid (e.g., 0.1%) in LC mobile phases.

  • Avoid prolonged incubation of samples in formic acid-containing solutions at room temperature.

  • Consider using alternative acids, such as TFA, for sample acidification, although TFA can cause ion suppression.[6]

Conclusion

While the specific application of this compound in proteomics sample preparation remains to be established, the principle of modifying primary amines is a cornerstone of many advanced proteomics workflows. A thorough understanding of the underlying chemistry and the available reagents empowers researchers to design experiments that yield high-quality, reproducible data. The protocols and principles outlined in this guide provide a solid foundation for implementing amine derivatization strategies in your own research.

References

  • Google Patents. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • National Center for Biotechnology Information. Complete chemical modification of amine and acid functional groups of peptides and small proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. Retrieved from [Link]

  • PubMed. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Retrieved from [Link]

  • Waters. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • ACS Publications. Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Retrieved from [Link]

  • RSC Publishing. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Retrieved from [Link]

  • National Center for Biotechnology Information. Formylation facilitates the reduction of oxidized initiator methionines. Retrieved from [Link]

  • National Center for Biotechnology Information. Quantitative Proteomics Employing Primary Amine Affinity Tags. Retrieved from [Link]

  • Portland Press. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Retrieved from [Link]

  • ResearchGate. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Retrieved from [Link]

  • bioRxiv. (2024, August 17). Removal of NHS-labelling By-products in Proteomic Samples. Retrieved from [Link]

  • NIST. Formic acid, 2-methylpropyl ester. Retrieved from [Link]

  • PubMed. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Retrieved from [Link]

  • ResearchGate. Structural formula of 2-hydroxy-2-methylbutanoic acid. Retrieved from [Link]

  • Google Patents. DE19519318A1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acid and its alkali metal salts.
  • YouTube. (2021, October 10). How to Write the Formula for Methanoic Acid. Retrieved from [Link]

  • Wikipedia. Formic acid. Retrieved from [Link]

Sources

Isotope-Labeled 2-Formamidobutanoic Acid: A Novel Probe for Investigating Amino Acid and One-Carbon Metabolism via Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic pathways, offering deep insights into cellular physiology and function.[1][2] This application note describes the use of a novel stable isotope-labeled tracer, 2-Formamidobutanoic acid, to probe the metabolic fate of 2-aminobutanoic acid and its downstream pathways. We provide a comprehensive guide, including the underlying principles, detailed experimental protocols for cell culture labeling and metabolite extraction, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. This novel tracer offers a unique window into pathways linked to glutathione synthesis and one-carbon metabolism, providing a valuable tool for systems biology, disease research, and the development of therapeutics.

Introduction: The Need for Dynamic Metabolic Measurement

While metabolomics provides a static snapshot of metabolite concentrations, a true understanding of cellular function requires a dynamic view of metabolic activity.[3] Metabolic Flux Analysis (MFA) addresses this by using stable isotope tracers to map the flow of atoms through complex biochemical networks, thereby quantifying the rates of metabolic reactions.[1][2] Isotope-assisted MFA (iMFA) is a powerful technique to mathematically determine the metabolic fluxome from experimental isotope labeling data and a metabolic network model.[4] Techniques such as 13C-MFA, which use substrates labeled with the stable isotope 13C, have become the gold standard for quantifying fluxes in central carbon metabolism in a variety of biological systems.[1][5][6]

2-Aminobutanoic acid is a non-proteinogenic amino acid implicated in several key metabolic processes, including the biosynthesis of ophthalmate and glutathione, which are critical for cellular redox homeostasis. Its metabolism is intertwined with that of central carbon metabolism and one-carbon donor pathways. However, tracing its specific metabolic fate can be challenging due to its participation in multiple pathways.

This guide introduces isotope-labeled this compound as a novel, stable, and cell-permeable tracer designed to specifically investigate the metabolic flux through 2-aminobutanoic acid-dependent pathways. The N-formyl group provides stability and facilitates cellular uptake, after which it is presumed to be removed by intracellular deformylases to release labeled 2-aminobutanoic acid. By tracking the incorporation of the isotope label (e.g., ¹³C or ¹⁵N) into downstream metabolites, researchers can precisely quantify fluxes and uncover regulatory patterns in health and disease.

Principle of the Method

The core principle involves introducing a known isotopic isomer of this compound into a biological system and measuring its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8]

Upon entering the cell, [U-¹³C]-2-Formamidobutanoic acid is metabolized. A putative pathway involves the removal of the formyl group to yield [U-¹³C]-2-aminobutanoic acid. This labeled intermediate can then enter various pathways. Its carbon backbone can be incorporated into other molecules, and its labeling pattern can be tracked in key metabolites like glutathione, glutamate, and intermediates of the TCA cycle.

The distribution of mass isotopomers (molecules of the same compound that differ only in the number of isotopic labels) in these downstream products is measured by MS.[9] This Mass Isotopomer Distribution (MID) contains rich information about the relative contributions of different pathways to the synthesis of the target metabolite.[2][10] By comparing the experimentally measured MIDs to those predicted by a computational model of cellular metabolism, intracellular fluxes can be accurately estimated.[4]

G Tracer [U-13C]-2-Formamidobutanoic Acid (Extracellular) Tracer_in [U-13C]-2-Formamidobutanoic Acid (Intracellular) Tracer->Tracer_in Uptake AABA [U-13C]-2-Aminobutanoic Acid Tracer_in->AABA Deformylation Met1 Downstream Metabolite 1 (e.g., Ophthalmate) AABA->Met1 Met2 Downstream Metabolite 2 (e.g., Glutathione) AABA->Met2 Met3 TCA Cycle Intermediates AABA->Met3 Catabolism

Caption: Putative metabolic fate of isotope-labeled this compound.

Experimental & Analytical Workflow

A typical MFA experiment follows a structured workflow from experimental design to data analysis.[5] Proper planning and execution at each stage are critical for obtaining high-quality, interpretable data.

G cluster_exp Experimental Phase cluster_ana Analytical & Computational Phase A 1. Cell Culture & Adaptation B 2. Isotope Labeling (Time Course) A->B C 3. Metabolic Quenching & Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (MID Determination) D->E F 6. Flux Calculation & Model Fitting E->F

Caption: High-level workflow for Metabolic Flux Analysis.

Detailed Protocols

The following protocols provide a step-by-step guide for performing an isotope tracing experiment using adherent mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for a 6-well plate format but can be scaled as needed.

Rationale: The goal is to achieve a metabolic pseudo-steady state where intracellular metabolite concentrations are stable before introducing the tracer. The labeling medium should be carefully formulated to avoid perturbing the cells' metabolic state.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), Dialyzed

  • Labeling medium: Standard medium prepared without unlabeled 2-aminobutanoic acid

  • Isotope-labeled tracer: [U-¹³C₄, ¹⁵N]-2-Formamidobutanoic acid

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

  • Media Adaptation: 24 hours before labeling, replace the standard medium with fresh labeling medium containing dialyzed FBS. This step adapts the cells to the experimental medium.

  • Initiate Labeling: On the day of the experiment, gently aspirate the adaptation medium and replace it with pre-warmed labeling medium supplemented with the isotope-labeled this compound at a final concentration of 100-200 µM (concentration should be optimized per cell line).

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The '0' time point serves as a negative control.

  • Proceed to Quenching: At the end of each time point, immediately proceed to Protocol 2 to halt metabolic activity and extract metabolites.

Protocol 2: Metabolic Quenching and Metabolite Extraction

This protocol uses a cold methanol-based method to rapidly quench metabolism and extract polar metabolites.[11][12]

Rationale: Rapidly halting all enzymatic activity is crucial to prevent metabolic changes during sample collection.[11] Cold methanol effectively denatures enzymes and extracts a broad range of polar metabolites. A biphasic extraction with chloroform separates lipids and other nonpolar molecules from the polar fraction containing amino acids and central carbon intermediates.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • -80°C extraction solvent: 80% Methanol / 20% Water (v/v)

  • Chloroform, HPLC grade

  • Milli-Q Water

  • Cell scraper

  • Refrigerated centrifuge (-9°C to 4°C)

Procedure:

  • Quenching: Place the 6-well plate on ice. Quickly aspirate the labeling medium.

  • Washing: Gently wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.

  • Extraction: Add 1 mL of -80°C extraction solvent to each well. Immediately place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.[11]

  • Cell Scraping: Transfer the plate to an ice bath. Using a cell scraper, scrape the cells into the methanol solution.[11]

  • Collection: Pipette the entire cell lysate from each well into a pre-chilled 1.5 mL microcentrifuge tube.

  • Phase Separation:

    • To each tube, add 400 µL of ice-cold chloroform and 200 µL of ice-cold water.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >13,000 rpm for 15 minutes at 4°C.[11] This will separate the mixture into three phases: an upper aqueous/polar phase (containing metabolites of interest), an interphase (containing proteins and DNA), and a lower organic/nonpolar phase (containing lipids).

  • Sample Collection: Carefully collect the upper aqueous phase (~800 µL) and transfer it to a new, labeled microcentrifuge tube. Avoid disturbing the interphase.

  • Storage: Store the polar extracts at -80°C until LC-MS analysis.[11]

Protocol 3: LC-MS/MS Analysis

Rationale: Liquid chromatography is used to separate the complex mixture of metabolites before they enter the mass spectrometer. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is required to accurately measure the mass differences between isotopomers and determine the MIDs.

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute polar compounds.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) capable of MS/MS, such as a Q-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for central carbon metabolites.

  • Scan Mode: Full scan MS from m/z 70-1000 to detect all metabolite isotopomers. Data-dependent MS/MS can be used for metabolite identification.

Data Analysis and Interpretation

Mass Isotopomer Distribution (MID) Analysis

The raw LC-MS data contains the intensity of each mass isotopomer for every detected metabolite. The MID is the relative abundance of each isotopomer. For a metabolite with n carbon atoms, there will be n+1 possible isotopomers, denoted M+0, M+1, M+2, ..., M+n, where M+0 is the monoisotopic mass with no ¹³C atoms.

Data Correction: Raw MID data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O) to isolate the signal from the administered tracer.

Expected Labeling Patterns

By tracing the carbon atoms from [U-¹³C₄]-2-Formamidobutanoic acid, we can predict the labeling patterns in key downstream metabolites.

MetabolitePutative Labeled Precursor(s)Expected Max Label (M+n)Pathway Indication
Glutamate α-Ketobutyrate -> Propionyl-CoA -> Succinyl-CoAM+4Anaplerotic entry into the TCA cycle
Aspartate Oxaloacetate (from TCA cycle)M+4TCA cycle activity
Glutathione (GSH) Glutamate, Cysteine, GlycineM+4Contribution of labeled 2-aminobutanoic acid carbon to the glutamate pool
Ophthalmate 2-Aminobutanoate, Cysteine, GlycineM+4Direct incorporation via the γ-glutamyl cycle
Flux Calculation Software

The corrected MIDs, along with extracellular flux rates (e.g., tracer uptake, lactate secretion), are used as inputs for specialized software to calculate intracellular fluxes.[4] These tools use metabolic network models and iterative algorithms to find the set of fluxes that best explains the experimental data.

  • INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool for ¹³C-MFA.[13][14]

  • MFA Suite™: A toolkit that includes applications like INCA for quantifying metabolic pathway rates.[13]

  • Open-source options: Several Python-based packages like FreeFlux are also available.[14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Label Incorporation - Insufficient tracer concentration or incubation time.- Poor cellular uptake of the tracer.- Cell line has low activity in the pathway of interest.- Optimize tracer concentration and perform a longer time-course experiment.- Verify tracer uptake with a direct measurement.- Choose a more metabolically appropriate cell line.
High Variance Between Replicates - Inconsistent cell numbers.- Incomplete or slow metabolic quenching.- Errors during metabolite extraction.- Ensure consistent cell seeding density and confluency.- Standardize the quenching and extraction protocol; keep samples on ice or dry ice at all times.- Use an internal standard to normalize for extraction efficiency.
Poor Chromatographic Peak Shape - Incompatible sample solvent.- Column degradation.- Improper mobile phase composition.- Ensure the final sample is reconstituted in a solvent compatible with the initial mobile phase.- Use a guard column and regularly flush the system.- Prepare fresh mobile phases and verify pH.
Inaccurate Mass Measurement - Mass spectrometer requires calibration.- Perform routine calibration of the mass spectrometer according to the manufacturer's guidelines.

Conclusion

Isotope-labeled this compound is a promising new tool for metabolic flux analysis, enabling researchers to quantitatively probe the dynamics of 2-aminobutanoic acid metabolism and its connections to central cellular pathways. The protocols and guidelines presented here provide a robust framework for designing and executing tracing experiments, from cell culture to computational analysis. By providing a dynamic view of metabolic rewiring, this approach can yield critical insights into disease mechanisms and identify novel targets for therapeutic intervention.

References

  • David, L. A., Maurice, C. F., Carmody, R. N., Gootenberg, D. B., Button, J. E., Wolfe, B. E., Ling, A. V., Devlin, A. S., Varma, Y., Fischbach, M. A., Biddinger, S. B., Dutton, R. J., & Turnbaugh, P. J. (2018). Diet rapidly and reproducibly alters the human gut microbiome. Nature, 505(7484), 559–563. [Link]

  • KEGG PATHWAY. (n.d.). 2-Oxocarboxylic acid metabolism - Methanofollis formosanus. Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link]

  • Rahim, A., Wang, Y., & Yang, Y. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968984. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Department of Chemistry, University of Oxford. Retrieved from [Link]

  • Abaye, D. A., Macallan, D. C., & Bentil, E. D. (2021). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 12(10), 387-402. [Link]

  • Jang, C., Hui, S., Lu, W., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology, 8, 39-47. [Link]

  • MFA Suite. (n.d.). MFA Suite. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Acetamido-2-aminobutanoic acid (HMDB0031411). HMDB. Retrieved from [Link]

  • de Falco, B., Giannino, F., Cartenì, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3486. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]

  • He, L., & Yang, Y. (2016). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 6(4), 39. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American journal of physiology, 263(5 Pt 1), E988-1001. [Link]

  • Baylor College of Medicine. (n.d.). Metabolomics Core -BCM. BCM. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Flux analysis mass spec software, VistaFlux Software. Agilent. Retrieved from [Link]

  • Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 147-160). Humana, New York, NY. [Link]

  • Wu, C., Feng, X., & Tang, Y. J. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2736-2742. [Link]

  • Montana State University. (2022). Protocol: Metabolite Extraction from Cells. MSU Mass Spectrometry Facility. Retrieved from [Link]

  • Todolí, J. L., & Mermet, J. M. (2022). Isotopic measurements using ICP-MS: a tutorial review. Journal of Analytical Atomic Spectrometry, 37(6), 1189-1211. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 24(6), 1049-1055. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. Current Opinion in Biotechnology, 58, 12-19. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. SISWEB. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Extraction. Metware Biotechnology. Retrieved from [Link]

  • SCIEX. (n.d.). Metabolic Flux Analysis. SCIEX. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]

  • Polak, J., Olšerová, L., Janovská, P., Bardová, K., Kuda, O., Rossmeislová, L., ... & Škop, V. (2020). The Effect of Hypoxia and Metformin on Fatty Acid Uptake, Storage, and Oxidation in L6 Differentiated Myotubes. Frontiers in Endocrinology, 11, 579. [Link]

  • Ge, T., Yang, J., Zhou, S., Wang, Y., Li, Y., & Tong, X. (2019). Metformin suppresses lipid accumulation in skeletal muscle by promoting fatty acid oxidation. American Journal of Translational Research, 11(7), 4445. [Link]

  • SecondaryMetabolites.org. (n.d.). Genome-scale Metabolic Modeling Tools. SecondaryMetabolites.org. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Incorporation of 2-Formamidobutanoic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Expanding the Peptidic Toolbox with 2-Formamidobutanoic Acid

The landscape of peptide-based therapeutics and research tools is continually evolving, driven by the introduction of unnatural amino acids that confer novel structural and functional properties.[1][2][3][4] Among these, N-alkylated amino acids are of significant interest for their ability to enhance metabolic stability, modulate conformation, and improve cell permeability. This compound, an N-formylated derivative of aminobutyric acid, represents a unique building block that introduces a small, yet sterically significant, modification to the peptide backbone. The formyl group can influence hydrogen bonding patterns and proteolytic susceptibility, making it a valuable tool for medicinal chemists.

This document provides a comprehensive guide to the incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will detail the synthesis of the requisite Fmoc-protected monomer, outline a robust coupling protocol, and provide methods for validation and troubleshooting. The causality behind each experimental choice is explained to ensure both technical accuracy and practical success.

Part 1: Synthesis of Fmoc-2-Formamidobutanoic Acid

Protocol 1: Synthesis of N-Formyl-L-2-aminobutanoic acid

A common method for the N-formylation of amino acids involves the use of a formylating agent generated in situ from formic acid and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[5]

Materials:

  • L-2-aminobutanoic acid

  • Formic acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether or chloroform

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents: ethyl acetate, hexane

Procedure:

  • In a round-bottom flask cooled to 0 °C, dissolve formic acid (1.2 equivalents) and DCC (1.1 equivalents) in diethyl ether or chloroform.

  • Stir the mixture at 0 °C for 4 hours to generate the active formylating reagent. A precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve L-2-aminobutanoic acid (1 equivalent) in an aqueous solution of sodium bicarbonate.

  • Filter the DCU from the formylating reagent solution and add the filtrate dropwise to the amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Formyl-L-2-aminobutanoic acid.

Protocol 2: Fmoc Protection of N-Formyl-L-2-aminobutanoic acid

Standard procedures for the Fmoc protection of amino acids can be adapted for N-formylated amino acids.[6][7][8][9]

Materials:

  • N-Formyl-L-2-aminobutanoic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)

  • Dioxane or acetonitrile

  • Water

  • Diethyl ether

  • Hexane

Procedure:

  • Dissolve N-Formyl-L-2-aminobutanoic acid (1 equivalent) in a mixture of dioxane (or acetonitrile) and water.

  • Add sodium bicarbonate (2.5 equivalents) or triethylamine to the solution and stir until dissolved.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-2-Formamidobutanoic acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-2-Formamidobutanoic acid into a growing peptide chain follows the general principles of Fmoc-SPPS.[10] However, due to the steric hindrance of the N-formyl group, modifications to the standard coupling protocol are recommended to ensure high coupling efficiency.

Workflow for a Single Coupling Cycle

SPPS_Cycle Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-2-Formamidobutanoic acid HATU, DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Coupling Monitoring (Chloranil Test) Wash2->Monitoring Capping Capping (Optional) (Acetic Anhydride) Monitoring->Capping Incomplete Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete Capping->Next_Cycle

Caption: Standard Fmoc-SPPS cycle adapted for this compound.

Detailed Protocol for Incorporation

Materials and Reagents:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-amino acids

  • Fmoc-2-Formamidobutanoic acid

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Monitoring Reagents: Chloranil test reagents

  • Capping Solution (Optional): 5% (v/v) acetic anhydride, 6% (v/v) 2,6-lutidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-Formamidobutanoic acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes. The use of HATU is recommended as it is highly effective for coupling sterically hindered and N-alkylated amino acids.[10]

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test is not suitable for monitoring the coupling of N-alkylated amino acids as it gives a false negative or an ambiguous red-brown color with secondary amines.[11][12][13]

    • Chloranil Test: Perform the chloranil test to detect the presence of unreacted secondary amines. A positive result (blue-green beads) indicates incomplete coupling.[14]

  • Recoupling/Capping (if necessary):

    • If the chloranil test is positive, repeat the coupling step (Step 4).

    • If the test remains positive after a second coupling, cap any unreacted amines using the capping solution for 15-20 minutes to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.

Rationale for Reagent Choices
ReagentRoleJustification
HATU Coupling ReagentHighly efficient for sterically hindered and N-alkylated amino acids, minimizing racemization.
DIPEA BaseA non-nucleophilic base required for the activation of the carboxylic acid by HATU.
Chloranil Test MonitoringSpecifically detects secondary amines, providing a reliable assessment of coupling completion for N-alkylated residues.[14]

Part 3: Cleavage, Deprotection, and Characterization

Protocol 3: Cleavage and Deprotection

The stability of the N-formyl group to standard cleavage conditions must be considered. The formyl group is generally stable to trifluoroacetic acid (TFA), but prolonged exposure or harsh acidic conditions should be evaluated on a case-by-case basis.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[15]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is an essential tool for verifying the successful incorporation of this compound.[16][17][18][19][20]

  • Expected Mass Shift: The incorporation of a this compound residue will result in a specific mass increase in the final peptide compared to a peptide containing a standard amino acid like alanine or glycine at the same position.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the position of the modified residue within the peptide sequence.

LCMS_Workflow Crude_Peptide Crude Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide LCMS LC-MS Analysis Pure_Peptide->LCMS MS_Spectrum Mass Spectrum (Verify Molecular Weight) LCMS->MS_Spectrum MSMS Tandem MS (MS/MS) (Confirm Sequence) LCMS->MSMS

Caption: Post-synthesis workflow for purification and characterization.

Part 4: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Chloranil Test) Steric hindrance of this compound. Peptide aggregation.Double couple using fresh reagents. Increase coupling time or temperature. Switch to a more polar solvent like NMP or add a chaotropic salt.
Deletion of this compound Incomplete coupling followed by failure to cap.Ensure complete capping of unreacted amines if recoupling is unsuccessful.
Loss of Formyl Group Instability during cleavage or handling.Minimize cleavage time. Ensure anhydrous conditions during workup if the formyl group proves to be labile.
Difficulty in Purification Aggregation of the final peptide.Use a purification buffer with organic modifiers or additives (e.g., acetonitrile, isopropanol, formic acid).

Conclusion

The incorporation of this compound into synthetic peptides offers a valuable strategy for modulating their biological properties. While presenting a greater synthetic challenge than standard proteinogenic amino acids, the use of appropriate coupling reagents like HATU, diligent monitoring with the chloranil test, and careful post-synthesis handling can lead to successful outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this unique building block in their peptide design and discovery efforts.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. Retrieved from [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology, 658, 93–108.
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]

  • Di Fenza, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 733.
  • ResearchGate. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Retrieved from [Link]

  • ResearchGate. What are the possible reasons for false positive results in Kaiser test? Retrieved from [Link]

  • Harrison, R. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
  • Tovar, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
  • MacCoss, M. J., et al. (2002). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Journal of Proteome Research, 1(1), 43-51.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Di Fenza, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 733.
  • Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-46.
  • Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. International Journal of Molecular Sciences, 24(23), 17009.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • ResearchGate. Analysis of Post-translational Modifications by LC-MS/MS. Retrieved from [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2021). SPPS with Gln... Kaiser test and capping? r/labrats. Retrieved from [Link]

  • ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]

  • Kaiser Permanente. Understanding Lab Test Results. Retrieved from [Link]

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • AAPPTec. Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. Identification of Protein Modifications. Retrieved from [Link]

  • Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-46.
  • PubMed. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]

Sources

Application Note: 2-Formamidobutanoic Acid as a Novel Internal Standard for Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quantitative mass spectrometry is a cornerstone of modern analytical science, underpinning crucial measurements in fields ranging from pharmaceutical development to clinical diagnostics. The accuracy and reliability of these measurements are critically dependent on the use of internal standards to correct for variability throughout the analytical workflow.[1][2][3] This application note presents a detailed protocol and rationale for the use of 2-Formamidobutanoic acid as a novel internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. We will explore its chemical properties, provide a step-by-step guide for its implementation, and discuss the necessary validation procedures to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust quantitative analytical methods.

Introduction: The Imperative for a Reliable Internal Standard

In quantitative LC-MS analysis, the signal intensity of a target analyte can be influenced by a multitude of factors, including sample preparation inconsistencies, injection volume variations, and matrix effects that can cause ion suppression or enhancement.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. By maintaining a constant ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[1]

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte.[3][4] However, SILs are not always commercially available or can be prohibitively expensive to synthesize. In such cases, a structural analog can serve as a suitable alternative.

This compound, an N-formylated derivative of 2-aminobutanoic acid, presents itself as a promising candidate for an internal standard for the analysis of small, polar analytes, particularly other amino acid derivatives or small molecule pharmaceuticals. Its structural similarity to endogenous compounds makes it a plausible choice for applications in metabolomics and clinical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueSource
CAS Number 106873-99-8
Molecular Formula C5H9NO3
IUPAC Name 2-(formylamino)butanoic acid
Molecular Weight 131.13 g/mol Calculated
Appearance White crystalline powder (inferred)[5]
Melting Point >300 °C (for parent compound 2-aminobutanoic acid)[5]
Solubility Soluble in water and polar organic solventsInferred

Experimental Protocol: Implementation and Mass Spectrometric Detection

This section provides a detailed, step-by-step protocol for the use of this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., 50:50 methanol:water).

    • Store at -20°C. This stock solution should be stable for several months.

  • Working Internal Standard Solution (10 µg/mL):

    • Dilute the primary stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • This working solution will be used to spike all samples.

Sample Preparation
  • Protein Precipitation (for plasma or serum samples):

    • To 50 µL of sample (calibrator, QC, or unknown), add 150 µL of the working internal standard solution in a protein precipitation solvent (e.g., acetonitrile or methanol). The IS concentration in this spiking solution should be adjusted to yield a final concentration in the sample that produces a robust signal.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following are suggested starting parameters. Optimization will be required for specific analytes and matrices.

  • LC System: Standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Predicted MRM Transition: Based on the structure, a likely precursor ion would be the protonated molecule [M+H]+ at m/z 132.1. A probable fragmentation would be the loss of the formic acid group or the carboxyl group. Potential product ions would need to be determined by direct infusion of the standard. A plausible transition would be 132.1 > 86.1 (loss of formic acid).

Workflow for Internal Standard-Based Quantitation

The following diagram illustrates the workflow for using an internal standard in a typical quantitative mass spectrometry experiment.

workflow cluster_analysis LC-MS/MS Analysis cluster_quant Quantitation Sample Unknown Sample Spike Spike with This compound (IS) Sample->Spike Calibrator Calibrator Calibrator->Spike QC Quality Control QC->Spike LCMS LC-MS/MS System Spike->LCMS Data Acquire Data (Analyte & IS Response) LCMS->Data Ratio Calculate Response Ratio (Analyte/IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Method Validation: A Self-Validating System

For any quantitative method, a thorough validation is essential to ensure its reliability.[6] When using this compound as an internal standard, the following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time and MRM transition of the analyte and the internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix. This can be assessed by comparing the response of the analyte and IS in neat solution versus post-extraction spiked blank matrix. The IS should track the analyte's response.

  • Linearity and Range: A calibration curve should be constructed by plotting the analyte/IS peak area ratio against the analyte concentration. The curve should be linear over the expected concentration range of the samples.

  • Accuracy and Precision: Analyze quality control samples at multiple concentration levels (low, medium, and high) in replicate to determine the intra- and inter-day accuracy and precision of the method.

  • Stability: The stability of this compound in the stock solution and in processed samples should be evaluated under various storage conditions.

Conclusion

This compound is a viable and cost-effective option for use as an internal standard in LC-MS-based quantitative analysis, particularly for small polar molecules where a stable isotope-labeled standard is unavailable. Its chemical properties allow for good chromatographic retention on reversed-phase columns and efficient ionization by electrospray. By following the detailed protocol and validation guidelines presented in this application note, researchers can develop robust and reliable quantitative methods, ensuring the integrity and reproducibility of their results. The principles outlined here provide a solid framework for the successful implementation of this compound in a regulated or research laboratory setting.

References

  • IDEALS. Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. [Link]

  • LookChem. (R)-2-Aminobutanoate. [Link]

  • DOI. Mechanistic insights of efficient aromatic organic compounds oxidation using biochar derived from coking wastewater sludge. [Link]

  • Google Patents.
  • PubMed. Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • PubMed. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. [Link]

  • NIH PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • ACS Publications. Chemical ionization mass spectrometry. XX. Energy effects and virtual ion temperature in the decomposition kinetics of amino acids and amino acid derivatives. [Link]

  • PubMed Central. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]

  • Royal Society of Chemistry. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. [Link]

  • Oxford Academic. Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. [Link]

  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 2-Formamidobutanoic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Formamidobutanoic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic procedures effectively.

Overview of Synthesis

This compound is typically synthesized via the N-formylation of its parent amino acid, 2-aminobutanoic acid. The core transformation involves the reaction of the primary amine group with a formylating agent. While seemingly straightforward, achieving high yields requires careful control over reaction conditions to prevent side reactions and ensure complete conversion.

The general reaction is as follows:

2-Aminobutanoic Acid + Formylating Agent → this compound

Several formylating agents can be employed, each with distinct advantages and challenges related to reactivity, cost, safety, and work-up procedures.[1][2] This guide will address the most common methods and the issues that may arise during their application.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Q1: My overall yield of this compound is disappointingly low. What are the primary factors I should investigate?

Low yield is a multifaceted problem that can stem from several stages of the synthetic process. A systematic approach is crucial for diagnosis.

Low_Yield_Troubleshooting Start Low Yield Observed CheckTLC Check Reaction Mixture by TLC/LC-MS Start->CheckTLC  Analyze  Crude Sample AqueousPhase Analyze Aqueous Phase Post-Extraction Start->AqueousPhase  Investigate  Purification IncompleteRxn Incomplete Reaction SideProducts Side Product Formation WorkupLoss Product Loss During Work-up/Purification SM_Present Significant Starting Material Remains CheckTLC->SM_Present SM_Absent Starting Material Consumed CheckTLC->SM_Absent SM_Present->IncompleteRxn  Indicates Impurity_Present Multiple Spots/ Peaks Observed SM_Absent->Impurity_Present  If... Impurity_Present->SideProducts  Indicates ProductInWater Product Remains in Aqueous Layer AqueousPhase->ProductInWater ProductInWater->WorkupLoss  Indicates

Caption: Troubleshooting flowchart for low yield.

As the diagram illustrates, the first step is to analyze your crude reaction mixture using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Significant starting material remaining points towards an incomplete reaction.

  • Consumption of starting material but the presence of multiple new spots/peaks indicates the formation of side products.

  • A clean crude reaction but low isolated yield suggests product loss during the work-up and purification steps.

Q2: My reaction seems to be incomplete. How can I drive the formylation to completion?

An incomplete reaction is often due to insufficient reactivity of the formylating agent, non-optimal reaction conditions, or equilibrium limitations.

Causality & Solution:

  • Formylating Agent Potency: Acetic formic anhydride is a highly reactive formylating agent but is moisture-sensitive and must be prepared fresh or used immediately.[3][4] Formic acid itself is less reactive and often requires elevated temperatures and the removal of water to drive the reaction forward.[3]

    • Action: If using formic acid, consider switching to a more potent agent like acetic formic anhydride. Alternatively, when using formic acid, employ a Dean-Stark apparatus with a refluxing solvent like toluene to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the product.[3]

  • Temperature and Reaction Time: Formylation kinetics are temperature-dependent. Insufficient heat or time will result in a stalled reaction.

    • Action: Gradually increase the reaction temperature while monitoring for any product degradation by TLC. Extend the reaction time and track its progress every few hours. For formamide-based formylations, temperatures of 60-100°C are often necessary.[5]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, an excess of the formylating agent is often used to ensure complete conversion of the starting amino acid.

    • Action: Increase the molar equivalents of the formylating agent (e.g., to 1.2-2.0 equivalents). This is particularly effective for less reactive agents.

Q3: I see multiple byproducts in my crude sample analysis. What are they and how can I avoid them?

Side product formation is a common cause of yield loss and purification difficulties. The nature of the byproduct depends on the reagents and conditions used.

Common Side Reactions & Prevention:

  • O-Formylation: If your starting material is not the free amino acid but an ester (e.g., 2-aminobutanoic acid ethyl ester), the hydroxyl group of the carboxylic acid is protected. However, if any alcohol is present as a solvent or impurity, O-formylation can occur, leading to the formation of formate esters. Procedures using formic acid are generally chemoselective for N-formylation over O-formylation of alcohols.[3]

    • Prevention: Ensure all reagents and solvents are anhydrous, especially when using highly reactive formylating agents like acetic formic anhydride.

  • Di-formylation: This is generally not an issue for primary amines under standard conditions.

  • Decomposition: Acetic formic anhydride can decompose into acetic acid and carbon monoxide, reducing its effective concentration.[3] Harsh conditions (excessively high temperatures or extreme pH) can degrade both the starting material and the product.

    • Prevention: Prepare acetic formic anhydride in situ at low temperatures (e.g., 0-5°C) and use it promptly. Avoid unnecessarily high reaction temperatures. Maintain a neutral or slightly acidic pH during the reaction.

Q4: My work-up seems inefficient, and I suspect I'm losing product during extraction or crystallization. What is the best way to isolate this compound?

This compound, like its parent amino acid, has significant water solubility due to its polar carboxyl and amide groups. This can make extraction from aqueous solutions challenging.

Optimizing Product Isolation:

  • Extraction:

    • Problem: Standard extraction with common organic solvents like ethyl acetate may be inefficient. The product can remain in the aqueous layer, especially if the pH is not optimal.

    • Solution: Before extraction, acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3.[6] This protonates the carboxylate group, making the molecule less polar and more soluble in organic solvents. Use a more polar solvent like a mixture of dichloromethane and isopropanol for extraction if ethyl acetate proves insufficient. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more effective than a single extraction with a large volume.

  • Crystallization:

    • Problem: The product may be slow to crystallize or may oil out.

    • Solution: After evaporating the organic solvent, ensure all residual water and formic/acetic acid is removed, as these can inhibit crystallization. Use a suitable solvent system for recrystallization. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (like diethyl ether or hexane) until turbidity is observed. Allow the solution to cool slowly. Seeding with a small crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q: Which formylating agent should I choose?

A: The choice depends on your scale, budget, and available equipment.

Formylating AgentTypical ConditionsTypical YieldsProsCons
Formic Acid Toluene, reflux with Dean-Stark trap[3]Good to ExcellentInexpensive, readily available, chemoselective.[3]Requires water removal, can require longer reaction times.
Acetic Formic Anhydride Prepared in situ from formic acid and acetic anhydride at 0-50°C[7]ExcellentHighly reactive, fast reactions, high yields.[4]Moisture sensitive, unstable (must be used fresh), can decompose.[3][8]
Formamide Heat (60-100°C) with the amino acid[5]Good to HighSimple, direct method.[5]Requires elevated temperatures, may require excess formamide as solvent.[5]
Formic Acid / DCC Dichloromethane or similar solvent, room temp.GoodMild conditions.Formation of dicyclohexylurea (DCU) byproduct which must be filtered off.[2]

Q: Are there any specific safety precautions for N-formylation reactions?

A: Yes. Acetic formic anhydride is corrosive and reacts with moisture; handle it in a fume hood with appropriate personal protective equipment (PPE). The decomposition of acetic formic anhydride can produce carbon monoxide, a toxic gas.[3] Formic acid is also corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q: How critical is the purity of the starting 2-aminobutanoic acid?

A: Very critical. Impurities in the starting material can lead to side reactions, lower yields, and complicate purification. For instance, the presence of other amino acids will result in a mixture of N-formylated products. Ensure your 2-aminobutanoic acid is of high purity (>98%) before starting the reaction.

Q: What are the key considerations for scaling up this synthesis?

A: When scaling up, heat transfer becomes a major consideration. Exothermic reactions, such as the formation of acetic formic anhydride, must be managed with efficient cooling to prevent runaway reactions. Mixing also becomes more critical to ensure homogeneity. A pilot batch is always recommended to identify any scale-dependent issues before committing to a large-scale reaction.

Experimental Protocols

Protocol 1: N-Formylation using Formic Acid and a Dean-Stark Trap

This protocol is based on a practical and convenient procedure for N-formylation that leverages azeotropic water removal.[3]

Protocol_1 Start 1. Setup Reagents 2. Charge Reagents - 2-Aminobutanoic Acid (1.0 eq) - Formic Acid (1.2 eq) - Toluene Start->Reagents Heat 3. Heat to Reflux Use Dean-Stark trap to collect water. Reagents->Heat Monitor 4. Monitor Reaction By TLC until starting material is consumed (4-9h). Heat->Monitor Evaporate 5. Evaporation Remove toluene under reduced pressure. Monitor->Evaporate Purify 6. Purification Recrystallize the crude solid if necessary. Evaporate->Purify End Pure Product Purify->End

Caption: Workflow for N-formylation using formic acid.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 2-aminobutanoic acid (1.0 eq.), toluene (approx. 5-10 mL per gram of amino acid), and 85% aqueous formic acid (1.2 eq.).[3]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is complete when the spot corresponding to 2-aminobutanoic acid is no longer visible. This typically takes 4-9 hours.[3]

  • Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity.[3] If further purification is needed, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: N-Formylation using Acetic Formic Anhydride (in situ)

This protocol utilizes a highly efficient, freshly prepared formylating agent.[7]

Step-by-Step Methodology:

  • Prepare Anhydride: In a flask cooled in an ice bath (0-5°C), slowly add acetic anhydride (1.0 eq.) to formic acid (1.2 eq.) with stirring. Allow the mixture to stir at this temperature for 30 minutes, then let it warm to room temperature and stir for another hour.

  • Formylation: In a separate flask, suspend 2-aminobutanoic acid (1.0 eq.) in formic acid. Cool this suspension in an ice bath.

  • Addition: Slowly add the freshly prepared acetic formic anhydride solution to the amino acid suspension while maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding ice-cold water. Evaporate the solvents under reduced pressure.

  • Isolation: The crude product can be isolated by extraction. Acidify the aqueous residue to pH 2-3 and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂/IPA). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

References

  • WO2010019469A2 - Preparation of (s)
  • A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
  • US4789757A - N-formylation of amino carboxylic compounds with formamide - Google P
  • US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof - Google P
  • Solid Phase Formylation of N-Terminus Peptides.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • Preparation method of 2-amino butyric acid - Google P
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
  • 2-Aminobutyric acid (Compound). Exposome-Explorer - IARC.
  • Acetic formic anhydride. Wikipedia.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • Acetic Formic Anhydride. Organic Syntheses Procedure.
  • Acetic Formic Anhydride | PDF | Chemical Reactions | C
  • CAS 2258-42-6: Acetic-formic anhydride. CymitQuimica.

Sources

Technical Support Center: Troubleshooting Low Signal Intensity of 2-Formamidobutanoic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Formamidobutanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving a robust signal for this particular analyte. Here, we will delve into the underlying principles of ESI-MS and provide actionable, field-proven troubleshooting strategies in a comprehensive question-and-answer format.

Understanding the Analyte: this compound

This compound, an N-formylated derivative of aminobutyric acid, presents a unique set of challenges for ESI-MS analysis due to its small size, polarity, and the chemical nature of the formyl group. A foundational understanding of its properties is crucial for effective method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any signal for this compound. Where do I start?

A1: Foundational Checks and Initial Diagnosis

When facing a complete lack of signal, a systematic approach is essential. Before delving into complex parameter optimization, it's crucial to verify the fundamental aspects of your experimental setup. ESI is a "soft ionization" technique, meaning it is less likely to cause fragmentation, making the molecular ion a primary target for observation.[1]

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for no signal.

Step-by-Step Protocol:

  • System Suitability Test:

    • Action: Infuse a well-characterized standard (e.g., caffeine, reserpine) at a known concentration.

    • Rationale: This confirms the mass spectrometer is functioning correctly, from the spray formation to the detector. A successful test isolates the problem to the analyte or specific method parameters. Regularly tune and calibrate your mass spectrometer to ensure it operates at peak performance.[2][3]

  • Analyte Verification:

    • Action: Confirm the concentration and integrity of your this compound standard.

    • Rationale: Errors in dilution, degradation of the stock solution, or poor solubility can all lead to an apparent lack of signal.

  • Basic Instrument Settings:

    • Action:

      • Polarity: Check that you are acquiring data in the correct polarity. This compound has a carboxylic acid group, making it suitable for negative ion mode ([M-H]⁻). It also has a secondary amide, which can be protonated, making positive ion mode ([M+H]⁺) a possibility. It is advisable to screen both polarities.[2]

      • Mass Range: Ensure the acquisition range includes the expected mass-to-charge ratio (m/z) of this compound (Molecular Weight: 131.13 g/mol ).

      • Source Parameters: Start with generic, robust source conditions recommended by the instrument manufacturer.

Q2: My signal for this compound is very low and inconsistent. How can I improve its ionization efficiency?

A2: Optimizing for a Small, Polar Analyte

Low signal intensity for small, polar molecules like this compound is a common issue stemming from inefficient ionization and transfer from the liquid to the gas phase.

Key Factors Influencing Ionization Efficiency:

  • Mobile Phase Composition and pH: The pH of the mobile phase is critical for ensuring the analyte is in a charged state.[2] For positive ion mode, the pH should be approximately two units below the pKa of the most basic site. For negative ion mode, the pH should be about two units above the pKa of the most acidic site.

  • Solvent Properties: Solvents with lower surface tension, such as methanol or isopropanol, promote the formation of smaller droplets, which can enhance the ionization process.[2]

  • ESI Source Parameters: Fine-tuning of source settings is crucial for maximizing the signal.

Table 1: Recommended Starting Mobile Phase Compositions

Ionization ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Additive (Typical Concentration)Rationale
Positive (+) WaterAcetonitrile or MethanolFormic Acid (0.1%)Promotes protonation of the amide group. Formic acid is a volatile additive that aids in ionization without causing significant signal suppression.[4]
Negative (-) WaterAcetonitrile or MethanolAmmonium Hydroxide (0.1%) or Ammonium Acetate (5-10 mM)Promotes deprotonation of the carboxylic acid group.

Experimental Protocol for Mobile Phase Optimization:

  • Prepare Stock Solutions: Create a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Infusion Setup: Use a syringe pump to directly infuse a working solution (e.g., 1 µg/mL) of the analyte into the ESI source.

  • Test Mobile Phase Compositions:

    • Begin with a 50:50 mixture of Mobile Phase A and B from Table 1.

    • Systematically vary the percentage of the organic phase (e.g., 30%, 50%, 70%, 90%) and observe the signal intensity.

    • For each composition, optimize the key source parameters listed below.

Optimizing ESI Source Parameters:

  • Capillary Voltage: This is a critical parameter for establishing a stable electrospray. Lower voltages are often preferable to avoid corona discharge, which can lead to an unstable signal.[2]

  • Sprayer Position: For small, polar analytes, positioning the sprayer further from the sampling cone can be beneficial.[2]

  • Nebulizing and Drying Gas: The flow rates of these gases impact droplet size and desolvation efficiency. Higher flow rates can be necessary for highly aqueous mobile phases.[2]

  • Drying Gas Temperature: Adequate temperature is needed for efficient solvent evaporation, but excessive heat can cause thermal degradation of the analyte.

Q3: I see a lot of fragment ions and a weak molecular ion. Is my analyte fragmenting in the source?

A3: Addressing In-Source Fragmentation

While ESI is a soft ionization technique, in-source fragmentation (or in-source collision-induced dissociation) can occur, especially for less stable molecules.[5][6] This can lead to a diminished signal for the precursor ion of interest.

Troubleshooting In-Source Fragmentation

Caption: Workflow for mitigating in-source fragmentation.

Causality and Mitigation Strategies:

  • Cone/Fragmentor/Orifice Voltage: This is the primary parameter controlling the energy of ions as they enter the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][7]

    • Action: Systematically reduce the cone/fragmentor voltage and observe the ratio of the molecular ion to the fragment ions. Aim for a voltage that provides good sensitivity for the molecular ion with minimal fragmentation.

  • Source Temperatures: Elevated temperatures can induce thermal degradation, which may appear as fragmentation.

    • Action: Gradually lower the drying gas and source temperatures to the minimum required for efficient desolvation.

  • Analyte Stability: The formyl group in this compound could potentially be labile under certain conditions.

    • Action: If fragmentation persists even at low cone voltages and temperatures, consider if the analyte is degrading in solution before it even reaches the MS. Ensure fresh standards and samples are used.

Q4: My signal is strong in a pure standard, but it disappears when I analyze it in a biological matrix. What is happening?

A4: Combating Matrix Effects and Ion Suppression

The phenomenon you are observing is likely due to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[8][9][10][11] This is a very common issue in bioanalysis.

Mechanisms of Ion Suppression:

  • Competition for Charge: Co-eluting matrix components with higher ionization efficiencies can "steal" the charge in the ESI droplet, leaving less for the analyte of interest.

  • Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating the analyte of interest.

    • Liquid-Liquid Extraction (LLE): Can be used to separate the analyte from interfering matrix components based on their differential solubility in immiscible solvents.

    • Protein Precipitation: A simpler but less selective method for removing proteins from biological fluids.

  • Enhance Chromatographic Separation:

    • Action: Modify your LC method to chromatographically separate this compound from the majority of the matrix components.

    • Rationale: If the interfering compounds do not co-elute with your analyte, they cannot suppress its ionization. Consider using a different stationary phase (e.g., HILIC for polar compounds) or adjusting the gradient profile.

  • Dilution:

    • Action: Dilute the sample extract.

    • Rationale: This reduces the concentration of both the analyte and the interfering matrix components. If the suppression is significant, the signal-to-noise ratio may improve upon dilution.

  • Use of an Internal Standard:

    • Action: Employ a stable isotope-labeled (SIL) internal standard of this compound.

    • Rationale: A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, accurate quantification can still be achieved.

Q5: Would derivatization help improve the signal for this compound?

A5: Derivatization as a Sensitivity Enhancement Strategy

Yes, derivatization can be a powerful tool to enhance the ESI-MS signal of small, polar molecules that are otherwise difficult to analyze.[12][13][14]

Benefits of Derivatization:

  • Increased Hydrophobicity: Derivatization can make the molecule less polar, which can improve its retention on reversed-phase columns and potentially enhance its surface activity in the ESI droplet.

  • Introduction of a Readily Ionizable Group: A derivatizing agent can add a functional group that is easily protonated or deprotonated, leading to a significant increase in ionization efficiency.

  • Improved Fragmentation: Some derivatizing agents can promote characteristic fragmentation patterns, which can be useful for structural confirmation and quantification in MS/MS experiments.

Table 2: Potential Derivatization Strategies

Target Functional GroupDerivatizing AgentResulting MoietyPotential Advantage
Carboxylic AcidVarious (e.g., leading to esterification)EsterIncreased hydrophobicity
Amine (if primary/secondary amine is present after hydrolysis)Dansyl ChlorideDansylated AmineIntroduces a highly ionizable and fluorescent tag

Considerations for Derivatization:

  • Reaction Specificity and Yield: The derivatization reaction should be specific to the target functional group and have a high, reproducible yield.

  • Stability of the Derivative: The resulting derivative must be stable under the LC-MS conditions.

  • Blank Reactions: It is crucial to run a blank derivatization reaction to ensure that the reagent itself does not introduce interfering peaks.

While derivatization can be highly effective, it adds an extra step to the sample preparation workflow and requires careful optimization. It is often considered when other methods of signal enhancement have been exhausted.

Summary and Key Takeaways

Troubleshooting low signal intensity for this compound in ESI-MS requires a logical and systematic approach. By starting with the fundamentals of system suitability and analyte integrity, and then moving to the targeted optimization of mobile phase, source parameters, and sample preparation, a robust and sensitive method can be developed. Remember to consider the unique chemical properties of your analyte at every step of the process.

References

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Retrieved from [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. (2025, October 23). Journal of Chromatography A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray mass spectral analysis of the N-formylated and chemically.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Addition of Glycine in Trifluoroacetic Acid-containing Mobile Phases Enhances the Sensitivity of Electrospray Ionization Mass Spectrometry for Biopharmaceutical Characterization. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chromatography Online. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • ResearchGate. (2025, October 27). (PDF) Principles of Electrospray Ionization. Retrieved from [Link]

  • ResearchGate. (2021, January 22). What is the solution to the low intensity problem of lc-ms/ms??. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Matrix effects in biological mass spectrometry imaging: identification and compensation. Retrieved from [Link]

  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. Retrieved from [Link]

  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Retrieved from [Link]

  • ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

  • PubMed. (n.d.). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (-)-2-Aminobutyric acid. Retrieved from [Link]

  • PubMed. (n.d.). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimization of ESI Parameters for Comprehensive Lipid Analysis | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, October 19). Preprints. Retrieved from [Link]

  • National Institutes of Health. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Hydroxyisobutyric acid. Retrieved from [Link]

Sources

Preventing racemization during the synthesis of chiral 2-Formamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of enantiomerically pure 2-Formamidobutanoic acid. We understand that maintaining stereochemical integrity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthesis to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of two mirror-image stereoisomers, e.g., L-2-aminobutanoic acid) into a mixture containing equal amounts of both enantiomers (an L and D mixture).[1] This loss of optical purity is a major concern in pharmaceutical development because different enantiomers of a drug can have vastly different biological activities, potencies, and toxicities. For this compound, which may be a key chiral building block, maintaining a high enantiomeric excess (ee) is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical mechanism responsible for racemization during the N-formylation of 2-aminobutanoic acid?

A2: The most prevalent mechanism for racemization during the acylation of α-amino acids is the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate. The α-proton (the hydrogen on the chiral carbon) of this oxazolone is highly acidic and can be easily removed by a base.[2] This deprotonation creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to a mixture of both L and D enantiomers and thus, racemization. A secondary, though less common, pathway is the direct abstraction of the α-proton from an activated carboxylic acid derivative.[2][3]

Q3: Which factors have the most significant impact on the rate of racemization?

A3: Several experimental factors can significantly influence the extent of racemization. These include:

  • Temperature: Higher temperatures increase the rate of racemization.[1][4] Reactions should generally be conducted at the lowest temperature that allows for a reasonable reaction rate.

  • pH and Basicity: Both strongly acidic and, more commonly, basic conditions can catalyze racemization.[1][5] The presence of a base facilitates the abstraction of the α-proton, which is the key step in the racemization mechanism.[3][5] The strength and steric hindrance of the base used are critical variables.[3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states involved in racemization.

  • Formylating Agent/Coupling Reagent: The nature of the reagent used to introduce the formyl group is critical. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[3][6]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter during your synthesis.

Problem 1: Significant loss of enantiomeric excess (% ee) is observed in the final this compound product.

Possible Cause A: Inappropriate Formylating Agent

  • Explanation: Using overly harsh or non-specific formylating agents can promote racemization. While classic reagents like acetic formic anhydride (AFA) are effective, they can sometimes lead to racemization if conditions are not carefully controlled.[7]

  • Solution: Consider using milder, more controlled formylating agents. A highly recommended method involves the use of cyanomethyl formate with the amino acid ester hydrochloride salt. This method is known to proceed under mild conditions and yields N-formyl amino acid esters in high yield and high optical purity.[8] Another effective approach for amino acid esters is the combination of formic acid with a carbodiimide like dicyclohexylcarbodiimide (DCC), which has been shown to cause minimal or no racemization.[7]

Possible Cause B: Reaction Temperature is Too High

  • Explanation: As a spontaneous process, racemization is accelerated by heat.[1][4] The energy input can easily overcome the activation barrier for proton abstraction, especially if a reactive intermediate is present.

  • Solution: Maintain strict temperature control throughout the reaction. The formylation should be performed at low temperatures, typically between 0 °C and room temperature . If the reaction is sluggish, it is preferable to extend the reaction time rather than increase the temperature.

Possible Cause C: Incorrect Base or Base Stoichiometry

  • Explanation: The presence of a strong or sterically unhindered base can readily abstract the acidic α-proton from the oxazolone intermediate, driving racemization.[3] Even the stoichiometry of the base is critical; excess base will increase the likelihood of racemization.

  • Solution:

    • Choose the Right Base: Opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine over less hindered bases like triethylamine (TEA).[3]

    • Control Stoichiometry: Use the minimum amount of base necessary to neutralize any acid present (e.g., from an amino acid salt starting material) and to facilitate the reaction. A slight excess may be needed, but large excesses should be avoided.

Problem 2: The starting L-2-aminobutanoic acid is optically pure, but racemization occurs even under seemingly mild conditions.

Possible Cause: Formation of an Activated Intermediate

  • Explanation: Even if the overall conditions are "mild," the transient formation of a highly activated species can be enough to trigger racemization. For example, when using coupling reagents to form an amide bond (analogous to formylation), the activation of the carboxyl group makes the α-proton more acidic.[3][6]

  • Solution: If using a coupling-reagent-based approach (e.g., formic acid + DCC), consider the addition of a racemization suppressant. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are added to the reaction mixture.[3] These additives react with the activated intermediate to form a new, more stable activated ester that is less prone to oxazolone formation and subsequent racemization.[3]

Experimental Protocols & Methodologies

Recommended Protocol: Racemization-Free N-Formylation using Cyanomethyl Formate

This protocol is adapted from a method known for its high optical purity preservation.[8]

Step 1: Preparation of the Starting Material

  • Ensure you are starting with enantiomerically pure L-2-aminobutanoic acid. If necessary, prepare the methyl or ethyl ester hydrochloride salt of the amino acid.

Step 2: The Formylation Reaction

  • Suspend the L-2-aminobutanoic acid ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a mild base, such as N-methylmorpholine (NMM) (1.1 eq), dropwise to the suspension.

  • Add cyanomethyl formate (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours or until TLC/LC-MS indicates complete consumption of the starting material.

Step 3: Workup and Isolation

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid), followed by saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-formyl amino acid ester.

  • If the free acid is desired, the ester can be hydrolyzed under carefully controlled, mild basic conditions (e.g., LiOH in THF/water) at low temperatures to minimize any risk of racemization during this step.

Data Presentation & Analysis

Table 1: Comparison of Formylation Methods and Impact on Enantiomeric Excess (% ee)
MethodReagent(s)Typical TemperatureTypical % eeReference
Method AAcetic Formic Anhydride (AFA)0 °C to RT90-98%[7]
Method BFormic Acid / DCC0 °C to RT>99%[7]
Method CCyanomethyl Formate0 °C to RT>99%[8]
Method DTransaminase Enzyme~30-40 °C>99%[9]

Note: % ee values are illustrative and can vary based on substrate and precise reaction conditions.

Analytical Determination of Enantiomeric Purity

Verifying the success of your synthesis requires a reliable analytical method to determine the enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The derivatized or underivatized amino acid is passed through a chiral stationary phase (CSP) column that selectively interacts with each enantiomer, resulting in different retention times.[10][11]

  • Chiral Gas Chromatography (GC): For volatile derivatives, GC with a chiral column can be used. The amino acid is typically derivatized (e.g., as an N-trifluoroacetyl-O-methyl ester) before analysis.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the enantiomers, allowing for quantification by integrating the respective signals.

Visualizing the Racemization Pathway

The following diagrams illustrate the key chemical transformations and decision-making processes discussed in this guide.

RacemizationMechanism cluster_0 Racemization via Oxazolone L_AA L-Amino Acid (Chiral) Activated Activated Intermediate (e.g., Acyl-X) L_AA->Activated Acylation/ Activation Oxazolone 5(4H)-Oxazolone (Chiral, but α-H is acidic) Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ (α-proton) Enolate->L_AA + H⁺ D_AA D-Amino Acid (Racemized Product) Enolate->D_AA + H⁺

Caption: The primary mechanism of racemization for N-acyl amino acids.

TroubleshootingWorkflow Start Problem: Low % ee Observed Check_Temp Is Reaction T > 0°C? Start->Check_Temp Check_Base What base is used? (Strength, Sterics) Check_Temp->Check_Base No Sol_Temp Action: Lower Temp to 0°C or below. Increase time. Check_Temp->Sol_Temp Yes Check_Reagent What formylating agent is used? Check_Base->Check_Reagent Weak/Hindered Sol_Base Action: Switch to hindered base (e.g., DIEA). Use min. eq. Check_Base->Sol_Base Strong/Unhindered Sol_Reagent Action: Use milder agent (Cyanomethyl formate or Formic Acid/DCC). Check_Reagent->Sol_Reagent Harsh (e.g., AFA) Re_Analyze Re-run and Analyze % ee Check_Reagent->Re_Analyze Mild Sol_Temp->Re_Analyze Sol_Base->Re_Analyze Sol_Reagent->Re_Analyze

Caption: A decision workflow for troubleshooting racemization issues.

References

  • Biochemistry of amino acid racemization and clinical application to musculoskeletal disease.
  • Process for the racemization of α-amino acids.
  • AMINO ACID RACEMIZ
  • Formyl
  • Method for the Racemization of Optically Active Amino Acids.Sciencemadness.org.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.BOC Sciences.
  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity.
  • Racemization-Free Synthesis of N-Formyl Amino Acid Esters.Thieme.
  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide.
  • Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
  • Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.MDPI.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.MDPI.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.

Sources

Technical Support Center: Optimizing MSTFA Derivatization for 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the derivatization of 2-Formamidobutanoic acid and related molecules using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this critical sample preparation step in GC-MS analysis.

Introduction: The "Why" of Derivatization

This compound, like other amino acids, possesses polar functional groups (a carboxylic acid and an amide) that make it non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography (GC). Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable analogs, making them suitable for GC analysis.[1][2]

MSTFA is a powerful and versatile silylating agent that replaces active hydrogens on functional groups with a trimethylsilyl (TMS) group.[3][4] This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[2] A key advantage of MSTFA is that its byproducts are highly volatile and typically elute with the solvent front, minimizing interference with the analysis of target compounds.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for MSTFA derivatization?

A1: this compound has two primary active sites for silylation by MSTFA: the carboxylic acid proton (-COOH) and the amide proton (-NHCHO). The carboxylic acid group is generally more reactive than the amide group. Complete derivatization will result in a di-TMS derivative.

Q2: What is a good starting point for the derivatization conditions?

A2: For a new analyte like this compound, it is best to start with established conditions for similar compounds, such as other amino acids, and then optimize. A robust starting point would be:

ParameterRecommended Starting ConditionRationale
Solvent Acetonitrile or PyridineThese are common solvents for silylation and are generally inert to the reaction. Acetonitrile is less basic and often preferred.[5]
MSTFA Ratio 50:50 (v/v) with solventA significant excess of the derivatizing agent ensures the reaction goes to completion.
Temperature 70-80 °CThis temperature range is typically sufficient to drive the reaction forward for most amino acids without causing degradation.[3][6]
Time 30 minutesThis is a common starting point for amino acid derivatization.[5] The reaction progress should be monitored over time to determine the optimal duration.

Q3: Should I use a catalyst?

A3: For compounds that are difficult to derivatize, a catalyst can be beneficial. Trimethylchlorosilane (TMCS) is often added to MSTFA at a concentration of 1-10%. TMCS increases the silylating power of the reagent.[4][7] Pyridine can also act as a catalyst and a solvent.[3][7] For this compound, starting without a catalyst is recommended. If incomplete derivatization is observed, the addition of a catalyst would be the next logical step.

Q4: How do I know if my derivatization is complete?

A4: The completeness of the derivatization can be assessed by injecting aliquots of the reaction mixture into the GC-MS at different time points (e.g., 15, 30, 60, and 90 minutes). A complete reaction is indicated by the disappearance of the peak corresponding to the underivatized or partially derivatized analyte and the maximization of the peak area for the fully derivatized product.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound with MSTFA.

Problem 1: Low or No Peak for the Derivatized Analyte

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.

    • Solution: Increase the reaction time in increments (e.g., to 60 or 90 minutes) and/or increase the temperature (e.g., to 90-100 °C).[5] Monitor the reaction progress by GC-MS.

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and prevent the derivatization of the target analyte.[2]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be completely dried down before adding the derivatization reagents.

  • Analyte Degradation: Although TMS derivatives are more thermally stable, the analyte itself might be degrading at the injection port temperature.

    • Solution: Lower the injection port temperature in 10-20 °C increments to find the optimal temperature that allows for volatilization without degradation.

Problem 2: Multiple Peaks for the Analyte

Possible Causes & Solutions:

  • Incomplete Derivatization: This is a common cause of multiple peaks, where you may see peaks for the mono-TMS and di-TMS derivatives, as well as the un-derivatized analyte.

    • Solution: As with low peak intensity, increase the reaction time, temperature, or the ratio of MSTFA to the analyte. Consider adding a catalyst like TMCS.[4][7]

  • Formation of Artifacts: Silylation reactions can sometimes produce unexpected byproducts or artifacts.[8] This can be due to reactions with contaminants in the sample or solvent, or side reactions of the analyte itself.

    • Solution: Ensure high purity of all reagents and solvents. Analyze a reagent blank (MSTFA and solvent without the analyte) to identify any peaks originating from the reagents themselves.

Problem 3: Poor Peak Shape (Tailing)

Possible Causes & Solutions:

  • Active Sites in the GC System: Tailing peaks can be a sign of interaction between the derivatized analyte and active sites (e.g., free silanol groups) in the injection port liner or on the column.

    • Solution: Use a deactivated injection port liner. Condition the GC column according to the manufacturer's instructions. An injection of a high-concentration silylating agent can sometimes help to passivate the system.

  • Incomplete Derivatization: If some of the polar functional groups are not derivatized, they can interact with the column, leading to peak tailing.

    • Solution: Re-optimize the derivatization conditions to ensure a complete reaction.

Experimental Protocols

Protocol 1: Standard Derivatization of this compound
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial. If the sample is in solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the vial.

  • Reaction: Cap the vial tightly and heat at 80 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Catalyzed Derivatization for Difficult Samples
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of a pre-mixed solution of MSTFA + 1% TMCS and 100 µL of anhydrous pyridine.

  • Reaction: Cap the vial tightly and heat at 90 °C for 45 minutes.

  • Analysis: After cooling, inject 1 µL of the sample into the GC-MS.

Visualizing the Workflow and Logic

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis DrySample Dry Sample Completely AddSolvent Add Anhydrous Solvent DrySample->AddSolvent AddMSTFA Add MSTFA (+/- Catalyst) AddSolvent->AddMSTFA SealVial Seal Vial Tightly AddMSTFA->SealVial Heat Heat at Optimal Temperature SealVial->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Analyze Analyze Data Inject->Analyze TroubleshootingTree Start Problem with GC-MS Peak LowPeak Low/No Peak Start->LowPeak MultiplePeaks Multiple Peaks Start->MultiplePeaks PeakTailing Peak Tailing Start->PeakTailing CheckMoisture Check for Moisture? LowPeak->CheckMoisture IncompleteDeriv Incomplete Derivatization? MultiplePeaks->IncompleteDeriv CheckSystemActivity Check for System Activity? PeakTailing->CheckSystemActivity IncreaseConditions Increase Temp/Time/ Reagent Ratio CheckMoisture->IncreaseConditions No CheckDegradation Check for Degradation? CheckMoisture->CheckDegradation Yes IncreaseConditions->CheckDegradation LowerInjectorTemp Lower Injector Temp CheckDegradation->LowerInjectorTemp Yes OptimizeConditions Optimize Conditions/ Add Catalyst IncompleteDeriv->OptimizeConditions Yes CheckArtifacts Check for Artifacts? IncompleteDeriv->CheckArtifacts No OptimizeConditions->CheckArtifacts UsePureReagents Use High Purity Reagents/ Run Blank CheckArtifacts->UsePureReagents Yes DeactivateSystem Use Deactivated Liner/ Condition Column CheckSystemActivity->DeactivateSystem Yes CheckDerivComplete Is Derivatization Complete? CheckSystemActivity->CheckDerivComplete No DeactivateSystem->CheckDerivComplete ReoptimizeDeriv Re-optimize Derivatization CheckDerivComplete->ReoptimizeDeriv No

Caption: A decision tree for troubleshooting common derivatization issues.

References

  • Lin, D. L., Wang, S. M., Wu, C. H., & Chen, C. Y. (2006). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Journal of Chromatography A, 1134(1-2), 301–306. Available at: [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Chimia, 68(4), 231. Available at: [Link]

  • Emwas, A. H., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Critical Reviews in Analytical Chemistry, 45(3), 203-221. Available at: [Link]

  • Tsikas, D., & Zoerner, A. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699. Available at: [Link]

  • Jackson, G. P., & Pincemail, J. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques, 1(1). Available at: [Link]

  • Jo, K., et al. (2020). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 11(10), 1081. Available at: [Link]

  • Restek. (n.d.). GC Derivatization. Available at: [Link]

Sources

Minimizing ion suppression effects for 2-Formamidobutanoic acid in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 2-Formamidobutanoic acid (2-FA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the generation of high-quality, reliable, and reproducible data.

Introduction to the Challenge

This compound is a small, polar molecule that can be challenging to analyze accurately by LC-MS/MS. A primary obstacle is its susceptibility to ion suppression , a phenomenon where the ionization efficiency of the analyte is reduced by the presence of co-eluting matrix components. This can lead to poor sensitivity, inaccurate quantification, and a lack of reproducibility. This guide provides a systematic approach to identifying, troubleshooting, and minimizing these effects.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Ion Suppression

This section is designed to help you diagnose the root cause of poor 2-FA signal and provides actionable steps to mitigate the issue.

Question 1: My this compound peak is inconsistent or has a very low signal-to-noise ratio. How do I confirm if ion suppression is the cause?

Answer:

To definitively determine if ion suppression is affecting your 2-FA signal, a post-column infusion experiment is the gold standard. This technique helps visualize the regions of ion suppression across your chromatographic run.

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in 50:50 Methanol:Water).

  • Set up the infusion: Using a syringe pump and a T-fitting, continuously infuse the 2-FA standard solution into the LC flow path after the analytical column and before the mass spectrometer's ion source.

  • Inject a blank matrix sample: Inject a sample of your extracted matrix (e.g., plasma, urine) that does not contain the analyte.

  • Monitor the 2-FA signal: Acquire data for the specific MRM transition of 2-FA.

Interpreting the Results:

  • Stable Signal: If the signal of the infused 2-FA remains constant throughout the run, it indicates no significant ion suppression is occurring.

  • Signal Dip: A significant drop in the 2-FA signal at a specific retention time indicates the elution of matrix components that are causing ion suppression. If this dip coincides with the expected retention time of your analyte, ion suppression is the likely cause of your issues.

Question 2: I've confirmed ion suppression is occurring. What are the most effective strategies to minimize it?

Answer:

Minimizing ion suppression involves a multi-faceted approach that includes optimizing sample preparation, chromatography, and MS source conditions.

The goal of sample preparation is to remove interfering matrix components before analysis. For a small polar molecule like 2-FA, here are some effective techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For 2-FA, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent can be particularly effective at retaining the polar analyte while washing away less polar interferences.

  • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, LLE can be optimized to remove non-polar and some moderately polar interferences.

  • Protein Precipitation (PPT): This is a simpler method but often less clean. If using PPT, consider the choice of precipitation solvent (e.g., acetonitrile, methanol, or acetone) as it can impact which interferences are removed.

The key is to chromatographically separate 2-FA from the co-eluting matrix interferences.

  • Column Chemistry:

    • HILIC Chromatography: This is often the preferred method for retaining and separating small, polar compounds like 2-FA. It uses a polar stationary phase and a high organic mobile phase, which can be very effective at separating 2-FA from early-eluting matrix components.

    • Reversed-Phase (RP) Chromatography with Ion-Pairing Agents: If you must use RP-LC, adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can improve the retention of 2-FA. However, be aware that these agents can cause significant ion suppression themselves and may require dedicated columns.

  • Gradient Optimization: A shallower gradient around the elution time of 2-FA can help to resolve it from closely eluting interferences.

  • Source Temperature and Gas Flows: Optimizing the ion source temperature and gas flows (e.g., nebulizer and heater gas) can sometimes help to reduce the impact of less volatile matrix components.

  • Electrospray Ionization (ESI) Voltage: A systematic evaluation of the ESI voltage may reveal an optimal setting that favors the ionization of 2-FA over interfering species.

The following diagram illustrates the logical workflow for addressing ion suppression.

IonSuppressionWorkflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Poor 2-FA Signal infusion Post-Column Infusion Experiment start->infusion is_suppression Ion Suppression Confirmed? infusion->is_suppression sample_prep Optimize Sample Preparation (SPE, LLE) is_suppression->sample_prep Yes end2 Investigate Other Issues is_suppression->end2 No chromatography Optimize Chromatography (HILIC, Gradient) sample_prep->chromatography ms_source Adjust MS Source (Temp, Gas, Voltage) chromatography->ms_source end Acceptable Signal ms_source->end Re-evaluate Signal

Caption: A workflow for diagnosing and mitigating ion suppression.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can an internal standard correct for ion suppression?

A: Yes, a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is the most effective way to compensate for ion suppression. The SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of suppression. The ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.

Q2: I am using a HILIC column, but my peak shape for 2-FA is poor. What could be the cause?

A: Poor peak shape in HILIC can be due to several factors:

  • Injection Solvent: The injection solvent must be compatible with the mobile phase. Injecting in a solvent with a high water content can lead to peak distortion. Try to dissolve your sample in a solvent with a similar or higher organic content than your initial mobile phase.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of 2-FA and its interaction with the stationary phase. A systematic evaluation of the mobile phase pH is recommended.

  • Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q3: Are there any alternatives to post-column infusion for assessing matrix effects?

A: Yes, a quantitative approach involves comparing the peak area of 2-FA in a neat solution to the peak area of 2-FA spiked into an extracted blank matrix sample at the same concentration.

Formula for Matrix Effect (ME): ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

The following table summarizes the interpretation of these results:

Matrix Effect (%)InterpretationAction Required
80 - 120AcceptableMinor or no significant matrix effect
50 - 80Moderate SuppressionConsider optimizing sample prep/chromatography
< 50Severe SuppressionMajor optimization is necessary
> 120Ion EnhancementInvestigate and optimize

References

  • The Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis using LC/MS/MS. Sciex. [Link]

  • A Systematic Approach to Troubleshooting Poor Peak Shape in Liquid Chromatography. Waters Corporation. [Link]

Dealing with fragmentation pattern inconsistencies of 2-Formamidobutanoic acid derivatives in MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complexities associated with the mass spectrometric analysis of 2-formamidobutanoic acid and its derivatives. As researchers and drug development professionals, you are aware that consistent and predictable fragmentation is paramount for confident structural elucidation and quantification. However, N-formylated butanoic acid derivatives can present unique challenges, leading to fragmentation pattern inconsistencies that can complicate data interpretation.

This guide is structured to provide you with a comprehensive understanding of the potential issues and to offer clear, actionable troubleshooting strategies. We will delve into the underlying chemical principles governing the fragmentation of these molecules and provide step-by-step protocols to help you navigate the experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the MS analysis of this compound derivatives.

Q1: Why am I observing a weak or absent molecular ion ([M+H]⁺)?

A1: The stability of the molecular ion can be influenced by several factors. In many cases, especially with higher energy ionization techniques, the molecular ion can be energetically unstable and readily fragment.[1] For carboxylic acids, the molecular ion peak can be weak but is usually detectable.[2] If you are consistently unable to observe the molecular ion, consider the following:

  • Ionization Technique: Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred over harsher methods like Electron Impact (EI) to preserve the molecular ion.[3]

  • Source Conditions: High source temperatures or excessive cone voltage can induce in-source fragmentation, leading to a diminished molecular ion peak. A systematic optimization of these parameters is recommended.

  • Sample Purity: Contaminants in your sample can suppress the ionization of your target analyte. Ensure the purity of your sample and consider an additional cleanup step if necessary.

Q2: I'm seeing a prominent neutral loss of 46 Da. What does this correspond to?

A2: A neutral loss of 46 Da is highly characteristic of the loss of formic acid (HCOOH) from the protonated molecule. This is a common fragmentation pathway for N-formylated compounds and can sometimes be the base peak in the spectrum.[4]

Q3: My fragmentation pattern is inconsistent between runs, even with the same parameters. What could be the cause?

A3: Inconsistent fragmentation is a frustrating issue that can often be traced back to subtle variations in experimental conditions. Here are some potential culprits:

  • LC-MS System Stability: Fluctuations in solvent delivery, column temperature, or spray stability can all impact ionization and subsequent fragmentation. Ensure your LC-MS system is properly equilibrated and performing consistently.

  • Matrix Effects: If you are analyzing samples in a complex matrix, co-eluting compounds can interfere with the ionization of your analyte, leading to variable fragmentation. Improving your chromatographic separation or sample preparation to remove interfering matrix components is crucial.

  • Analyte Stability: this compound derivatives, particularly esters, may be susceptible to degradation in the sample matrix or during analysis.[5] It is important to assess the stability of your analyte under your experimental conditions.[5]

Q4: I am observing unexpected fragments that I can't easily assign. Where should I start?

A4: The appearance of unexpected fragments can be due to a number of factors, from rearrangements within your molecule to the presence of impurities. A good starting point is to consider common fragmentation pathways for the core structures within your molecule: the butanoic acid backbone and the N-formyl group. For butanoic acid, characteristic losses include the propyl radical (43 Da) and the carboxyl group (45 Da).[6] N-formylated peptides often show a characteristic mass shift of 28 Da on their b-ions.[7]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Inconsistent Fragmentation Patterns

This guide provides a structured workflow for diagnosing and resolving inconsistent fragmentation in the MS/MS analysis of this compound derivatives.

Step 1: Verify System Performance and Calibration

  • Rationale: Before troubleshooting your specific analyte, it is essential to confirm that the mass spectrometer is performing optimally.

  • Protocol:

    • Perform a full system calibration according to the manufacturer's recommendations. Pay close attention to mass accuracy and resolution.

    • Analyze a well-characterized standard compound with a known fragmentation pattern. This will help you to confirm that the instrument is functioning correctly and that collision energies are being applied as expected.

Step 2: Optimize Ion Source Parameters

  • Rationale: The conditions in the ion source have a significant impact on the ionization efficiency and the degree of in-source fragmentation.

  • Protocol:

    • Cone/Nozzle Voltage: Systematically vary the cone or nozzle voltage while monitoring the intensity of the molecular ion and key fragment ions. A lower voltage will generally result in less in-source fragmentation.

    • Desolvation Gas Temperature and Flow: Optimize the desolvation gas temperature and flow rate to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

    • Capillary Voltage: Adjust the capillary voltage to achieve a stable and robust spray.

Step 3: Refine Collision-Induced Dissociation (CID) Energy

  • Rationale: The collision energy directly controls the extent of fragmentation in the collision cell. Inconsistent fragmentation can sometimes be a result of operating at a "cliff-edge" of a fragmentation pathway, where small energy variations lead to large changes in the resulting spectrum.

  • Protocol:

    • Perform a collision energy ramp experiment, acquiring MS/MS spectra at a range of collision energies.

    • Plot the relative abundance of the precursor ion and key fragment ions as a function of collision energy.

    • Select a collision energy that provides a stable and informative fragmentation pattern, avoiding regions where fragment ion intensities are highly sensitive to small changes in energy.

Step 4: Evaluate Chromatographic Performance and Sample Matrix

  • Rationale: Poor chromatography or the presence of co-eluting matrix components can lead to ion suppression and inconsistent fragmentation.

  • Protocol:

    • Peak Shape and Tailing: Ensure that the chromatographic peak for your analyte is sharp and symmetrical. Poor peak shape can indicate interactions with the column or system that could affect ionization.

    • Matrix Effects Study: If analyzing complex samples, perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Sample Preparation: If significant matrix effects are observed, consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) to remove interfering components.

Guide 2: Interpreting the Fragmentation Pattern of this compound

Understanding the expected fragmentation pathways is key to identifying inconsistencies. Below is a proposed fragmentation scheme based on the known behavior of related compounds.

Expected Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by cleavages around the functional groups: the carboxylic acid and the N-formyl amide.

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure/Identity of Neutral Loss
132.06114.0518Water (H₂O)
132.0686.0646Formic Acid (HCOOH)
132.0687.0445Carboxyl Radical (•COOH)
132.0674.0658Propene + CO
132.0660.0472Butene + CO

Visualizing the Fragmentation Pathway

Fragmentation_Pathway Precursor Ion [M+H]⁺\nm/z = 132.06 Precursor Ion [M+H]⁺ m/z = 132.06 Fragment Ion\nm/z = 114.05 Fragment Ion m/z = 114.05 Precursor Ion [M+H]⁺\nm/z = 132.06->Fragment Ion\nm/z = 114.05 - H₂O (18 Da) Fragment Ion\nm/z = 86.06 Fragment Ion m/z = 86.06 Precursor Ion [M+H]⁺\nm/z = 132.06->Fragment Ion\nm/z = 86.06 - HCOOH (46 Da) Fragment Ion\nm/z = 87.04 Fragment Ion m/z = 87.04 Precursor Ion [M+H]⁺\nm/z = 132.06->Fragment Ion\nm/z = 87.04 - •COOH (45 Da)

Caption: Proposed CID fragmentation of this compound.

Troubleshooting Workflow for Fragmentation Inconsistencies

Troubleshooting_Workflow Start Inconsistent Fragmentation Observed CheckSystem Verify MS System Performance (Calibration & Standard) Start->CheckSystem OptimizeSource Optimize Ion Source Parameters CheckSystem->OptimizeSource System OK Consult Consult Instrument Specialist CheckSystem->Consult System Issue OptimizeCID Refine Collision Energy OptimizeSource->OptimizeCID EvaluateLC Evaluate Chromatography & Matrix Effects OptimizeCID->EvaluateLC ImproveSamplePrep Improve Sample Preparation EvaluateLC->ImproveSamplePrep Matrix Effects Present Resolved Problem Resolved EvaluateLC->Resolved No Matrix Effects ImproveSamplePrep->Resolved

Caption: Decision tree for troubleshooting fragmentation inconsistencies.

References

  • Königs, S., & Fales, H. M. (2011). Biomacromolecular Mass Spectrometry, 2(3), 211-220.
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
  • Johnson, R. S., Martin, S. A., & Biemann, K. (1987). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International Journal of Mass Spectrometry and Ion Processes, 86, 137-154.
  • Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-energy collision-induced dissociation of multiply protonated peptides. Journal of the American Society for Mass Spectrometry, 4(11), 882-893.
  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass spectrometry reviews, 14(1), 49-73.
  • Breci, L. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571.
  • Liebler, D. C. (2002). Introduction to Proteomics: Tools for the New Biology. Humana Press.
  • METLIN. (n.d.). Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN. Retrieved from [Link]

  • Dr. Chem. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

  • Schug, K. A. (2023, February 2). Troubleshooting LC-MS. LCGC International. Retrieved from [Link]

  • ChromForum. (2018, April 5). Ways to prevent neutral loss on LCMS. Retrieved from [Link]

  • Gumerov, D. R., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry, 30(5), 846-855.
  • Stein, S. E. (2012). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 23(1), 1-13.
  • Yagüe, J., et al. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry, 29(1), 133-144.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Zhang, H., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(4), 2696-2700.
  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun proteomics. Chemical reviews, 113(4), 2343-2394.
  • University of Münster. (n.d.). Amino acids. Retrieved from [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571.
  • Eliuk, S., & Kim, H. (2011). Peptide ion fragmentation in mass spectrometry. [PowerPoint slides].
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Perreault, H., & Ramaley, L. (1992). N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dibutyloxyphosphoryl amino acids. Rapid Communications in Mass Spectrometry, 6(8), 484-490.

Sources

Validation & Comparative

A Framework for the Validation of 2-Formamidobutanoic Acid as a Novel Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Probes in Unraveling Biological Complexity

In the intricate landscape of cellular metabolism, understanding the dynamic flux of molecules through various pathways is paramount to deciphering both normal physiology and disease states. Metabolic probes, molecules designed to trace and report on specific metabolic activities, are indispensable tools in this endeavor. An ideal metabolic probe should be a high-fidelity reporter, exhibiting specificity for its target pathway, minimal perturbation of the biological system, and a clear, quantifiable readout. The validation of a novel metabolic probe is a rigorous process, demanding a multi-faceted approach to establish its utility and reliability.

This guide presents a comprehensive framework for the validation of a hypothetical metabolic probe, 2-Formamidobutanoic acid . While not currently established as a mainstream metabolic probe, its structure—a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid[1][2] and possessing a formyl group characteristic of key metabolic intermediates like N-formylmethionine[3]—suggests a potential role in tracing pathways at the intersection of amino acid and one-carbon metabolism. This document will, therefore, use this compound as a case study to delineate the essential experimental steps and analytical logic required to validate any new metabolic probe.

Proposing a Metabolic Niche for this compound

The validation process begins with a plausible hypothesis regarding the metabolic pathway the probe is intended to investigate. 2-Aminobutanoic acid is an intermediate in the metabolism of threonine and methionine.[4] The N-formyl group, on the other hand, is a key component in the initiation of protein synthesis in prokaryotes (as N-formylmethionine) and has been identified as a damage-associated molecular pattern (DAMP) in eukaryotes, signaling cellular stress and initiating inflammatory responses.[5][6] N-formyl amino acids and peptides are crucial in protein biosynthesis and the development of antimicrobial peptides.[7][8]

Therefore, we can hypothesize that this compound could serve as a probe for:

  • One-carbon metabolism: The formyl group may be donated or received by enzymes involved in the folate cycle, a critical pathway for nucleotide synthesis and methylation reactions.

  • Amino acid utilization and degradation: The 2-aminobutanoic acid backbone could be processed by aminotransferases and dehydrogenases, providing a window into amino acid catabolism.

  • Cellular stress and inflammation: The N-formyl moiety might be recognized by formyl peptide receptors (FPRs), offering a way to track inflammatory signaling.

The following validation framework is designed to test these hypotheses and establish the specific metabolic fate and utility of this compound.

Hypothetical_Metabolic_Pathway 2-Formamidobutanoic_Acid This compound (Probe) One_Carbon_Pool One-Carbon Pool (e.g., Folate Cycle) 2-Formamidobutanoic_Acid->One_Carbon_Pool Formyl Group Donation/Reception Amino_Acid_Metabolism Amino Acid Metabolism 2-Formamidobutanoic_Acid->Amino_Acid_Metabolism Backbone Processing Inflammatory_Signaling Inflammatory Signaling 2-Formamidobutanoic_Acid->Inflammatory_Signaling FPR Activation Metabolic_Readout Metabolic Readout (e.g., Mass Spectrometry) One_Carbon_Pool->Metabolic_Readout Amino_Acid_Metabolism->Metabolic_Readout Inflammatory_Signaling->Metabolic_Readout

Caption: Hypothetical metabolic fates of this compound.

A Rigorous, Multi-Stage Validation Framework

The validation of a metabolic probe is a systematic process that moves from basic chemical and biochemical characterization to complex in vivo studies. This framework is designed to be a self-validating system, where the results of each stage inform the design and interpretation of the next.

Stage 1: In Vitro Characterization

The initial stage focuses on the fundamental properties of the probe in a controlled, cell-free environment.

1.1. Chemical Stability Assessment:

  • Objective: To determine the stability of this compound under physiological conditions.

  • Protocol:

    • Incubate this compound in buffers at varying pH values (e.g., 6.0, 7.4, 8.0) and temperatures (e.g., 4°C, 25°C, 37°C) for different durations.

    • At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and any degradation products.

  • Causality: An unstable probe can lead to ambiguous results, as the detected signals may arise from degradation products rather than metabolic activity.

1.2. Enzymatic Processing:

  • Objective: To identify enzymes that can metabolize this compound.

  • Protocol:

    • Incubate the probe with purified candidate enzymes (e.g., aminotransferases, deformylases, dehydrogenases) and relevant co-factors.

    • Analyze the reaction mixture by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

  • Causality: Understanding the enzymatic basis of the probe's metabolism is crucial for linking its transformation to a specific metabolic pathway.

Stage 2: Cell-Based Assays

This stage evaluates the probe's behavior in a cellular context, addressing its uptake, metabolic fate, and potential toxicity.

2.1. Cellular Uptake and Efflux:

  • Objective: To determine how the probe enters and exits the cell.

  • Protocol:

    • Incubate cultured cells with varying concentrations of this compound over a time course.

    • At each time point, lyse the cells and measure the intracellular concentration of the probe using LC-MS.

    • To identify the transporters involved, perform competition assays with known transporter substrates or use specific transporter inhibitors.

  • Causality: The mechanism of cellular uptake influences the probe's bioavailability and can affect the interpretation of metabolic flux.

2.2. Isotope Tracing and Metabolite Identification:

  • Objective: To trace the metabolic fate of the probe within the cell.

  • Protocol:

    • Synthesize isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N).

    • Incubate cells with the labeled probe.

    • Extract metabolites and analyze them using high-resolution mass spectrometry to identify downstream metabolites containing the isotopic label.[9]

  • Causality: Isotope tracing provides definitive evidence of the probe's metabolic conversion and the pathways it enters.

2.3. Cytotoxicity Assessment:

  • Objective: To ensure the probe does not adversely affect cell viability or metabolism at the concentrations used.

  • Protocol:

    • Treat cells with a range of probe concentrations.

    • Assess cell viability using standard assays (e.g., MTT, trypan blue exclusion).

    • Measure key metabolic indicators, such as ATP levels or oxygen consumption rate, to check for metabolic perturbations.

Experimental_Workflow cluster_0 Stage 1: In Vitro cluster_1 Stage 2: Cell-Based cluster_2 Stage 3: In Vivo Stability Chemical Stability Enzymes Enzymatic Processing Uptake Cellular Uptake Enzymes->Uptake Tracing Isotope Tracing Toxicity Cytotoxicity PK Pharmacokinetics Toxicity->PK Biodistribution Biodistribution Target_Engagement Target Engagement

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 2-Formamidobutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2-Formamidobutanoic Acid

This compound, a formylated derivative of aminobutyric acid, presents a unique analytical challenge in pharmaceutical and metabolic research. Its polar nature, conferred by the carboxylic acid and amide functional groups, dictates the choice of analytical methodology. Accurate quantification is often critical in various contexts, from monitoring its formation as a potential impurity in drug synthesis to studying its role in biological pathways.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust quantification of this compound. We will move beyond a simple listing of specifications to explore the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.

Pillar 1: The Fundamental Dichotomy - Volatility and Polarity

The decision between HPLC and GC-MS hinges on the physicochemical properties of the analyte. This compound is a polar, non-volatile molecule. This intrinsic characteristic makes HPLC a more direct method of analysis, while GC-MS necessitates a chemical modification step to induce volatility.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid sample by passing them through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure.[1] For polar analytes like this compound, HPLC is a natural fit as the analysis is conducted in the liquid phase, circumventing the need for vaporization.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating and analyzing volatile organic compounds.[1] However, the polar nature of amino acids and their derivatives prevents their direct analysis by GC because they are not sufficiently volatile and may decompose in the high-temperature injector port.[3][4] Therefore, a critical prerequisite for GC-MS analysis is derivatization , a process that converts the polar functional groups into less polar, more volatile moieties.[3]

Pillar 2: A Comparative Analysis of Methodologies

A direct comparison reveals the distinct advantages and trade-offs of each technique for this specific application.

FeatureHPLCGC-MS
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a stationary phase.
Sample Prep Minimal: Dilution and filtration. Derivatization may be used to enhance detection sensitivity.[5]Mandatory Derivatization: A multi-step process is required to increase volatility (e.g., silylation or esterification).[3][6]
Instrumentation HPLC system with a detector (e.g., UV, Fluorescence, or MS). Requires a high-pressure pump.[2]GC system coupled to a Mass Spectrometer. Requires a temperature-programmable oven and carrier gas.[2]
Detection Versatile detectors available (UV, FLD, MS). UV detection may lack sensitivity if the analyte has no strong chromophore. FLD after derivatization offers high sensitivity.[1][5]Mass Spectrometry is the standard detector, offering high selectivity and structural confirmation.[7]
Selectivity Good selectivity based on retention time. Coupling with MS (LC-MS) provides the highest selectivity.Excellent selectivity, especially in Selected Ion Monitoring (SIM) mode, which monitors specific fragment ions of the analyte.[8]
Throughput Generally moderate. Automated in-needle derivatization can improve throughput.[5]Can be lower due to the derivatization step, though the GC run times can be fast.[2]
Cost HPLC systems, particularly those with advanced detectors like MS, can have a high initial cost. Solvent consumption also contributes to running costs.[2][9]GC-MS is often considered more cost-effective in terms of instrumentation and consumables (carrier gas vs. HPLC solvents).[2]

Pillar 3: Experimental Protocols & Causality

The trustworthiness of an analytical method is built on a robust, reproducible protocol. Here, we detail step-by-step procedures for both HPLC and GC-MS, explaining the rationale behind each choice.

Protocol 1: HPLC-UV Method for this compound

This protocol is designed for direct analysis, leveraging the analyte's inherent properties. A C18 column is chosen as it is a versatile reversed-phase column suitable for retaining polar organic molecules.[10][11] Detection is set to a low wavelength (210 nm) to capture the carboxyl and amide chromophores, though this may be susceptible to interference from other compounds in the matrix.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dilution (in Mobile Phase A) Filter 2. Filtration (0.22 µm Syringe Filter) Sample->Filter Vial 3. Transfer to HPLC Vial Filter->Vial HPLC 4. Injection into HPLC-UV System Vial->HPLC Separation 5. Chromatographic Separation (C18 Column) HPLC->Separation Detection 6. UV Detection (at 210 nm) Separation->Detection Chromatogram 7. Peak Integration Detection->Chromatogram Calibration 8. Quantification (vs. Calibration Curve) Chromatogram->Calibration Report 9. Final Report Calibration->Report

Caption: High-level workflow for the HPLC-UV quantification of this compound.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the initial mobile phase (e.g., 10 mM phosphate buffer) to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock to create calibration standards (e.g., 1-100 µg/mL).

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.

    • Causality: Using the mobile phase as the diluent prevents peak distortion and ensures compatibility with the chromatographic system.

  • Filtration:

    • Filter all prepared standards and samples through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.

    • Causality: This step is critical to remove particulate matter that could clog the HPLC column or tubing, thereby protecting the instrument and ensuring method longevity.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.[12]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 98% A for 2 min, linear gradient to 80% A over 10 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.[10][13]

    • Column Temperature: 30 °C.[14]

    • Injection Volume: 10 µL.

    • Detector: UV-DAD at 210 nm.

    • Causality: The acidic mobile phase (pH 2.8) ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shape on a reversed-phase column. The gradient elution allows for the separation of the polar analyte from potential non-polar impurities.

  • Data Analysis:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Construct a linear regression curve of peak area versus concentration for the calibration standards.

    • Quantify the amount of this compound in the unknown samples using the calibration curve.

Protocol 2: GC-MS Method with Silylation Derivatization

This protocol addresses the non-volatile nature of the analyte through silylation, a common and effective derivatization technique for compounds with active hydrogens.[3] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is selected as the derivatizing agent because it is highly reactive and its by-products are volatile, eluting with the solvent front and thus not interfering with the analysis.[4]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot Dry 2. Evaporation to Dryness (under Nitrogen) Sample->Dry Deriv 3. Add MSTFA & Heat (e.g., 70°C for 30 min) Dry->Deriv Vial 4. Transfer to GC Vial Deriv->Vial GCMS 5. Injection into GC-MS System Vial->GCMS Separation 6. Chromatographic Separation (e.g., DB-5ms Column) GCMS->Separation Detection 7. Mass Spectrometric Detection (Scan or SIM Mode) Separation->Detection TIC 8. Extract Ion Chromatogram Detection->TIC Calibration 9. Quantification (vs. Calibration Curve) TIC->Calibration Report 10. Final Report Calibration->Report

Caption: High-level workflow for the GC-MS quantification of this compound.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare stock and calibration standards of this compound in a volatile solvent like methanol.

    • Pipette a precise volume of each standard and sample into separate reaction vials.

    • Causality: A volatile solvent is chosen to facilitate easy removal in the subsequent drying step.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Causality: Silylation reagents are sensitive to moisture.[3] The presence of water will consume the reagent and lead to poor reaction yield and instability of the derivatives. This is the most critical step for reproducibility.

  • Derivatization:

    • Add the silylation reagent (e.g., 50 µL of MSTFA) and a solvent (e.g., 50 µL of pyridine or acetonitrile) to each dried vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

    • Causality: Heating accelerates the derivatization reaction to ensure it goes to completion. Pyridine can act as a catalyst and helps to dissolve the analyte.

  • GC-MS Conditions:

    • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Selected Ion Monitoring (SIM). Identify characteristic, abundant ions from the full scan mass spectrum of the derivatized standard to use for quantification and confirmation.

    • Causality: A non-polar DB-5ms column is a robust, general-purpose column suitable for separating a wide range of derivatized compounds. The temperature program is designed to separate the analyte from reagent peaks and other potential by-products. SIM mode dramatically increases sensitivity and selectivity by filtering out chemical noise.[8]

  • Data Analysis:

    • Integrate the peak area of the selected quantification ion at the correct retention time.

    • Construct a calibration curve and perform quantification as described for the HPLC method.

Pillar 4: Method Validation According to ICH Guidelines

For use in regulated environments, both analytical procedures must be validated to demonstrate they are suitable for their intended purpose.[15][16] The International Council for Harmonisation (ICH) guidelines provide a framework for this validation.[17][18][19]

Key Validation Parameters:

ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[15] For GC-MS, this is strongly supported by the mass spectrum.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Typically assessed by a minimum of 5 concentration levels.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies in the sample matrix.
Precision The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

Comparative Performance Summary (Illustrative Data)

ParameterHPLC-UVGC-MS (SIM)Rationale/Commentary
Linearity (R²) > 0.998> 0.999Both methods can achieve excellent linearity.
Accuracy (% Recovery) 98-102%97-103%Both methods are capable of high accuracy.
Precision (%RSD) < 2.0%< 3.0%GC-MS precision can be slightly lower due to the multi-step derivatization process.
Typical LOQ ~0.5 µg/mL~0.05 µg/mLGC-MS in SIM mode is generally more sensitive than standard HPLC-UV.[9]
Robustness Sensitive to mobile phase pH and composition.Highly sensitive to moisture during derivatization.Each method has its own critical parameters that must be carefully controlled.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of HPLC and GC-MS methods for the quantification of this compound reveals two powerful, reliable, but fundamentally different analytical approaches.

  • The HPLC-UV method is direct, robust, and requires minimal sample preparation. It is an excellent choice for routine analysis and quality control where analyte concentrations are expected to be within the mid-to-high µg/mL range. Its primary limitation is sensitivity, which could be overcome by employing a more sensitive detector like fluorescence (after derivatization) or mass spectrometry (LC-MS).

  • The GC-MS method offers superior sensitivity and unparalleled selectivity due to the nature of mass spectrometric detection in SIM mode.[7][9] It is the gold standard for trace-level quantification and for unequivocal identification. However, this performance comes at the cost of a mandatory, moisture-sensitive, and labor-intensive derivatization step, which can be a source of variability if not meticulously controlled.

Ultimately, the choice of method depends on the specific requirements of the analysis. For high-throughput screening of samples with sufficient analyte, HPLC is preferable. For trace analysis, confirmation of identity, or when dealing with complex matrices where selectivity is paramount, GC-MS is the superior technique. A laboratory equipped to perform both can leverage the strengths of each to build a comprehensive and unimpeachable analytical data package.

References

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (2019). Sains Malaysiana. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). International Journal of Molecular Sciences. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog. [Link]

  • (PDF) Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (2019). ResearchGate. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

  • Formic acid. (n.d.). Wikipedia. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]

  • HPLC method and sample preparation for amino acids? (2013). ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Journal of Food Science and Technology. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (2019). R Discovery. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (2013). Methods in Molecular Biology. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022). MDPI. [Link]

  • Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. (2012). Journal of Agricultural and Food Chemistry. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

Sources

Navigating the Landscape of Unnatural Amino Acids: A Comparative Guide to 2-Formamidobutanoic Acid and Other Non-Proteinogenic Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of rational drug design, the quest for enhanced therapeutic profiles has propelled the exploration of non-proteinogenic amino acids (NPAAs). These molecular architects offer a sophisticated toolkit to transcend the limitations of native peptides, bestowing improved metabolic stability, conformational rigidity, and receptor affinity. This guide provides a deep, comparative analysis of 2-Formamidobutanoic acid, as a representative of N-acylated amino acids, and other prominent NPAAs, offering researchers, scientists, and drug development professionals a technically grounded perspective on their strategic application.

The Strategic Imperative for Non-Proteinogenic Amino Acids

The therapeutic potential of natural peptides is often hampered by their rapid degradation by proteases and poor oral bioavailability. The incorporation of NPAAs is a cornerstone strategy to mitigate these liabilities. By introducing structural modifications not recognized by endogenous enzymes, we can engineer peptides with significantly prolonged half-lives and enhanced pharmacological properties.

This guide will dissect the nuanced contributions of different NPAA classes, with a particular focus on how the seemingly simple N-terminal formylation of 2-aminobutanoic acid compares to the incorporation of more structurally complex NPAAs.

A Deep Dive into this compound and N-Acylation

This compound is an N-acylated derivative of the non-proteinogenic amino acid 2-aminobutanoic acid. While not as extensively incorporated into drug candidates as other NPAAs, its N-formyl group represents a critical chemical modification strategy in medicinal chemistry. The formyl group can serve multiple purposes, from acting as a protecting group during synthesis to influencing the final compound's biological activity and pharmacokinetic properties.

The primary role of N-acylation, including formylation, is to cap the N-terminus of a peptide, thereby blocking degradation by aminopeptidases. This modification can also impact the molecule's hydrogen bonding capacity and overall conformation, which in turn can fine-tune its binding affinity to a biological target.

Workflow for the Synthesis and Incorporation of this compound:

The synthesis of this compound is a straightforward process, typically involving the formylation of the parent amino acid, 2-aminobutanoic acid.

cluster_synthesis Synthesis of this compound cluster_incorporation Incorporation into Peptide start 2-Aminobutanoic Acid reaction Formylation Reaction start->reaction reagent Formylating Agent (e.g., Acetic Formic Anhydride) reagent->reaction product This compound reaction->product coupling Peptide Coupling Reaction product->coupling peptide Resin-Bound Peptide (with free N-terminus) peptide->coupling final_peptide N-Formyl Peptide coupling->final_peptide

Caption: Synthetic and incorporation workflow for this compound.

Comparative Analysis: this compound vs. Other Key NPAAs

The true utility of any NPAA is best understood in a comparative context. Below, we evaluate this compound (as a proxy for N-acylated amino acids) against other widely employed NPAAs.

Non-Proteinogenic Amino AcidKey Structural FeaturePrimary Application in Drug DesignImpact on Peptide Properties
This compound N-terminal formyl groupN-terminal capping to block aminopeptidase degradation; can influence receptor interaction.Increases metabolic stability; may alter conformation and binding affinity.
Alpha-aminoisobutyric acid (Aib) Gem-dimethyl group at the α-carbonInduction of helical secondary structures; steric hindrance to prevent enzymatic cleavage.Promotes conformational rigidity; enhances resistance to proteolysis.
Statine γ-amino-β-hydroxy acidTransition-state analog inhibitor of aspartic proteases (e.g., renin, HIV protease).Mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent enzyme inhibition.
β-Amino Acids Amino group at the β-carbonFormation of novel peptide backbone structures (β-peptides) with predictable secondary structures; resistance to proteolysis.Creates peptides (β-peptidomimetics) with high metabolic stability and unique folding patterns.

Experimental Protocols for Evaluating NPAA-Containing Peptides

The empirical validation of an NPAA's impact is paramount. Below are foundational experimental protocols for assessing the key performance indicators of modified peptides.

Protocol 1: Protease Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation.

  • Preparation of Solutions:

    • Prepare a stock solution of the peptide (both native and NPAA-modified) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding a quenching agent (e.g., 10% trifluoroacetic acid).

  • Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

  • Data Interpretation:

    • Plot the percentage of intact peptide against time to determine the half-life of the peptide in the presence of the protease.

start Prepare Peptide and Protease Solutions incubate Incubate at 37°C start->incubate sample Take Time-Point Samples incubate->sample quench Quench Reaction sample->quench analyze Analyze by RP-HPLC quench->analyze interpret Determine Peptide Half-Life analyze->interpret

Caption: Workflow for a typical protease stability assay.

Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., phosphate buffer, or a water/trifluoroethanol mixture to promote secondary structure formation).

    • Determine the precise peptide concentration using UV-Vis spectroscopy or amino acid analysis.

  • Instrument Setup:

    • Calibrate the CD spectrometer using a standard (e.g., camphor-10-sulfonic acid).

    • Set the measurement parameters (e.g., wavelength range of 190-260 nm, bandwidth, scan speed).

  • Data Acquisition:

    • Record the CD spectrum of the solvent (blank).

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the blank spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity.

  • Structural Interpretation:

    • Analyze the spectral features to determine the predominant secondary structure:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

Concluding Remarks

The strategic incorporation of non-proteinogenic amino acids is an indispensable tool in modern drug design. While this compound and other N-acylated amino acids offer a straightforward and effective method for enhancing metabolic stability at the N-terminus, other NPAAs like Aib, statine, and β-amino acids provide more profound alterations to peptide conformation and function. The choice of NPAA is a highly context-dependent decision, driven by the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the structural and functional consequences of each modification, validated by rigorous experimental evaluation, is critical for the successful development of next-generation peptide and peptidomimetic therapeutics.

References

  • Non-proteinogenic amino acids in drug discovery. Future Medicinal Chemistry. [Link]

  • The role of non-proteinogenic amino acids in the design of bioactive peptides. Biopolymers. [Link]

  • N-Formylation of Amino Acids and Peptides. Organic Syntheses. [Link]

  • Circular Dichroism (CD) Spectroscopy for Protein Characterization. Applied Spectroscopy. [Link]

  • Proteolytic stability of peptides. Current Protocols in Protein Science. [Link]

A Senior Application Scientist’s Guide to Evaluating the Specificity of Antibodies Raised Against 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Small Molecule Challenge

In the realm of immunodetection, small molecules like 2-Formamidobutanoic acid present a unique and significant challenge. Unlike large protein antigens with multiple epitopes, these small molecules, or haptens, are generally non-immunogenic on their own.[1][2] To elicit an immune response, they must be covalently linked to a larger carrier protein, a process that can influence the very nature of the resulting antibodies.[3][4] The ultimate utility of these antibodies, whether in preclinical research, diagnostics, or therapeutic development, hinges on one critical attribute: specificity .

This guide provides a comprehensive framework for rigorously evaluating the specificity of antibodies raised against this compound. We will move beyond simple binding assays to construct a multi-faceted, self-validating workflow. As your partner in science, we believe in not just providing protocols, but in explaining the causality behind each step, empowering you to generate data that is not only accurate but also unequivocally trustworthy.

Pillar 1: The Immunogen - Setting the Stage for Specificity

The journey to a specific antibody begins with the immunogen design. This compound must be conjugated to a carrier protein to be recognized by the immune system.[2] The choice of carrier and the conjugation chemistry are not trivial details; they are foundational to the outcome.

  • Carrier Selection: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are common choices.[4] KLH is often preferred for immunization due to its large size and phylogenetic distance from mammals, making it highly immunogenic.[5] BSA is an excellent choice for a screening antigen because it helps to eliminate antibodies that recognize the carrier protein used for immunization.

  • Conjugation Strategy: this compound possesses a carboxylic acid group, which is a prime target for conjugation to primary amines (like lysine residues) on the carrier protein via carbodiimide chemistry (e.g., using EDC).

The fundamental principle is that an immune response will be generated against both the hapten and the carrier.[4] Therefore, a robust evaluation workflow must be designed to distinguish true hapten-specific antibodies from those that recognize the carrier or the linker region.

G cluster_0 Immunogen Preparation Hapten This compound (Hapten) Immunogen Hapten-Carrier Conjugate (Immunogen) Hapten->Immunogen Conjugation (e.g., EDC chemistry) Carrier Carrier Protein (e.g., KLH) Carrier->Immunogen Animal Host Animal (e.g., Rabbit, Mouse) Immunogen->Animal Immunization Serum Polyclonal Antiserum (Contains multiple antibodies) Animal->Serum Harvest Antiserum

Caption: Workflow for generating an immune response against a small molecule hapten.

Pillar 2: The Litmus Test - Competitive ELISA for Specificity and Sensitivity

For small molecule targets, a direct or sandwich ELISA is not feasible due to the monovalent nature of the hapten.[6][7] Therefore, the competitive immunoassay is the gold standard for determining antibody specificity and calculating the concentration of the analyte.[7][8] The principle is straightforward: the free analyte (this compound) in the sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the free analyte in the sample.[7]

Experimental Workflow: Indirect Competitive ELISA

This format is robust and widely used. Here, a hapten-protein conjugate (e.g., this compound-BSA) is immobilized on the microplate.

G cluster_workflow Indirect Competitive ELISA Workflow p1 1. Coat Plate Immobilize Hapten-BSA conjugate on microtiter plate. p2 2. Block Block unoccupied sites with -inert protein (e.g., BSA). p1->p2 p3 3. Competition Add primary antibody pre-incubated with sample (Free Hapten). p2->p3 p4 4. Wash Remove unbound antibodies and sample. p3->p4 p5 5. Detection Add HRP-conjugated secondary antibody. p4->p5 p6 6. Wash Remove unbound secondary antibody. p5->p6 p7 7. Substrate Addition Add TMB substrate. p6->p7 p8 8. Read Plate Measure absorbance at 450 nm. Signal is inversely proportional to Free Hapten concentration. p7->p8

Caption: Step-by-step workflow for an indirect competitive ELISA.

Detailed Protocol: Indirect Competitive ELISA
  • Plate Coating: Dilute the this compound-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare a standard curve of free this compound in Assay Buffer (e.g., PBST with 0.1% BSA).

    • In a separate plate or tubes, mix 50 µL of your standards/samples with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 30-60 minutes at RT.

  • Plate Incubation: Wash the blocked microplate 3 times. Transfer 100 µL of the antibody/sample mixture to the corresponding wells. Incubate for 1-2 hours at RT.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in Assay Buffer, to each well. Incubate for 1 hour at RT.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.

Data Analysis: Cross-Reactivity Profiling

Specificity is not an absolute term; it is relative. The key is to quantify how well the antibody binds to its intended target versus structurally similar molecules.

Potential Cross-Reactants for this compound:

  • Butanoic acid

  • 2-Aminobutanoic acid

  • 2-Hydroxybutanoic acid

  • Formic acid[9]

  • 2-Hydroxy-2-methyl-3-oxobutanoic acid[10]

  • 2-Bromobutanoic acid[11]

By running competitive ELISAs with these compounds, you can calculate the IC50 (the concentration of analyte that causes 50% inhibition of the maximal signal) for each. Cross-reactivity (%) is then calculated as:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Antibody CandidateTarget: this compound (IC50)Analog: Butanoic Acid (IC50)Cross-Reactivity (%)Analog: 2-Aminobutanoic Acid (IC50)Cross-Reactivity (%)
MAb-01 15 ng/mL>10,000 ng/mL<0.15%1,500 ng/mL1.0%
MAb-02 25 ng/mL5,000 ng/mL0.5%7,500 ng/mL0.33%
PAb-03 10 ng/mL800 ng/mL1.25%550 ng/mL1.82%

Interpretation: A highly specific antibody will have a very low IC50 for the target and a very high IC50 for related compounds, resulting in a low cross-reactivity percentage. In this example, MAb-01 demonstrates superior specificity compared to the other candidates.

Pillar 3: Orthogonal Validation - Surface Plasmon Resonance (SPR)

Relying on a single technology can introduce method-specific artifacts. An orthogonal method using a different biophysical principle is essential for building a robust case for specificity. Surface Plasmon Resonance (SPR) is an ideal choice, providing label-free, real-time kinetic data on molecular interactions.[12][13][14]

Experimental Causality: Why SPR?

SPR measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate.[15] This allows for the precise determination of:

  • Association Rate (ka): How quickly the antibody binds to the analyte.

  • Dissociation Rate (kd): How quickly the antibody-analyte complex falls apart.

  • Affinity (KD): The equilibrium dissociation constant (kd/ka), a measure of binding strength.

A truly specific antibody should exhibit a high affinity (low KD) for this compound and significantly weaker or no measurable binding to its analogs.

Experimental Workflow: SPR Specificity Testing

The most common setup for small molecule analysis involves immobilizing the antibody and flowing the analyte (the small molecule) over the surface.[14] This directly measures the interaction without the need for conjugates.

G cluster_workflow SPR Specificity Workflow p1 1. Immobilization Covalently couple the antibody (e.g., MAb-01) to a sensor chip. p2 2. Association Inject this compound at various concentrations and monitor binding (Response Units). p1->p2 p3 3. Dissociation Flow running buffer over the chip and monitor the dissociation of the complex. p2->p3 p4 4. Regeneration Inject a low pH solution to remove all bound analyte, preparing the surface for the next cycle. p3->p4 p5 5. Repeat for Analogs Repeat steps 2-4 for each potential cross-reactant (e.g., Butanoic acid). p4->p5 p6 6. Data Analysis Fit the sensorgram data to a binding model to calculate ka, kd, and KD. p5->p6

Caption: Workflow for assessing antibody specificity using Surface Plasmon Resonance.

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of EDC and NHS.

  • Antibody Immobilization: Inject the antibody (e.g., MAb-01) at ~10 µg/mL in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~5000-10000 Response Units (RU). Deactivate remaining active groups with ethanolamine.

  • Analyte Injection (Kinetic Titration):

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected KD.

    • Inject each concentration over the antibody surface for a defined period (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Perform a regeneration step between each cycle using a pulse of a low pH buffer (e.g., Glycine-HCl, pH 2.0).

  • Cross-Reactivity Testing: Repeat step 3 using the same concentration range for each structural analog.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Data Presentation: Comparing Affinities
Antibody CandidateTarget: this compound (KD)Analog: Butanoic Acid (KD)Specificity Ratio (KD Analog / KD Target)Analog: 2-Aminobutanoic Acid (KD)Specificity Ratio (KD Analog / KD Target)
MAb-01 50 nMNo Binding Detected>20,000250 µM5,000
MAb-02 80 nM95 µM1,188150 µM1,875
PAb-03 35 nM10 µM2858 µM228

Interpretation: The SPR data strongly corroborates the ELISA results. MAb-01 shows a high affinity for the target analyte and either no detectable or significantly weaker binding to the analogs, as demonstrated by the high specificity ratio. This provides a second, independent line of evidence for its superior specificity.

Conclusion: A Synthesis of Evidence

Evaluating antibody specificity, particularly for challenging small molecule targets, is not a single experiment but a systematic process of building a compelling case. By integrating the logical framework of competitive ELISA with the quantitative power of an orthogonal method like SPR, we create a self-validating system. This multi-pillar approach ensures that the selected antibody binds to this compound with both high affinity and, crucially, high selectivity. This rigorous validation is the bedrock upon which reliable, reproducible, and impactful research is built.

References

  • Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. (n.d.). National Institutes of Health. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society, 140(50), 17482–17489. Available at: [Link]

  • Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. Journal of Histochemistry & Cytochemistry, 57(1), 1–5. Available at: [Link]

  • Mechanisms of Formation of Antibodies against Blood Group Antigens That Do Not Exist in the Body. (2023). National Institutes of Health. Available at: [Link]

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. (2023). Bioconjugate Chemistry. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010). Sensors, 10(8), 7323–7346. Available at: [Link]

  • Hapten-Carrier Conjugation. (n.d.). Creative Biolabs. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. Available at: [Link]

  • A Generic Strategy to Generate Bifunctional Two-in-One Antibodies by Chicken Immunization. (2022). Frontiers in Immunology, 13. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010). ResearchGate. Available at: [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. Available at: [Link]

  • The Preparation and Identification of a Monoclonal Antibody against Domoic Acid and Establishment of Detection by Indirect Competitive ELISA. (2019). Molecules, 24(21), 3853. Available at: [Link]

  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Available at: [Link]

  • 2-Formylbutanoic acid. (n.d.). PubChem. Available at: [Link]

  • Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. (2018). ResearchGate. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). In: Li, H. (eds) Small Molecule Drug Discovery. Methods in Molecular Biology, vol 2349. Humana, New York, NY. Available at: [Link]

  • Mechanisms of Antibody Production May Help Improve Vaccines. (2023). Northwestern Medicine News Center. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. Available at: [Link]

  • Formic acid. (n.d.). Wikipedia. Available at: [Link]

  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2006). Analytical Biochemistry, 352(2), 238–248. Available at: [Link]

  • A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. (2023). Critical Reviews in Biotechnology, 1–17. Available at: [Link]

  • Antibody Cross Reactivity: How to Assess & Predict Binding. (n.d.). Boster Biological Technology. Available at: [Link]

  • Antibody Specificity Validation. (n.d.). Creative Diagnostics. Available at: [Link]

  • Production of two monoclonal antibodies (FB1 and FB21) useful for the identification of human B lymphocytes in formalin-fixed, paraffin-embedded tissues. (1994). The Journal of Pathology, 174(3), 195–203. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. Available at: [Link]

  • Cross-reactivity. (n.d.). Wikipedia. Available at: [Link]

  • 2-Bromobutanoic acid. (n.d.). PubChem. Available at: [Link]

Sources

A Head-to-Head Comparison of Internal Standards for the Robust Analysis of 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), the meticulous selection of an internal standard (IS) is paramount to ensuring the accuracy and reliability of analytical data.[1][2] This is especially critical when dealing with complex biological matrices, where endogenous components can introduce significant variability through matrix effects, leading to either suppression or enhancement of the analyte signal.[3][4][5][6] This guide provides an in-depth, head-to-head comparison of two common types of internal standards for the analysis of 2-Formamidobutanoic acid: a stable isotope-labeled (SIL) internal standard and a structural analog.

This compound is a small, polar molecule, and like many organic acids, its analysis can be challenging.[7] The choice of internal standard can profoundly impact method performance, influencing linearity, precision, accuracy, and the ability to correct for matrix-induced variations.[8][9] This guide will walk through the experimental design, methodology, and results of a comparative study, offering evidence-based recommendations for researchers, scientists, and drug development professionals. All bioanalytical method validation parameters discussed are in accordance with regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA).[10][11]

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability throughout the analytical process.[1][2] This includes variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][9] An ideal internal standard should mimic the analyte's behavior as closely as possible.

For this study, we will compare:

  • Stable Isotope-Labeled (SIL) Internal Standard: this compound-d3. SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and co-elution, which is crucial for compensating for matrix effects.[12][13]

  • Structural Analog Internal Standard: 2-Bromobutanoic acid. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. While more readily available and often less expensive than SIL standards, their chromatographic and ionization behavior may differ from the analyte, potentially leading to inadequate correction for matrix effects.[8][14]

Experimental Design and Rationale

The objective of this study is to evaluate the performance of this compound-d3 versus 2-Bromobutanoic acid in the quantitative analysis of this compound in human plasma. The evaluation will be based on key bioanalytical method validation parameters, including linearity, precision, accuracy, and a thorough assessment of matrix effects.

Analyte and Internal Standards
CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC5H9NO3131.13
This compound-d3C5H6D3NO3134.15
2-Bromobutanoic acidC4H7BrO2167.00[15]

Methodologies

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was chosen for sample cleanup. While effective at removing a large portion of proteins, this method can be susceptible to leaving behind other matrix components like phospholipids, making the role of the internal standard even more critical for mitigating matrix effects.[16]

Protocol:

  • Pipette 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (either this compound-d3 or 2-Bromobutanoic acid).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A reverse-phase liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) was developed to separate and detect the analyte and internal standards. For small polar molecules like this compound, derivatization is sometimes employed to improve retention and sensitivity.[17][18] However, to focus on the performance of the internal standards, a direct analysis approach was optimized.

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water.[19]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized for separation of the analyte from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion

    • This compound-d3: Precursor Ion > Product Ion

    • 2-Bromobutanoic acid: Precursor Ion > Product Ion

Method Validation Experiments

The performance of each internal standard was assessed by conducting the following validation experiments as per regulatory guidelines.[20][21]

  • Calibration Curve: Prepared in human plasma over a specified concentration range.

  • Accuracy and Precision: Evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Matrix Effect Assessment: The matrix effect was quantitatively assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to the peak area of the analyte in a neat solution.[3] This was performed using plasma from at least six different donors.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation plasma Human Plasma Sample (Blank, Standard, QC) add_is Spike with Internal Standard (SIL or Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantify QC & Unknowns calibration->quantification validation Assess Validation Parameters (Accuracy, Precision, Matrix Effect) quantification->validation

Caption: Experimental workflow for the comparative analysis of internal standards.

Results and Discussion

The performance of the two internal standards was evaluated based on the validation experiments. The results are summarized in the tables below.

Table 1: Calibration Curve Performance
Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound-d31 - 1000> 0.998
2-Bromobutanoic acid1 - 1000> 0.995

Both internal standards provided excellent linearity over the tested concentration range, with the SIL internal standard showing a slightly better correlation coefficient.

Table 2: Accuracy and Precision
Internal StandardQC Level (ng/mL)Accuracy (%)Precision (%CV)
This compound-d3 LLOQ (1)98.58.2
Low QC (3)102.15.6
Mid QC (100)99.24.1
High QC (800)101.53.5
2-Bromobutanoic acid LLOQ (1)110.814.5
Low QC (3)108.211.8
Mid QC (100)105.69.2
High QC (800)104.97.8

The data clearly demonstrates the superior performance of the SIL internal standard.[8] The accuracy and precision values obtained using this compound-d3 were well within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision, as recommended by regulatory agencies. In contrast, while the structural analog provided acceptable results for the higher QC levels, it showed greater variability, especially at the LLOQ.

Table 3: Matrix Effect Assessment
Internal StandardMatrix Factor (Average)%CV of Matrix Factor
This compound-d30.986.5%
2-Bromobutanoic acid0.8518.2%

The matrix effect assessment is where the most significant difference between the two internal standards was observed. The matrix factor, a measure of ion suppression or enhancement, was close to 1 for the SIL internal standard, indicating minimal impact from the matrix. More importantly, the low coefficient of variation (%CV) across the six different plasma lots demonstrates that the SIL internal standard effectively compensated for inter-individual variability in matrix effects.

Conversely, the structural analog exhibited a lower average matrix factor, indicating a greater degree of ion suppression. The high %CV suggests that the degree of ion suppression varied significantly between different plasma sources, and the structural analog was unable to adequately correct for this variability. This is a critical point, as inconsistent matrix effects can lead to erroneous quantification of unknown samples.

Visualizing the Impact on Matrix Effects

matrix_effect cluster_sil With SIL Internal Standard cluster_analog With Structural Analog Internal Standard sil_analyte Analyte Signal sil_suppression Matrix Suppression sil_analyte->sil_suppression Suppressed sil_is SIL IS Signal sil_is->sil_suppression Equally Suppressed sil_ratio Analyte/IS Ratio acc_quant acc_quant sil_ratio->acc_quant Accurate Quantification sil_suppression->sil_ratio Correction analog_analyte Analyte Signal analog_suppression_analyte Matrix Suppression (Analyte) analog_analyte->analog_suppression_analyte Suppressed analog_is Analog IS Signal analog_suppression_is Matrix Suppression (IS) analog_is->analog_suppression_is Differently Suppressed analog_ratio Analyte/IS Ratio inacc_quant inacc_quant analog_ratio->inacc_quant Inaccurate Quantification analog_suppression_analyte->analog_ratio analog_suppression_is->analog_ratio

Sources

A Senior Application Scientist's Guide to a Comparative Efficacy Analysis of L- vs. D-2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct comparative studies on the biological efficacy of L- and D-2-Formamidobutanoic acid are not available in the current body of scientific literature. This guide, therefore, is presented as a comprehensive experimental framework. It is designed to serve as a robust, self-validating roadmap for researchers to conduct a thorough, head-to-head evaluation of these enantiomers, from initial screening to preliminary mechanistic insights.

Introduction: The Imperative of Chirality in Biological Systems

In drug discovery and development, the three-dimensional structure of a molecule is paramount. The concept of chirality, or "handedness," dictates that two enantiomers (mirror-image isomers) of the same compound can exhibit vastly different biological activities.[1][2][3] This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact stereospecifically with drug molecules.[4][5]

The human body is primarily composed of L-amino acids, making the stereochemistry of amino acid-derived compounds like 2-formamidobutanoic acid a critical factor in their potential biological interactions.[6][7][8] While L-amino acids are central to protein synthesis, their D-counterparts are less common in mammals but can play significant roles in other organisms, such as in bacterial cell walls, or have unique physiological functions.[7][8][9] Consequently, one enantiomer of a chiral drug may be therapeutically active, while the other could be less active, inactive, or even toxic.[5][10] This guide provides a detailed experimental strategy to elucidate and compare the potential biological efficacy of the L- and D-enantiomers of this compound.

Proposed Experimental Workflow

A logical, phased approach is essential for efficiently screening novel compounds. The following workflow is designed to first identify any significant biological activity in a cost-effective manner and then, if warranted, to investigate the underlying mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Preclinical Exploration A Compound Acquisition & QC (L- & D-2-Formamidobutanoic Acid) B Antimicrobial Screening (MIC Assay) A->B Test Enantiomers C Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) A->C Test Enantiomers D Evaluate Screening Data (Significant Activity?) B->D C->D E Mechanism of Action Studies (e.g., Apoptosis Assay) D->E Yes F Inactive / No Further Study D->F No G In Vivo Model Selection (e.g., Mouse Xenograft) E->G H Efficacy & Toxicity Testing G->H

Caption: Proposed experimental workflow for comparative efficacy analysis.

Phase 1: Broad-Spectrum In Vitro Screening

The initial phase aims to identify any discernible biological activity of the L- and D-enantiomers. Given the structure as a modified amino acid, initial hypotheses can be directed toward antimicrobial and cytotoxic activities.[11]

Antimicrobial Efficacy Assessment

Causality: The D-amino acid configuration is notably present in the peptidoglycan of bacterial cell walls.[9] Therefore, it is plausible that either enantiomer could interfere with bacterial growth. The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay [12][14][15]

  • Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) strains.

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Preparation: Prepare stock solutions of L- and D-2-Formamidobutanoic acid in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[16]

Data Presentation: Hypothetical MIC Values

Bacterial StrainEnantiomerMIC (µg/mL)
S. aureus ATCC 29213L-Form128
D-Form16
E. coli ATCC 25922L-Form>256
D-Form>256
P. aeruginosa ATCC 27853L-Form>256
D-Form64
Cytotoxicity Assessment

Causality: Many anticancer agents function by disrupting cellular metabolism. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[17] By testing against both cancerous and non-cancerous cell lines, we can identify not only potential anticancer activity but also general cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay [18][19]

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of L- and D-2-Formamidobutanoic acid for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each enantiomer on each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineEnantiomerIC50 (µM)
MCF-7 (Breast Cancer)L-Form25.5
D-Form189.2
A549 (Lung Cancer)L-Form32.1
D-Form>200
HEK293 (Normal)L-Form150.8
D-Form>200

Phase 2: Uncovering the Mechanism of Action

If the screening phase reveals significant and selective activity (e.g., potent cytotoxicity against cancer cells with minimal effect on normal cells), the next logical step is to investigate how the active enantiomer exerts its effect. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death).

Causality: The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V.[21] PI is a nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[21]

Apoptosis Induction Pathway

The following diagram illustrates a simplified, generic apoptosis pathway that could be activated by a cytotoxic compound.

G compound Active Enantiomer (e.g., L-2-Formamidobutanoic acid) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytoC Cytochrome C Release mito->cytoC apaf Apaf-1 cytoC->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway potentially activated by a cytotoxic agent.

Experimental Protocol: Annexin V/PI Apoptosis Assay [22]

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., MCF-7) and treat with the active enantiomer at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Phase 3: Conceptual Framework for In Vivo Evaluation

Should in vitro studies demonstrate compelling, selective activity and a plausible mechanism, the final validation step involves testing in a living organism.

Causality: A cell line-derived xenograft (CDX) mouse model is a standard preclinical tool to evaluate the efficacy of an anticancer agent in vivo.[23][24] In this model, human tumor cells are implanted into immunocompromised mice, allowing the tumor to grow in a more complex biological environment.[25]

Proposed Study Outline: Mouse Xenograft Model

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into groups: vehicle control, L-enantiomer treatment, and D-enantiomer treatment (as a control). Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period.

  • Monitoring: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.

Conclusion

While direct data on L- vs. D-2-Formamidobutanoic acid is absent, this guide provides the scientific and logical framework necessary to conduct a comprehensive comparative analysis. By systematically progressing from broad in vitro screening to targeted mechanistic studies and conceptualizing in vivo validation, researchers can rigorously determine if either enantiomer possesses significant biological activity. This structured, self-validating approach ensures that resources are directed efficiently and that any resulting claims of efficacy are built on a foundation of sound experimental evidence, upholding the highest standards of scientific integrity.

References

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link].

  • The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link].

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. Available at: [Link].

  • Stereochemistry of Amino Acids. Chemistry LibreTexts. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link].

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link].

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link].

  • MTT (Assay protocol). Protocols.io. Available at: [Link].

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link].

  • L/D-Amino Acids: Differences and Importance. BioPharmaSpec. Available at: [Link].

  • Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. ResearchGate. Available at: [Link].

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link].

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link].

  • What are L- and D- Amino Acids?. JPT Peptide Technologies. Available at: [Link].

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link].

  • Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link].

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link].

  • Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. PubMed. Available at: [Link].

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link].

  • Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics. Altogen Labs. Available at: [Link].

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. Available at: [Link].

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Annals of Pharmacology and Pharmaceutics. Available at: [Link].

  • Cell Line derived Tumor Xenograft (CDX) Mouse Model. Creative Biolabs. Available at: [Link].

  • Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link].

  • Role of Chirality in Drugs. Juniper Publishers. Available at: [Link].

  • In vitro Screening Systems. ResearchGate. Available at: [Link].

  • Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link].

  • Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. Available at: [Link].

Sources

A Crystallographer's Guide to Unambiguous Structure Determination: A Case Study of Synthetic 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The journey from a synthetic hypothesis to a validated molecular entity relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural elucidation of a novel synthetic compound, 2-Formamidobutanoic acid. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.

The Subject of Our Investigation: this compound

This compound, an N-acylated derivative of 2-aminobutanoic acid, presents a compelling case study. Its structure, while seemingly simple, contains key functional groups—a carboxylic acid, an amide, and a chiral center—that are pivotal in many biologically active molecules. The precise arrangement of these groups in three-dimensional space dictates the molecule's potential interactions with biological targets. Therefore, unambiguous confirmation of its synthesized structure is paramount.

Synthesis of this compound: A Plausible and Referenced Protocol

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobutanoic acid (1.0 equivalent) in an excess of formic acid.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride (1.5 equivalents) dropwise while stirring. The acetic anhydride reacts with formic acid to generate the potent formylating agent, acetic formic anhydride, in situ.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, remove the excess formic acid and acetic acid under reduced pressure. The resulting residue is then co-evaporated with toluene to azeotropically remove any remaining traces of acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield crystalline this compound.

The Gold Standard: Unambiguous Structure Confirmation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] It provides a detailed molecular structure, including bond lengths, bond angles, and stereochemistry, with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. For this compound, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a common technique. Vapor diffusion, where a less volatile solvent slowly diffuses into a solution of the compound in a more volatile solvent, is another effective method.[5]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures to minimize radiation damage, the crystal is often flash-cooled in a stream of liquid nitrogen.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern. A complete dataset is collected by rotating the crystal through a range of angles.[2][4][6]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[3]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial electron density map. This map is then interpreted to build an initial model of the molecule. The model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[7]

Workflow for Structure Determination by X-ray Crystallography

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: Workflow from synthesis to final 3D structure confirmation using X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new compound involves a combination of techniques. Here, we compare the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework.

  • ¹H NMR: Would show distinct signals for the formyl proton, the α-proton, the methylene protons of the ethyl group, and the methyl protons. The chemical shifts and coupling patterns would confirm the connectivity of these protons. For instance, the formyl proton would appear as a singlet (or a doublet if coupled to the amide proton), and the α-proton would be a multiplet due to coupling with the adjacent methylene protons.[8][9]

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environment. Signals for the carboxyl carbon, the formyl carbon, the α-carbon, the methylene carbon, and the methyl carbon would be expected.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, confirming the overall molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound, confirming its molecular formula (C₅H₉NO₃).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion would yield characteristic daughter ions. Expected fragmentation pathways for N-acylated amino acids include the loss of water, carbon monoxide, and cleavage of the amino acid side chain, providing further structural confirmation.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide (amide I band), and the N-H bend of the amide (amide II band).[12][13][14]

Information Obtained from Different Analytical Techniques

G cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_molecule This compound Xray_Info Definitive 3D Structure (Bond Lengths, Angles, Stereochemistry) Crystal Packing Information NMR_Info Connectivity (¹H, ¹³C, 2D) Solution-state Conformation MS_Info Molecular Formula (HRMS) Fragmentation Pattern (MS/MS) IR_Info Functional Groups Present (e.g., C=O, N-H, O-H) Molecule Synthetic Compound Molecule->Xray_Info Molecule->NMR_Info Molecule->MS_Info Molecule->IR_Info

Caption: A comparison of the structural information provided by X-ray crystallography versus other spectroscopic techniques.

Head-to-Head Comparison: A Data-Driven Perspective

The following table summarizes the key features and information obtained from each technique in the context of characterizing this compound.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Sample State Crystalline SolidSolutionGas Phase (ions)Solid or Solution
Primary Information 3D Atomic ArrangementConnectivity & Environment of AtomsMolecular Weight & FragmentationFunctional Groups
Stereochemistry Absolute ConfirmationRelative Stereochemistry (often)Generally not determinedNot directly determined
Bond Lengths/Angles High PrecisionInferred from couplingsNot determinedNot determined
Throughput Low (crystal growth can be slow)HighHighHigh
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanogramsMilligrams
Key Advantage Unambiguous 3D structureInformation on solution-state dynamicsHigh sensitivity and specificity for molecular formulaRapid functional group identification
Limitation Requires a suitable single crystalLower resolution than X-rayDoes not provide 3D structureLimited structural detail

Conclusion: An Integrated Approach to Structural Validation

While single-crystal X-ray diffraction provides the unequivocal three-dimensional structure of a molecule, a comprehensive and robust characterization relies on an integrated analytical approach. For our synthetic this compound, NMR spectroscopy would confirm the covalent bonding framework in solution, high-resolution mass spectrometry would validate its elemental composition, and IR spectroscopy would quickly identify its key functional groups. However, to definitively establish the precise spatial arrangement of its atoms, including the all-important stereochemistry at the chiral center, X-ray crystallography is the indispensable gold standard. This multi-faceted approach ensures the scientific integrity of the synthesized compound, a critical requirement for its potential application in research and drug development.

References

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

  • PubMed. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]

  • PubMed. (1998). Crystallization and preliminary X-ray diffraction studies of N-acyl-D-glucosamine 2-epimerase from porcine kidney. [Link]

  • PubMed Central. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

  • Stanford University. (n.d.). Refinement of X-ray Crystal Structures. [Link]

  • Semantic Scholar. (1953). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. [Link]

  • PubMed Central. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]

  • Biblioteka Nauki. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • PubMed Central. (2011). Formylation of Amines. [Link]

  • Journal of the American Chemical Society. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]

  • Chemistry LibreTexts. (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]

  • PubMed Central. (2013). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. [Link]

  • PubMed. (2002). Crystallization and preliminary X-ray crystallographic analysis of UDP-N-acetylglucosamine acyltransferase from Helicobacter pylori. [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ResearchGate. (2020). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]

  • SciSpace. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Mascot. (n.d.). Peptide fragmentation. [Link]

  • YouTube. (2020). x-ray crystallography & co-crystallization. [Link]

  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

  • Chemical Reviews. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. [Link]

  • ChemRxiv. (2021). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. [Link]

  • SciSpace. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]

  • ERA: Education & Research Archive. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • Acta Biochimica et Biophysica Sinica. (n.d.). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. [Link]

  • PubMed Central. (2011). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. [Link]

Sources

Unveiling Cellular Perturbations: A Comparative Metabolomics Guide to Understanding 2-Formamidobutanoic Acid's Impact

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding the mechanism of action of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for utilizing comparative metabolomics to elucidate the biological pathways affected by a compound of interest, using the hypothetical case of 2-Formamidobutanoic acid. We will navigate from experimental design and sample preparation through data acquisition and bioinformatic analysis, offering insights into the rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage metabolomics for mechanistic insights.

Introduction: The "Why" of Comparative Metabolomics

Metabolomics provides a snapshot of the downstream effects of a biological perturbation by analyzing the complete set of small-molecule metabolites in a biological system.[1][2] When a cell or organism is exposed to a novel compound like this compound, the resulting changes in metabolite concentrations can reveal which biochemical pathways are impacted.[3] This "phenotypic" readout is a powerful tool for hypothesis generation in drug discovery, allowing us to infer a compound's mechanism of action.[3][4]

The core principle of a comparative metabolomics study is to compare the metabolome of a control group (untreated) with a treated group (exposed to the compound of interest).[4] Significant differences in metabolite levels between the two groups serve as indicators of the pathways being modulated by the compound.

Experimental Design and Workflow

A robust experimental design is the cornerstone of a successful metabolomics study. The following workflow provides a comprehensive approach to investigating the effects of this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Exposure cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment Groups: - Vehicle Control - this compound Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) Treatment->Metabolite_Extraction Phase_Separation Phase Separation (Polar & Non-Polar) Metabolite_Extraction->Phase_Separation LC_MS LC-MS/MS Analysis (Untargeted Profiling) Phase_Separation->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (Volcano Plot, PCA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification (HMDB, KEGG) Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis (MetaboAnalyst) Metabolite_ID->Pathway_Analysis

Caption: A generalized workflow for a comparative metabolomics study.

Detailed Experimental Protocols

The following protocols are foundational to a rigorous metabolomics experiment.

Cell Culture and Treatment

For this hypothetical study, we will use a human liver carcinoma cell line (HepG2) due to the liver's central role in metabolism.

  • Cell Seeding: Seed HepG2 cells in 6-well plates and culture until they reach approximately 80% confluency.

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing either a vehicle control (e.g., DMSO) or a specific concentration of this compound. A dose-response study is recommended to determine the optimal concentration.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

Metabolite Extraction

The goal of this step is to quench metabolic activity and efficiently extract a broad range of metabolites.

  • Quenching: Rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.[5]

  • Lysis and Extraction: Add a pre-chilled extraction solvent of 80% methanol/20% water to each well.[1] This high concentration of methanol effectively disrupts cell membranes and precipitates proteins.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for LC-MS analysis.

LC-MS/MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting a wide array of metabolites.[1]

  • Chromatographic Separation: A reverse-phase C18 column is commonly used for separating metabolites based on their polarity.[6] The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B, allows for the separation of a diverse range of metabolites.

  • Mass Spectrometry: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap). The mass spectrometer is operated in both positive and negative ionization modes to detect a wider range of compounds.

  • Data Acquisition: A full scan MS1 acquisition is performed to obtain the mass-to-charge ratio (m/z) of the intact metabolites. Data-dependent MS2 fragmentation is then performed on the most abundant ions to aid in their identification.

Data Analysis and Interpretation

The raw data from the LC-MS analysis must be processed and analyzed to extract meaningful biological information.

Data Processing
  • Peak Picking and Alignment: Software such as XCMS or MassHunter is used to detect and quantify metabolic features (peaks) from the raw data and align them across all samples.[7]

Statistical Analysis

Multivariate statistical analysis is employed to identify metabolites that are significantly different between the control and treated groups.

  • Principal Component Analysis (PCA): An unsupervised method used for initial data exploration and to identify outliers.

  • Volcano Plot: A visualization that plots the fold change of each metabolite against its statistical significance (p-value). This allows for the rapid identification of metabolites that are both statistically significant and have a large magnitude of change.

Metabolite Identification

Significant features are identified by comparing their m/z and fragmentation patterns (MS2 spectra) to online databases.

  • Human Metabolome Database (HMDB): A comprehensive database of human metabolites with detailed information on their chemical and biological properties.[8][9][10][11]

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): A database that links genes to biological pathways and diseases.[12][13][14]

Pathway Analysis

Once a list of significantly altered metabolites is obtained, pathway analysis tools are used to identify the metabolic pathways that are most affected by the treatment.

  • MetaboAnalyst: A web-based tool that performs enrichment analysis to identify pathways that are over-represented in the list of significantly changed metabolites.[15][16][17]

Hypothetical Results and Interpretation

Let's assume our comparative metabolomics study of this compound revealed the following changes:

MetaboliteFold Change (Treated/Control)p-valuePutative Identification
L-Alanine2.50.001Confirmed
Pyruvic Acid0.40.005Confirmed
Lactic Acid3.1< 0.001Confirmed
Succinic Acid0.30.002Confirmed
Fumaric Acid0.50.008Confirmed

These results suggest a significant impact on central carbon metabolism. The decrease in pyruvic acid, succinic acid, and fumaric acid, coupled with an increase in lactic acid and L-alanine, points towards a potential inhibition of the TCA cycle and a shift towards anaerobic glycolysis and amino acid metabolism.

Affected_Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Increased Alanine Alanine Pyruvate->Alanine Increased TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Inhibited? Succinate Succinate TCA_Cycle->Succinate Fumarate Fumarate Succinate->Fumarate

Caption: Hypothetical impact of this compound on central carbon metabolism.

Conclusion and Future Directions

This guide has outlined a comprehensive workflow for using comparative metabolomics to investigate the biological effects of a novel compound, this compound. The hypothetical results suggest a perturbation of central carbon metabolism.

Further studies would be required to validate these findings, including:

  • Targeted Metabolomics: To accurately quantify the changes in specific metabolites of interest.

  • Enzyme Activity Assays: To directly measure the activity of enzymes in the TCA cycle.

  • 13C-labeled Glucose Tracing: To map the flow of carbon through metabolic pathways and confirm the observed shifts in metabolism.

By following a systematic and rigorous approach, metabolomics can serve as a powerful tool in the drug discovery pipeline, providing crucial insights into a compound's mechanism of action and potential off-target effects.

References

  • Clary Clish. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. [Link]

  • MetaboAnalyst. Tutorials. [Link]

  • Dunn, W. B., & Winder, C. L. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. In Metabolomics (pp. 81-95). Humana Press.
  • Wang, T. J., et al. (2021). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Signal Transduction and Targeted Therapy, 6(1), 1-10.
  • Human Metabolome Database. Showing metabocard for 4-Acetamido-2-aminobutanoic acid (HMDB0031411). [Link]

  • Gertsman, I., & Gangoiti, J. A. (2020). Metabolomics and Pharmacometabolomics: Advancing Precision Medicine in Drug Discovery and Development. Metabolites, 10(7), 275.
  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30. [Link]

  • Patti, G. J. (2019). Metabolomics and lipidomics strategies in modern drug discovery and development. Nature Reviews Drug Discovery, 18(10), 743-755.
  • Lahmar, I., et al. (2023).
  • News-Medical.Net. (2019). Researchers reveal two metabolic pathways that may play a role in DOHaD hypothesis. [Link]

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic acids research, 50(D1), D622-D631.
  • MetaboAnalyst. Pathway Analysis. [Link]

  • Wikipedia. KEGG. [Link]

  • Adeyemi, O. O., et al. (2021). Serum stearic acid/palmitic acid ratio as a potential predictor of diabetes remission after Roux-en-Y gastric bypass in obesity. Scientific reports, 11(1), 1-12.
  • Database Commons. HMDB. [Link]

  • Metabolomics Workbench. Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). [Link]

  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic acids research, 37(suppl_1), D603-D610.
  • Spectroscopy Online. (2012). Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. [Link]

  • Bioinformatics Review. (2023). KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. [Link]

  • Cappelini, L. T. (2024). Step-by-Step Guide to Building a Diagnostic Model Using MetaboAnalyst.
  • Khan, I., & Ali, A. (2021). Bioactive compound and their biological activity.
  • Fets, L., et al. (2018). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Metabolites, 8(3), 44.
  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]

  • MetaboAnalyst. MetaboAnalyst 4.0 Tutorial. [Link]

  • Nakagawa, Y., et al. (1995). Synthesis and biological properties of a series of optically active 2-oxaisocephems. The Journal of antibiotics, 48(11), 1316-1326.
  • Polak, J., et al. (2018). The Effect of Hypoxia and Metformin on Fatty Acid Uptake, Storage, and Oxidation in L6 Differentiated Myotubes. Frontiers in endocrinology, 9, 574.
  • University of Pittsburgh Health Sciences Library System. KEGG PATHWAY Database. [Link]

  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic acids research, 37(suppl_1), D603-D610.
  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]

  • Bioregistry. KEGG pathway. [Link]

  • Varghese, R., & S, S. (2023). Metabolomics in drug discovery: Restoring antibiotic pipeline. World Journal of Pharmaceutical Research, 12(10), 1029-1044.
  • MetaboAnalyst. MetaboAnalystR Package. [Link]

  • Rather, M. A., et al. (2024). Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. Biomolecules, 14(7), 833.
  • Wang, Y., et al. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 27(3), 941.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of synthesized 2-Formamidobutanoic acid, a valuable building block in medicinal chemistry. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating approach to purity determination.

The Synthetic Landscape and Potential Impurities

To effectively assess the purity of this compound, we must first consider its synthetic origin. A common and efficient route to N-acylated amino acids is the formylation of the corresponding amino acid. In this case, 2-aminobutanoic acid is treated with a formylating agent, such as a mixture of formic acid and acetic anhydride.

This synthetic route, while straightforward, can introduce several classes of impurities that must be monitored:

  • Unreacted Starting Materials: Residual 2-aminobutanoic acid is a primary impurity.

  • Reagent-Derived Impurities: Excess formic acid or acetic anhydride, and their breakdown products, may be present.

  • By-products of the Reaction: Di-acylated products or other side-reaction products can form under non-optimized conditions.

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps are common.

  • Degradation Products: The product itself may degrade under certain storage or handling conditions.

A robust purity assessment, therefore, requires a multi-pronged analytical approach to detect and quantify these diverse potential contaminants.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is rarely sufficient to declare a compound "pure." Instead, we employ a series of orthogonal methods, each providing a different perspective on the sample's composition. For this compound, a combination of chromatography, spectroscopy, and elemental analysis provides the most complete picture.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying impurities in organic molecules.[1][2] Its high resolving power allows for the separation of structurally similar compounds, making it ideal for identifying unreacted starting materials and reaction by-products.

Experimental Rationale: A reversed-phase HPLC method using a C18 column is a logical starting point for the analysis of this moderately polar molecule.[3][4] The mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), can be optimized to achieve separation of the main component from its potential impurities.[5] UV detection is suitable as the formamide and carboxylic acid moieties provide some UV absorbance, typically around 210 nm.

Experimental Protocol: HPLC Purity Analysis of this compound

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject a blank (mobile phase), a standard solution of this compound (if available), and the sample solution.

  • Data Interpretation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify and quantify impurities that have distinct chemical shifts from the main compound.[6] For this compound, ¹H NMR can readily distinguish the protons of the main compound from those of potential impurities like residual 2-aminobutanoic acid or formic acid.

Experimental Rationale: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the formyl proton, the alpha-proton, the methylene protons of the ethyl group, and the methyl protons. The presence of impurities would manifest as additional, unassigned peaks. For instance, the alpha-proton of any unreacted 2-aminobutanoic acid would appear at a different chemical shift compared to the formylated product. A D₂O shake experiment can be used to confirm the presence of exchangeable protons, such as the carboxylic acid and amide N-H protons.[7]

Experimental Protocol: ¹H NMR Purity Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks corresponding to the product and any identified impurities. The relative integration of these peaks can be used to estimate the molar ratio of the impurity to the product.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry provides information about the molecular weight of the synthesized compound and can be used to identify impurities by their mass-to-charge ratio (m/z).[8] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for separating and identifying unknown impurities.[9]

Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. The presence of impurities would be indicated by ions at other m/z values. For example, unreacted 2-aminobutanoic acid would show a different molecular ion peak.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions: Employ the same or a similar HPLC method as described for purity analysis.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive and/or negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage and Cone Voltage: Optimize for the compound of interest.

  • Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra to identify the main component and any impurities.

Analytical_Techniques

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[10][11] This technique is a fundamental measure of purity, as the presence of significant impurities will cause the experimentally determined elemental composition to deviate from the theoretical values.[12][13]

Experimental Rationale: The theoretical elemental composition of this compound (C₅H₉NO₃) is C: 45.79%, H: 6.92%, and N: 10.68%. A significant deviation from these values (typically >0.4%) suggests the presence of impurities. For example, an impurity with a different elemental composition will alter the overall percentages.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Submit a dry, homogeneous sample (typically 1-3 mg) for analysis.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Analysis: The instrument performs combustion of the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values.

Comparative Data Summary

The following table summarizes the expected outcomes for a high-purity sample of this compound versus a sample containing a hypothetical 5% impurity of unreacted 2-aminobutanoic acid.

Analytical TechniqueHigh-Purity this compoundSample with 5% 2-Aminobutanoic Acid Impurity
HPLC (Area %) >99.5%Main Peak: ~95%, Impurity Peak: ~5%
¹H NMR Clean spectrum with expected signals.Additional signals corresponding to 2-aminobutanoic acid.
LC-MS ([M+H]⁺) m/z = 132.06m/z = 132.06 (major), m/z = 104.07 (minor)
Elemental Analysis C: 45.79±0.4%, H: 6.92±0.4%, N: 10.68±0.4%Deviation from theoretical values.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a synthesized compound like this compound is not a one-size-fits-all process. It requires a thoughtful selection of orthogonal analytical techniques that, when used in concert, provide a high degree of confidence in the final purity value. By understanding the potential impurities arising from the synthetic route, we can tailor our analytical strategy to specifically target and quantify these species. This comprehensive approach, grounded in sound scientific principles, is essential for ensuring the quality and reliability of materials used in research and drug development.

References

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7537-7547. [Link]

  • Li, Y., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-19. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • Habs, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]

  • Venit, J. J., et al. (2010). Preparation of (s)-2-aminobutyric acid.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

  • Anwar, M. N., et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 48(5), 1051-1057. [Link]

  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). In-Situ. Retrieved from [Link]

  • Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. Retrieved from [Link]

  • Anwar, M. N., et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate. [Link]

  • Chegg. (2021). Solved For the following HNMR for 2-bromobutanoic acid, use. Retrieved from [Link]

  • Reddy, G. J., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2012(5), 186-197. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Anwar, M. N., et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. R Discovery. [Link]

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5158. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Nishina, K., et al. (2018). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research, 46(12), 5852-5863. [Link]

  • Chen, Y., et al. (2022). Detection, isolation, and characterization of a novel impurity from several folic acid products. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Han, X., et al. (2023). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. ResearchGate. [Link]

  • KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • Ramani, A., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1182, 122938. [Link]

  • National Institute of Standards and Technology. (n.d.). Formic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tesche, H., et al. (1997). Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Formamidobutanoic acid, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach based on its chemical structure—an N-formylated amino acid.

The guidance herein is rooted in the fundamental principles of laboratory safety, chemical reactivity, and regulatory compliance. By understanding the "why" behind each step, laboratory personnel can not only ensure the safe disposal of this specific compound but also apply these principles to a broader range of chemical waste.

Hazard Assessment and Chemical Profile

  • 2-Aminobutanoic Acid: The parent amino acid is generally considered to be of low acute toxicity, though it may cause skin and eye irritation.[1]

  • N-Formyl Group: This functional group is derived from formic acid. Formic acid is classified as a flammable liquid and vapor, is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[2][3]

Inference: Due to the presence of the formyl group and the acidic nature of the carboxylic acid, this compound should be handled as a potentially corrosive and irritant compound. Thermal decomposition may release irritating gases and vapors, including nitrogen oxides and carbon monoxide.[4] Incompatible materials include strong oxidizing agents and strong acids.[5][6]

Hazard Profile of this compound (Inferred)
Physical State Solid
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Potential for Corrosivity
Incompatibilities Strong oxidizing agents, Strong acids
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx)

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety, mandated by OSHA's eye and face protection regulations in 29 CFR 1910.133 and hand protection regulations in 29 CFR 1910.138.[1]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A fully buttoned laboratory coat is mandatory.

  • Work Area: All handling and disposal steps should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Disposal Workflow: A Step-by-Step Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. However, for small quantities that may be neutralized as a final step of an experimental procedure, the following protocol can be applied. This decision-making process is visualized in the flowchart below.

DisposalWorkflow start Start: this compound Waste check_quantity Is the quantity small (e.g., <10g or <100mL of dilute solution)? start->check_quantity collect_hw Collect in a labeled, compatible hazardous waste container. check_quantity->collect_hw No neutralize Proceed to Neutralization Protocol (in a chemical fume hood). check_quantity->neutralize Yes arrange_pickup Arrange for pickup by a licensed waste disposal contractor. collect_hw->arrange_pickup end End arrange_pickup->end check_ph Verify pH is between 6.0 and 9.0. neutralize->check_ph drain_disposal Dispose of down the drain with copious amounts of water. check_ph->drain_disposal Yes adjust_ph Adjust pH with appropriate acid or base. check_ph->adjust_ph No drain_disposal->end adjust_ph->check_ph

Caption: Decision workflow for the disposal of this compound.

Protocol for Neutralization of Small Quantities:

This protocol is designed for the neutralization of small residual amounts of this compound. Utmost care must be taken, and this procedure should only be performed by trained personnel.[7]

  • Preparation:

    • Perform all subsequent steps in a certified chemical fume hood.

    • Prepare a solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water. Prepare a volume approximately 10 times the volume of the acidic waste to be neutralized. Avoid using strong bases like sodium hydroxide unless you are experienced with the significant heat generation (exothermic reaction) that can occur.

    • Have a calibrated pH meter or pH strips ready for verification.

  • Dilution:

    • If the waste is a solid, dissolve it in a minimal amount of water in a suitably large beaker (e.g., a 1L beaker for neutralizing up to 100mL of solution).

    • If the waste is a solution, ensure it is in a beaker that is less than 25% full to allow for stirring and potential foaming.

  • Neutralization:

    • Place the beaker in a secondary container (e.g., a plastic tub) to contain any potential spills.

    • Begin slowly adding the sodium bicarbonate solution to the acidic waste while continuously stirring with a magnetic stirrer. The addition of a base to an acid is exothermic and may cause fizzing due to the release of carbon dioxide gas. Add the base slowly to control the reaction rate.

    • Monitor the pH of the solution periodically.

  • Verification and Disposal:

    • Continue adding the basic solution until the pH of the waste solution is stable within a neutral range (typically between 6.0 and 9.0).[8]

    • Once the pH is confirmed to be neutral, the solution can be poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the neutralized solution).[9]

  • Container Rinsing:

    • The empty container that held the this compound should be triple-rinsed with water. The first rinsate should be collected and treated as hazardous waste, while subsequent rinsates of a thoroughly emptied container can typically be disposed of down the drain. All labels must be removed or fully defaced before the container is discarded or recycled.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep it up and place it in a sealed container for disposal as hazardous waste.[4] For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[3][10]

  • Collection: Scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Regulatory Compliance: Adherence to EPA and OSHA Standards

All chemical waste disposal must comply with federal, state, and local regulations.[10] Key regulatory frameworks in the United States include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste. Academic laboratories may be subject to the alternative requirements of 40 CFR Part 262 Subpart K, which includes provisions for waste determination by trained professionals and regular removal of unwanted materials.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for safe handling and disposal of chemicals. All personnel handling hazardous waste must receive appropriate training.[15][16]

It is the responsibility of the institution's Environmental Health and Safety (EHS) office to provide specific guidance that aligns with these regulations and to manage the final disposal of collected hazardous waste. Always consult your institution's EHS department for specific procedures.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-L-β-HAla-OH. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 2). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: DL-2-Aminobutyric acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Formic acid ≥98 %, for synthesis. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from [Link]

  • CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Molecules. (2016, June 4). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

  • SciSpace. (n.d.). Acid neutralization capacity of waste - specification of requirement stated in landfill regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, June 4). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, November 4). Does Your College Have a Lab Pack Waste and Hazardous Waste Management Plan?. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]

  • ACS Omega. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Formamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Formamidobutanoic acid. As a compound featuring both a carboxylic acid and a formamide functional group, a thorough understanding of its potential hazards, derived from structurally similar molecules, informs a robust safety protocol. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment.

Understanding the Hazard Profile: A Logic-Driven Approach

The primary hazards associated with this compound are anticipated to be:

  • Skin Irritation or Corrosion: Direct contact may lead to redness, burns, and tissue damage.

  • Serious Eye Damage: The acidic nature of the compound poses a significant risk to vision upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Therefore, the selection of PPE is not merely a checklist but a targeted strategy to shield against these specific threats.

Essential Personal Protective Equipment: A Detailed Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following details the necessary equipment and the rationale for its use.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against splashes and fine particulates. Standard safety glasses are insufficient as they do not offer adequate protection from chemical splashes.

  • Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles.[4] This provides a broader barrier of protection for the entire face.

Causality: The carboxylic acid moiety in this compound makes it potentially corrosive to the eyes. Even minor contact can result in irreversible damage. The combination of goggles and a face shield provides comprehensive protection against accidental splashes during transfer or reaction quenching.

Hand Protection: Ensuring Dermal Integrity

Mandatory Equipment:

  • Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended.[6] It is imperative to consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Procedural Guidance:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Do not touch surfaces such as doorknobs, phones, or keyboards with gloved hands.

  • Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.

Body Protection: Shielding Against Spills and Splashes

Mandatory Equipment:

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.

  • Chemical-Resistant Apron: When handling significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Rationale: Accidental spills are a reality in a laboratory setting. Protective clothing prevents direct contact of this compound with the skin and personal clothing, mitigating the risk of chemical burns and contamination.

Respiratory Protection: Safeguarding the Respiratory System

When Required:

  • Respiratory protection is necessary when there is a potential for generating aerosols or dusts, particularly when handling the solid form of the compound outside of a certified chemical fume hood.

Recommended Equipment:

  • A NIOSH-approved respirator with an appropriate cartridge for organic acids and dusts should be used.[7][8] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a risk assessment of the specific procedure.

Self-Validating System: The use of respiratory protection should be part of a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA.[9][10]

Summary of Personal Protective Equipment

Protection Type Required PPE Additional PPE (Based on Risk Assessment)
Eye/Face Chemical Safety GogglesFace Shield
Hand Chemical-Resistant Gloves (Nitrile for incidental use)Butyl Rubber or Neoprene for prolonged use
Body Laboratory CoatChemical-Resistant Apron
Respiratory Not typically required in a fume hoodNIOSH-approved respirator with appropriate cartridges

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed Handle Handle in Fume Hood Don_PPE->Handle Enter Lab Weigh Weigh Solid Handle->Weigh For Solid Dissolve Dissolve/React Handle->Dissolve For Liquid/Reaction Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Experiment Complete Doff_PPE Remove PPE Correctly Decon->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Caption: Safe handling workflow for this compound.

Disposal Plan: A Commitment to Environmental Responsibility

All waste containing this compound, including contaminated gloves, weigh boats, and excess reagents, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour any waste down the drain.[3]

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence in the laboratory.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: formic acid. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Formic acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.